Technical Documentation Center

2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride
  • CAS: 214535-51-0

Core Science & Biosynthesis

Foundational

2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride Authored by a Senior Application Scientist This guide provides a comprehensive overview of a reliable and scalable syn...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of a reliable and scalable synthesis pathway for 2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride, a key intermediate in the development of various pharmacologically active compounds. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, ensuring both reproducibility and a deep understanding of the underlying reaction dynamics.

Introduction: Strategic Importance and Synthesis Overview

Substituted piperazine derivatives are ubiquitous scaffolds in medicinal chemistry, valued for their ability to interact with a wide range of biological targets.[1][2][3][4] 2-(4-Benzylpiperazin-1-yl)acetic acid, in particular, serves as a crucial building block. The benzyl group acts as a versatile protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the second nitrogen atom.[5] This strategic protection is paramount to avoiding undesired side products and ensuring high yields of the target molecule.

The synthesis pathway outlined in this guide follows a logical two-step sequence:

  • Selective Mono-N-Benzylation of Piperazine: The synthesis commences with the formation of the key intermediate, 1-benzylpiperazine. This step is critical for ensuring that subsequent alkylation occurs at the desired nitrogen atom.

  • N-Alkylation with an Acetic Acid Moiety and Salt Formation: The 1-benzylpiperazine intermediate is then alkylated using an appropriate haloacetic acid derivative, followed by hydrolysis (if an ester is used) and conversion to the stable dihydrochloride salt.

This guide will delve into the mechanistic rationale behind each step, providing detailed experimental protocols and expected outcomes.

Visualizing the Synthesis Pathway

The overall synthetic route is depicted in the workflow diagram below.

Synthesis_Pathway Piperazine Piperazine Step1 Step 1: Mono-N-Benzylation Piperazine->Step1 BenzylChloride Benzyl Chloride BenzylChloride->Step1 Benzylpiperazine 1-Benzylpiperazine Step1->Benzylpiperazine Step2a Step 2a: N-Alkylation Benzylpiperazine->Step2a EthylChloroacetate Ethyl Chloroacetate EthylChloroacetate->Step2a EsterIntermediate Ethyl 2-(4-benzylpiperazin-1-yl)acetate Step2a->EsterIntermediate Step2b Step 2b: Hydrolysis EsterIntermediate->Step2b CarboxylicAcid 2-(4-Benzylpiperazin-1-yl)acetic acid Step2b->CarboxylicAcid Step2c Step 2c: Salt Formation CarboxylicAcid->Step2c HCl Hydrochloric Acid HCl->Step2c FinalProduct 2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride Step2c->FinalProduct

Caption: Overall synthesis pathway for 2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride.

Part 1: Synthesis of 1-Benzylpiperazine Intermediate

The selective mono-N-benzylation of piperazine is a cornerstone of this synthesis. Direct alkylation of piperazine can lead to a mixture of mono- and di-substituted products, necessitating tedious purification.[5] The procedure described here, adapted from Organic Syntheses, is an elegant method that yields the desired product in high purity.[5]

Mechanistic Insight: Controlling Selectivity

The challenge in mono-alkylation of a symmetric diamine like piperazine lies in preventing the second nitrogen from reacting after the first has been alkylated. In fact, the mono-alkylated product is often more nucleophilic than the starting piperazine, favoring di-alkylation. To circumvent this, a protecting group strategy is often employed.[6][7] However, the chosen method cleverly utilizes stoichiometry and reaction conditions to favor the mono-benzylated product.

Experimental Protocol: Mono-N-Benzylation of Piperazine

Materials:

ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (grams)
Piperazine hexahydrate194.230.12524.3
Piperazine dihydrochloride monohydrate179.080.12522.1
Benzyl chloride (freshly distilled)126.580.12515.8 (14.3 mL)
Absolute Ethanol--~100 mL
5N Sodium Hydroxide--~60 mL
Chloroform--~240 mL
Anhydrous Sodium Sulfate--As needed

Procedure:

  • A solution of piperazine hexahydrate (24.3 g, 0.125 mol) in 50 mL of absolute ethanol is prepared in a 250-mL Erlenmeyer flask and warmed to 65°C.

  • Piperazine dihydrochloride monohydrate (22.1 g, 0.125 mol) is dissolved in the warm solution with swirling.[5]

  • While maintaining the temperature at 65°C, freshly distilled benzyl chloride (15.8 g, 0.125 mol) is added over 5 minutes with vigorous stirring.[5]

  • The reaction mixture is stirred at 65°C for an additional 25 minutes.

  • The mixture is then cooled in an ice bath for 30 minutes to precipitate piperazine dihydrochloride.

  • The crystals are collected by suction filtration and washed with ice-cold absolute ethanol.

  • The combined filtrate and washings are cooled in an ice bath and treated with 25 mL of absolute ethanol saturated with dry hydrogen chloride. This precipitates 1-benzylpiperazine dihydrochloride.[5]

  • The precipitated 1-benzylpiperazine dihydrochloride is collected by filtration, washed with dry benzene, and dried. The expected yield is 93-95%.[5]

  • For the subsequent step, the free base is required. The 1-benzylpiperazine dihydrochloride is dissolved in water (50 mL) and made alkaline (pH > 12) with 5N sodium hydroxide.[5]

  • The aqueous solution is extracted multiple times with chloroform.[5]

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 1-benzylpiperazine as a pale-brown oil.[5]

Part 2: Synthesis of 2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride

With the 1-benzylpiperazine intermediate in hand, the next stage involves the introduction of the acetic acid moiety onto the remaining secondary amine. A common and effective method is the N-alkylation with an ethyl haloacetate, followed by ester hydrolysis.[8]

Mechanistic Insight: SN2 Alkylation and Saponification

The N-alkylation of 1-benzylpiperazine with ethyl chloroacetate proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The secondary amine of the piperazine acts as the nucleophile, attacking the electrophilic carbon of the ethyl chloroacetate and displacing the chloride leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[8][9]

Following alkylation, the resulting ester, ethyl 2-(4-benzylpiperazin-1-yl)acetate, is hydrolyzed to the corresponding carboxylic acid. This saponification is typically achieved by heating with a strong base, such as sodium hydroxide, followed by acidification.

Finally, the free base of the carboxylic acid is converted to the more stable and easily handled dihydrochloride salt by treatment with hydrochloric acid.[10]

Experimental Protocol: N-Alkylation, Hydrolysis, and Salt Formation

Materials:

ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (grams)
1-Benzylpiperazine176.261.0 eq-
Ethyl chloroacetate122.551.1 eq-
Anhydrous Potassium Carbonate138.212.0 eq-
Anhydrous Acetonitrile---
Sodium Hydroxide40.00Excess-
Concentrated Hydrochloric Acid36.46Excess-
Diethyl Ether or Isopropanol---

Procedure:

Step 2a: N-Alkylation

  • To a stirred solution of 1-benzylpiperazine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).[8][9]

  • Add ethyl chloroacetate (1.1 eq) dropwise to the suspension at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield crude ethyl 2-(4-benzylpiperazin-1-yl)acetate. This can be purified by column chromatography if necessary.[11]

Step 2b: Ester Hydrolysis

  • Dissolve the crude ester from the previous step in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (e.g., 2-3 equivalents) and heat the mixture to reflux for several hours, until TLC indicates the disappearance of the starting material.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Carefully acidify the aqueous residue with concentrated hydrochloric acid to a pH of approximately 2. This will protonate the carboxylic acid and the piperazine nitrogens.

Step 2c: Dihydrochloride Salt Formation

  • The acidified aqueous solution from the previous step is concentrated under reduced pressure to obtain the crude dihydrochloride salt.

  • The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or isopropanol, to yield pure 2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride as a crystalline solid.[10]

Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Expected YieldPhysical Appearance
1-BenzylpiperazineC₁₁H₁₆N₂176.26>80%Pale-brown oil
Ethyl 2-(4-benzylpiperazin-1-yl)acetateC₁₅H₂₂N₂O₂262.35>85%Oil or low-melting solid
2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochlorideC₁₃H₂₀Cl₂N₂O₂323.22>90%White crystalline solid

Troubleshooting and Optimization

  • Incomplete Mono-benzylation: If significant amounts of 1,4-dibenzylpiperazine are formed, ensure the stoichiometry of benzyl chloride is not exceeded and that the reaction temperature and time are carefully controlled.

  • Low Yield in N-alkylation: Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction. The choice of base and solvent can also be optimized; for instance, using sodium iodide as a catalyst can enhance the rate of alkylation with chloroacetate.[12][13] Alternatively, stronger bases like sodium hydride in DMF can be used, although this requires more stringent anhydrous conditions.[8]

  • Incomplete Hydrolysis: If the ester hydrolysis is sluggish, increase the reaction time, temperature, or the concentration of the base.

Conclusion

The synthesis pathway detailed in this guide provides a robust and efficient method for the preparation of 2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride. By understanding the underlying chemical principles of each step, from controlled mono-alkylation to the final salt formation, researchers can confidently reproduce and, if necessary, adapt this synthesis for their specific applications in drug discovery and development.

References

  • Pollard, C. B.; MacDowell, L. G. 1-BENZYLPIPERAZINE. Org. Synth.1934 , 14, 4. [Link]

  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • Jørgensen, M. et al. (n.d.). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

  • SWGDRUG.org. (2005). BENZYLPIPERAZINE. SWGDRUG Monograph. [Link]

  • Pati, H. N., et al. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, M607. [Link]

  • Capuano, B., et al. (2005). Synthesis of Benzyl 2-(4-(8-chloro-5H-dibenzo[b,e][5][9]diazepin-11-yl)piperazin-1-yl)acetate. Molbank, M453. [Link]

  • Various Authors. (n.d.). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. ResearchGate. [Link]

  • Thompson, M. R., et al. (2013). Acute effects of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) using functional magnetic resonance imaging (fMRI) and the Stroop task--a pilot study. Psychopharmacology, 228(3), 435–446. [Link]

  • Google Patents. (n.d.).
  • PubChem. (4-Benzyl-piperazin-1-yl)-acetic acid. Compound Summary. [Link]

  • Various Authors. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? ResearchGate. [Link]

  • O'Brien, P., et al. (2006). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 128(12), 4166–4174. [Link]

  • Google Patents. (n.d.). A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. WO2009057133A2.
  • Google Patents. (n.d.). PROCESS FOR PREPARING 2- [4- (ALPHA-PHENYL-P-CHLOROBENZYL)
  • ResearchGate. (n.d.). Clandestine synthesis routes for benzylpiperazine salts. [Link]

  • Kramer, N. (n.d.). Piperazic Acid Synthesis. Bowers Lab. [Link]

  • Wikipedia. (n.d.). Benzylpiperazine. [Link]

  • Khan, I., et al. (2018). Synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives as suitable therapeutic agents. Journal of the Chemical Society of Pakistan, 40(4). [Link]

  • Ude, Z., et al. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Polymers, 15(5), 1308. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • ResearchGate. (n.d.). Analysis of Benzylpiperazine-like Compounds. [Link]

  • Pati, H. N., et al. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, M607. [Link]8599/2009/2/M607)

Sources

Exploratory

A Technical Guide to the Physicochemical Properties of 2-(4-Benzylpiperazin-1-yl)acetic acid: Implications for Research and Drug Development

Introduction 2-(4-Benzylpiperazin-1-yl)acetic acid is a derivative of piperazine, a heterocyclic amine that is a core structural component in a wide array of pharmacologically active compounds.[1][2] The molecule's archi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Benzylpiperazin-1-yl)acetic acid is a derivative of piperazine, a heterocyclic amine that is a core structural component in a wide array of pharmacologically active compounds.[1][2] The molecule's architecture, featuring a benzyl group on one piperazine nitrogen and an acetic acid moiety on the other, creates a unique combination of functional groups that dictate its chemical behavior. This guide provides an in-depth analysis of the critical physicochemical properties of this compound, offering both theoretical understanding and practical experimental protocols for their determination. For researchers in drug discovery and development, a thorough grasp of these properties—ionization, lipophilicity, solubility, and stability—is paramount for predicting a molecule's pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion) and for guiding formulation strategies.

Molecular Identity and Structural Attributes

The foundational step in characterizing any compound is to establish its precise molecular identity. The key identifiers for 2-(4-Benzylpiperazin-1-yl)acetic acid are summarized below.

IdentifierValueSource
IUPAC Name 2-(4-benzylpiperazin-1-yl)acetic acidPubChem[3]
CAS Number 119929-87-2PubChem[3], Biosynth[4]
Molecular Formula C₁₃H₁₈N₂O₂PubChem[3], Biosynth[4]
Molecular Weight 234.29 g/mol PubChem[3], Biosynth[4]
Canonical SMILES C1CN(CCN1CC2=CC=CC=C2)CC(=O)OPubChem[3]
InChIKey FNCALUISHXHMND-UHFFFAOYSA-NPubChem[3]
Chemical Structure and Functional Groups

The structure of 2-(4-Benzylpiperazin-1-yl)acetic acid contains three key functional groups that govern its physicochemical nature:

  • Carboxylic Acid: An acidic functional group, capable of donating a proton.

  • N1-Tertiary Amine: A basic nitrogen within the piperazine ring, capable of accepting a proton.

  • N4-Tertiary Amine: A second basic nitrogen, attached to the benzyl group, also capable of accepting a proton.

The presence of both an acidic (carboxylic acid) and basic (piperazine nitrogens) centers makes this molecule amphoteric , meaning it can act as both an acid and a base. This leads to the formation of a zwitterion at physiological pH, where the carboxylic acid is deprotonated (carboxylate) and one of the nitrogens is protonated (ammonium cation).

Caption: 2D structure of 2-(4-Benzylpiperazin-1-yl)acetic acid.

Core Physicochemical Properties

The interplay of the functional groups defines the macroscopic properties of the compound. A summary of key computed and experimental values is provided below.

PropertyValue/RangeTypeSignificance in Drug Development
XLogP3 -1.1ComputedPredicts lipophilicity; impacts membrane permeability and absorption.[3]
pKa₁ (Carboxylic Acid) ~2-4PredictedGoverns ionization state, solubility, and receptor binding.
pKa₂ (Piperazine N) ~5-7PredictedGoverns ionization state and solubility.
pKa₃ (Piperazine N) ~8-10PredictedGoverns ionization state and solubility.
Aqueous Solubility pH-dependentExperimentalDetermines bioavailability and formulation options.
Melting Point Not availableExperimentalIndicator of purity and lattice energy; relevant for solid dosage forms.
Chemical Stability Benzylpiperazines are generally stableExperimentalAffects shelf-life, storage conditions, and metabolism.[5]
Ionization Behavior (pKa)

Expert Insight: The pKa values are arguably the most critical physicochemical parameter for this molecule. They dictate the charge state of the molecule in different biological compartments, which directly influences its ability to cross membranes, bind to targets, and remain in solution. As an amphoteric compound, 2-(4-Benzylpiperazin-1-yl)acetic acid will have at least two pKa values: one for the deprotonation of the carboxylic acid (pKa₁) and others for the deprotonation of the protonated piperazine nitrogens (pKa₂ and pKa₃). For context, unsubstituted piperazine has two pKa values for its conjugate acids of approximately 5.35 and 9.73.[6] The electron-withdrawing acetic acid group on N1 will decrease the basicity of that nitrogen (lower pKa) compared to piperazine, while the benzyl group on N4 will have a less pronounced effect.

Ionization_States Cation Low pH (pH < pKa₁) Fully Protonated Net Charge: +1 Zwitterion Intermediate pH (pKa₁ < pH < pKa₂) Zwitterionic Net Charge: 0 Cation->Zwitterion -H⁺ (pKa₁) Anion High pH (pH > pKa₃) Fully Deprotonated Net Charge: -1 Zwitterion->Anion -H⁺ (pKa₂, pKa₃)

Caption: pH-dependent ionization states of the molecule.

Experimental Protocol: Potentiometric Titration for pKa Determination

This method provides a reliable, direct measurement of the pKa values.

  • Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent (e.g., 0.1 M KCl solution or a methanol/water mixture to ensure solubility).

  • Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00).

  • Titration (Acidic pKa): Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments (e.g., 0.05 mL). Record the pH after each addition, allowing the reading to stabilize.

  • Titration (Basic pKa): In a separate experiment, dissolve the compound in a slight excess of standardized strong acid (e.g., 0.1 M HCl) and titrate back with the standardized strong base (0.1 M NaOH).

  • Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The equivalence points are identified as the points of maximum slope (inflection points) on the curve.

Lipophilicity (LogP/LogD)

Expert Insight: Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ability to cross biological membranes. The partition coefficient (LogP) measures this for the neutral species, while the distribution coefficient (LogD) is the effective lipophilicity at a specific pH, accounting for all ionic species. Given the multiple ionization states of this molecule, its LogD will vary significantly with pH. The computed XLogP3 of -1.1 suggests the neutral form is relatively hydrophilic.[3] However, at physiological pH 7.4, the molecule will exist primarily as a zwitterion, which typically has very low membrane permeability despite a net neutral charge.

Experimental Protocol: Shake-Flask Method for LogP Determination (OECD 107)

This classic method directly measures the partitioning of a compound between two immiscible phases.

  • Phase Preparation: Prepare mutually saturated n-octanol and phosphate buffer (pH 7.4 for LogD).

  • Dissolution: Dissolve a known amount of the compound in one of the phases (e.g., the aqueous buffer).

  • Partitioning: Combine the two phases in a separatory funnel in a known volume ratio (e.g., 1:1). Shake vigorously for a set period (e.g., 30 minutes) to allow equilibrium to be reached.

  • Separation: Allow the layers to separate completely. Centrifugation may be required to break up emulsions.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical method, such as HPLC-UV.

  • Calculation: Calculate LogP (or LogD) as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Phases 1. Prepare saturated n-octanol and buffer Prep_Sample 2. Dissolve compound in aqueous phase Prep_Phases->Prep_Sample Mix 3. Combine & Shake in separatory funnel Prep_Sample->Mix Separate 4. Allow phases to separate Mix->Separate Quantify 5. Measure concentration in each phase (HPLC) Separate->Quantify Calculate 6. Calculate LogD = log([C]oct / [C]aq) Quantify->Calculate

Caption: Workflow for LogD determination via the shake-flask method.

Aqueous Solubility

Expert Insight: Solubility is a prerequisite for absorption. Poor solubility is a major hurdle in drug development. For an ionizable molecule like 2-(4-Benzylpiperazin-1-yl)acetic acid, solubility is highly dependent on pH. It is expected to exhibit a "U-shaped" solubility profile, with the lowest solubility occurring at its isoelectric point (pI), where the zwitterionic form dominates. At pH values far below pKa₂ or far above pKa₁, the molecule will be a charged salt, leading to significantly higher aqueous solubility.

Experimental Protocol: Thermodynamic Solubility Determination

  • Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Equilibration: Add an excess amount of the solid compound to a vial containing each buffer.

  • Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation.

  • Quantification: Dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Analysis: The measured concentration represents the thermodynamic solubility at that specific pH.

Stability and Handling

Chemical Stability: Studies on related piperazine derivatives have shown that benzyl piperazines are generally more stable than phenyl piperazines in biological matrices like blood.[5] However, like most amines, the compound may be susceptible to oxidation over long-term storage. The carboxylic acid moiety is generally stable.

Storage Recommendations:

  • Solid Form: Store in a tightly sealed container in a cool, dry place, protected from light and air.

  • In Solution: Aqueous solutions should be prepared fresh. For short-term storage, refrigeration (2-8°C) is advisable. For long-term storage, consider flash-freezing aliquots and storing at -20°C or -80°C, though a freeze-thaw stability study should be conducted.

Conclusion

2-(4-Benzylpiperazin-1-yl)acetic acid is a hydrophilic, amphoteric molecule whose physicochemical behavior is dominated by its multiple ionizable centers. Its properties, particularly solubility and lipophilicity, are highly pH-dependent. The zwitterionic nature that likely predominates at physiological pH suggests that passive diffusion across cell membranes may be limited, a critical consideration for its potential as a therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize this compound, enabling informed decisions in the complex process of drug discovery and development.

References

  • PubChem. (4-Benzyl-piperazin-1-yl)-acetic acid. National Center for Biotechnology Information. [Link]

  • PubChem. Piperidin-1-yl-acetic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (4-Acetylpiperazin-1-yl)acetic acid. National Center for Biotechnology Information. [Link]

  • PubChem. Piperazin-1-yl-acetic acid. National Center for Biotechnology Information. [Link]

  • Bonanno, F., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Publications. [Link]

  • SWGDRUG.org. (2005). BENZYLPIPERAZINE. [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2015). International Journal of Pharmaceutical and Clinical Research. [Link]

  • Tönnemann, J., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivatives. (2022). Pharmacophore. [Link]

  • Leung, D., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed. [Link]

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (2011). Malaysian Journal of Forensic Sciences. [Link]

  • Derbali, A., et al. (2011). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. [Link]

  • Design, synthesis and assay of 2-(4- phenylpiperazin-1-yl)pyrimidine-5- carboxamide derivatives as acetylcholinesterase inhibitors. (2022). ResearchGate. [Link]

Sources

Foundational

An In-depth Technical Guide to 2-(4-Benzylpiperazin-1-yl)acetic acid

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 2-(4-benzylpipe...

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(4-benzylpiperazin-1-yl)acetic acid, a versatile piperazine derivative with significant applications in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, synthesis methodologies, and its role as a key building block in the creation of novel therapeutic agents. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the exploration and utilization of this compound in their respective fields.

Introduction: The Significance of the Piperazine Moiety

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of biologically active compounds.[1] Its presence can significantly influence the physicochemical properties of a molecule, such as solubility and lipophilicity, which are critical for pharmacokinetic profiles.[1] 2-(4-Benzylpiperazin-1-yl)acetic acid, as a disubstituted piperazine, offers a synthetically adaptable platform for the development of a wide range of derivatives with diverse pharmacological activities. The benzyl group provides a lipophilic anchor, while the acetic acid moiety offers a reactive handle for further chemical modifications, such as amide bond formation.

Compound Identification and Chemical Properties

A precise understanding of the chemical and physical properties of a compound is fundamental to its application in research and development.

IUPAC Name and Other Identifiers

The systematic and unambiguous naming of chemical compounds is crucial for clear scientific communication.

  • Preferred IUPAC Name: 2-(4-benzylpiperazin-1-yl)acetic acid[2]

  • Synonyms: (4-Benzyl-piperazin-1-yl)-acetic acid, 4-Benzylpiperazinoacetic acid, N-benzyl,N'-carboxymethylpiperazine[2]

  • CAS Number: 119929-87-2[2][3]

Physicochemical Properties

The following table summarizes the key computed and experimental properties of 2-(4-benzylpiperazin-1-yl)acetic acid.

PropertyValueSource
Molecular Formula C13H18N2O2PubChem[2]
Molecular Weight 234.29 g/mol PubChem[2]
Appearance White SolidPharmaffiliates[4]
Storage 2-8°C RefrigeratorPharmaffiliates[4]

Synthesis and Methodologies

The synthesis of 2-(4-benzylpiperazin-1-yl)acetic acid is a critical aspect of its accessibility for research and development. While specific, detailed synthetic protocols for this exact molecule are not extensively published in peer-reviewed literature, its structure suggests a straightforward synthetic approach based on well-established chemical reactions.

Retrosynthetic Analysis

A logical retrosynthetic approach to 2-(4-benzylpiperazin-1-yl)acetic acid involves the disconnection of the C-N bond between the piperazine ring and the acetic acid moiety, or the C-N bond between the piperazine and the benzyl group.

G target 2-(4-Benzylpiperazin-1-yl)acetic acid intermediate1 1-Benzylpiperazine target->intermediate1 Disconnect C-N (acetic acid) intermediate3 Piperazine-1-acetic acid target->intermediate3 Disconnect C-N (benzyl) intermediate4 Benzyl halide intermediate1->intermediate4 intermediate1->intermediate4 piperazine Piperazine intermediate1->piperazine intermediate2 Haloacetic acid or ester intermediate3->intermediate2 intermediate3->piperazine

Caption: Retrosynthetic analysis of 2-(4-benzylpiperazin-1-yl)acetic acid.

Proposed Synthetic Pathway: N-Alkylation of 1-Benzylpiperazine

A common and efficient method for the synthesis of this compound is the N-alkylation of 1-benzylpiperazine with a suitable 2-carbon electrophile bearing a carboxylic acid or a precursor group.

Experimental Protocol:

  • Dissolution: Dissolve 1-benzylpiperazine in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to the reaction mixture to act as a proton scavenger.

  • Alkylation: Slowly add an ethyl haloacetate (e.g., ethyl bromoacetate) to the mixture at room temperature. The reaction is typically stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid using standard conditions, such as treatment with lithium hydroxide in a mixture of tetrahydrofuran and water.

  • Purification: The final product, 2-(4-benzylpiperazin-1-yl)acetic acid, can be purified by recrystallization or column chromatography.

G cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis reactant1 1-Benzylpiperazine intermediate Ethyl 2-(4-benzylpiperazin-1-yl)acetate reactant1->intermediate + Base (e.g., K2CO3) reactant2 Ethyl bromoacetate reactant2->intermediate product 2-(4-Benzylpiperazin-1-yl)acetic acid intermediate->product + LiOH, H2O/THF

Caption: Proposed two-step synthesis of the target compound.

Applications in Drug Discovery and Development

Piperazine derivatives are integral to the development of a wide array of therapeutic agents. 2-(4-Benzylpiperazin-1-yl)acetic acid serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activity.

Scaffold for Novel Therapeutics

The structural features of 2-(4-benzylpiperazin-1-yl)acetic acid make it an attractive starting point for the synthesis of novel drug candidates. The secondary amine in the piperazine ring and the carboxylic acid group provide two distinct points for chemical modification, allowing for the creation of diverse chemical libraries for high-throughput screening.

Precursor to Bioactive Molecules

This compound is a precursor to a variety of bioactive molecules. For instance, derivatives of piperazinyl-acetic acid have been investigated for their potential as anticancer and antimicrobial agents.[5] The core structure can be elaborated to target specific biological pathways implicated in disease. For example, quinazolinone derivatives incorporating a piperazinyl-acetamide moiety have shown promise as anticancer agents.[5]

Analytical Characterization

The identity and purity of 2-(4-benzylpiperazin-1-yl)acetic acid are confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): This technique is employed to determine the molecular weight of the compound and to gain insights into its fragmentation patterns, further confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the compound and for quantitative analysis.

Conclusion

2-(4-Benzylpiperazin-1-yl)acetic acid is a compound of significant interest to the scientific and drug development communities. Its straightforward synthesis, coupled with its versatile chemical functionality, establishes it as a valuable building block for the discovery of new medicines. This guide has provided a detailed overview of its chemical properties, synthesis, and potential applications, offering a solid foundation for researchers working with this important molecule.

References

  • PubChem. (4-Benzyl-piperazin-1-yl)-acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. 2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic Acid. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Obaid, A. M., & El-Azab, A. S. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
  • SWGDRUG.org. BENZYLPIPERAZINE. Retrieved from [Link]

  • Wikipedia. Benzyl acetate. Retrieved from [Link]

  • MDPI. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Retrieved from [Link]

  • PubChem. Piperazin-1-yl-acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Retrieved from [Link]

  • World Anti-Doping Agency. The Prohibited List. Retrieved from [Link]

  • Organic Syntheses. 1-Benzylpiperazine. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure of 2-(4-Benzylpiperazin-1-yl)acetic acid

Introduction 2-(4-Benzylpiperazin-1-yl)acetic acid is a fascinating molecule that holds considerable interest for researchers in the fields of medicinal chemistry and drug development. As a derivative of benzylpiperazine...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Benzylpiperazin-1-yl)acetic acid is a fascinating molecule that holds considerable interest for researchers in the fields of medicinal chemistry and drug development. As a derivative of benzylpiperazine (BZP), it belongs to a class of compounds known for their diverse pharmacological activities. The incorporation of an acetic acid moiety onto the piperazine ring introduces new physicochemical properties that can significantly influence the compound's biological behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of 2-(4-Benzylpiperazin-1-yl)acetic acid, offering a valuable resource for scientists engaged in the exploration of novel therapeutic agents.

The benzylpiperazine core is a well-established pharmacophore, with many of its derivatives exhibiting stimulant and psychoactive properties.[1] This has led to their investigation for a range of central nervous system (CNS) applications. The addition of the carboxylic acid group in 2-(4-Benzylpiperazin-1-yl)acetic acid not only alters its polarity and potential for hydrogen bonding but also provides a handle for further chemical modifications, such as esterification or amidation, to create a library of related compounds with fine-tuned properties. Understanding the intricate details of its molecular structure is paramount for predicting its interactions with biological targets and for the rational design of new, more potent, and selective drug candidates.

Molecular Structure and Properties

The fundamental characteristics of 2-(4-Benzylpiperazin-1-yl)acetic acid are summarized in the table below, providing a quick reference for its key physical and chemical properties. These properties are essential for its handling, formulation, and for understanding its behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂O₂
Molecular Weight 234.29 g/mol
IUPAC Name 2-(4-benzylpiperazin-1-yl)acetic acid
CAS Number 119929-87-2
Appearance White to off-white solid (predicted)General knowledge of similar compounds
SMILES C1CN(CCN1CC2=CC=CC=C2)CC(=O)O
2D and 3D Structural Representation

The two-dimensional structure of 2-(4-Benzylpiperazin-1-yl)acetic acid illustrates the connectivity of its constituent atoms. The molecule is comprised of a central piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. The nitrogen at position 1 is substituted with a benzyl group, while the nitrogen at position 4 is substituted with an acetic acid group.

2D structure of 2-(4-Benzylpiperazin-1-yl)acetic acid

The three-dimensional conformation of the molecule is crucial for its biological activity, as it dictates how the molecule fits into the binding pocket of a target protein. The piperazine ring typically adopts a chair conformation to minimize steric strain. The benzyl and acetic acid substituents will occupy either axial or equatorial positions, and the preferred conformation will depend on the energetic favorability of these arrangements.

Synthesis of 2-(4-Benzylpiperazin-1-yl)acetic acid

The synthesis of 2-(4-Benzylpiperazin-1-yl)acetic acid is most commonly achieved through the N-alkylation of 1-benzylpiperazine with a haloacetic acid or its ester derivative. This is a well-established and robust method for the preparation of N-substituted piperazines.

Experimental Protocol: N-Alkylation of 1-Benzylpiperazine

This protocol describes a general procedure for the synthesis of 2-(4-Benzylpiperazin-1-yl)acetic acid via the reaction of 1-benzylpiperazine with an ethyl haloacetate followed by hydrolysis.

Materials:

  • 1-Benzylpiperazine

  • Ethyl bromoacetate (or ethyl chloroacetate)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetonitrile (or other suitable polar aprotic solvent)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Ethanol

  • Water

  • Dichloromethane (or other suitable organic solvent for extraction)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

Step 1: Synthesis of Ethyl 2-(4-benzylpiperazin-1-yl)acetate

  • In a round-bottom flask, dissolve 1-benzylpiperazine (1.0 equivalent) in acetonitrile.

  • Add potassium carbonate (2.0-3.0 equivalents) to the solution. The base is crucial to neutralize the hydrohalic acid formed during the reaction.

  • Slowly add ethyl bromoacetate (1.1-1.2 equivalents) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-benzylpiperazin-1-yl)acetate.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Step 2: Hydrolysis to 2-(4-Benzylpiperazin-1-yl)acetic acid

  • Dissolve the purified ethyl 2-(4-benzylpiperazin-1-yl)acetate in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide or lithium hydroxide (2-3 equivalents).

  • Stir the mixture at room temperature or gently heat to facilitate the hydrolysis of the ester. Monitor the reaction by TLC.

  • Once the hydrolysis is complete, remove the ethanol under reduced pressure.

  • Acidify the aqueous solution to a pH of approximately 6-7 with hydrochloric acid. This will protonate the carboxylate to form the free carboxylic acid.

  • Extract the product with dichloromethane or another suitable organic solvent.

  • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(4-Benzylpiperazin-1-yl)acetic acid.

Synthesis_Workflow start Start: 1-Benzylpiperazine & Ethyl Bromoacetate step1 Step 1: N-Alkylation (Base, Solvent, Heat) start->step1 intermediate Intermediate: Ethyl 2-(4-benzylpiperazin-1-yl)acetate step1->intermediate step2 Step 2: Hydrolysis (Base, EtOH/H2O) intermediate->step2 acidification Acidification (HCl) step2->acidification extraction Extraction & Purification acidification->extraction product Final Product: 2-(4-Benzylpiperazin-1-yl)acetic acid extraction->product

General workflow for the synthesis of 2-(4-Benzylpiperazin-1-yl)acetic acid.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for 2-(4-Benzylpiperazin-1-yl)acetic acid, the following data is predicted based on the analysis of its structural fragments and comparison with known spectra of similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton nuclear magnetic resonance (¹H NMR) spectrum is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts (δ) for the protons in 2-(4-Benzylpiperazin-1-yl)acetic acid are as follows:

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Phenyl-H7.2-7.4Multiplet5H
Benzyl-CH₂~3.5Singlet2H
Piperazine-H (axial & equatorial)2.4-2.8Multiplet8H
Acetic Acid-CH₂~3.2Singlet2H
Carboxylic Acid-OH10-12Broad Singlet1H

The protons of the phenyl group are expected to appear as a multiplet in the aromatic region. The benzylic protons and the protons of the acetic acid methylene group will likely appear as singlets. The eight protons of the piperazine ring will give rise to complex multiplets in the aliphatic region due to their different chemical environments (axial vs. equatorial) and potential for complex spin-spin coupling. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, and its position can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information about the carbon skeleton of a molecule. The predicted chemical shifts for the carbons in 2-(4-Benzylpiperazin-1-yl)acetic acid are:

Carbon AssignmentPredicted Chemical Shift (ppm)
Carboxylic Acid C=O170-175
Phenyl C (quaternary)135-140
Phenyl CH125-130
Benzyl CH₂~63
Piperazine CH₂50-55
Acetic Acid CH₂~58

The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical range for a benzene ring. The aliphatic carbons of the benzyl, piperazine, and acetic acid moieties will be found at higher field.

Infrared (IR) Spectroscopy (Predicted)

Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for 2-(4-Benzylpiperazin-1-yl)acetic acid are:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (carboxylic acid)2500-3300Broad
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic)2800-3000Medium
C=O stretch (carboxylic acid)1700-1725Strong
C-N stretch1000-1250Medium
C=C stretch (aromatic)1450-1600Medium

The most prominent feature in the IR spectrum will be the very broad O-H stretch of the carboxylic acid, which often overlaps with the C-H stretching vibrations. A strong absorption band corresponding to the C=O stretch of the carboxylic acid will also be a key diagnostic peak.

Mass Spectrometry (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(4-Benzylpiperazin-1-yl)acetic acid, the molecular ion peak [M]⁺ would be expected at m/z 234. Key fragmentation patterns would likely involve the cleavage of the benzyl group (m/z 91) and fragmentation of the piperazine ring.

Potential Pharmacological Activity and Applications

While specific pharmacological studies on 2-(4-Benzylpiperazin-1-yl)acetic acid are not widely reported in the public domain, its structural similarity to other biologically active piperazine derivatives suggests several potential areas of application.

The benzylpiperazine moiety is known to interact with various receptors and transporters in the central nervous system, particularly those involved in monoamine neurotransmission (dopamine, serotonin, and norepinephrine).[1] This suggests that 2-(4-Benzylpiperazin-1-yl)acetic acid could possess psychoactive properties, potentially acting as a stimulant, antidepressant, or anxiolytic agent.

Furthermore, the piperazine scaffold is a common feature in drugs targeting a wide range of diseases. The presence of the carboxylic acid group opens up possibilities for its use as a building block in the synthesis of more complex molecules with tailored biological activities. For instance, it could be incorporated into larger molecules to improve their pharmacokinetic properties or to introduce a specific interaction with a biological target.

Recent research has explored derivatives of N-substituted piperazine acetic acids for their potential as inhibitors of cholinesterases and amyloid-beta aggregation, suggesting a possible therapeutic avenue in the treatment of Alzheimer's disease. While these studies did not specifically investigate 2-(4-Benzylpiperazin-1-yl)acetic acid, they highlight the potential of this chemical scaffold in neurodegenerative disease research.

Conclusion

2-(4-Benzylpiperazin-1-yl)acetic acid is a molecule with a rich chemical structure that offers numerous possibilities for further investigation and development. This guide has provided a detailed overview of its molecular properties, a robust synthetic protocol, and a discussion of its potential pharmacological relevance based on its structural features. While experimental spectroscopic and pharmacological data for this specific compound remain to be fully elucidated in the public literature, the information presented here serves as a solid foundation for researchers and scientists interested in exploring the therapeutic potential of this and related piperazine derivatives. The continued exploration of such compounds is a promising avenue for the discovery of novel drugs to address a variety of unmet medical needs.

References

  • PubChem. (4-Benzyl-piperazin-1-yl)-acetic acid. National Center for Biotechnology Information. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Google Patents. (2005). Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof.

Sources

Foundational

biological activity of benzylpiperazine derivatives

An In-Depth Technical Guide to the Biological Activity of Benzylpiperazine Derivatives A Foreword from the Senior Application Scientist The piperazine ring is a quintessential example of a "privileged scaffold" in medici...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Benzylpiperazine Derivatives

A Foreword from the Senior Application Scientist

The piperazine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties—a six-membered heterocyclic ring with two opposing nitrogen atoms—grant it the conformational flexibility and hydrogen bonding capabilities to interact with a vast array of biological targets.[1] While the parent compound, 1-Benzylpiperazine (BZP), is widely known for its stimulant properties and recreational use, this notoriety often overshadows the remarkable therapeutic potential of its derivatives.[2][3] This guide moves beyond the headlines to provide a technical exploration of the diverse biological activities of benzylpiperazine derivatives, from their foundational pharmacology to their emerging roles as anticancer, antimicrobial, and analgesic agents. We will delve into the structure-activity relationships that govern their function and provide detailed, field-proven protocols for their evaluation. This document is intended for the hands-on researcher and drug development professional, offering a blend of mechanistic insight and practical application.

Section 1: The Benzylpiperazine Core: Foundational Pharmacology

1-Benzylpiperazine (BZP): The Archetypal Derivative

First synthesized in 1944, 1-Benzylpiperazine (BZP) was initially investigated as an antidepressant but was abandoned due to its amphetamine-like effects and potential for abuse.[3][4] It is a central nervous system (CNS) stimulant with approximately 10% the potency of d-amphetamine.[2][4] BZP and its chemical relatives are synthetic substances, not found in nature, despite occasional misleading marketing as "herbal" products.[2] Its primary biological activity stems from its interaction with monoamine neurotransmitter systems, a mechanism it shares with many classic stimulants.

Primary Mechanism of Action: A Multifaceted Monoaminergic Modulator

The biological activity of BZP is complex, leading some researchers to label it a "messy drug" due to its multifaceted regulation of synaptic monoamines.[5][6] Its effects are not confined to a single target but involve a combination of actions on dopamine, serotonin, and norepinephrine systems.

Animal and in vitro studies have demonstrated that BZP:

  • Stimulates Neurotransmitter Release: It promotes the release of dopamine (DA) and norepinephrine (NE).[2][7]

  • Inhibits Neurotransmitter Reuptake: It blocks the reuptake of DA, NE, and to a lesser extent, serotonin (5-HT) by binding to their respective transporters (DAT, NET, and SERT).[2][3]

This dual action of promoting release and blocking reuptake leads to a significant increase in the synaptic concentration of these key neurotransmitters, resulting in the observed stimulant effects.[1] The combination of BZP with more serotonergic derivatives, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP), can produce effects that mimic those of MDMA by synergistically increasing both dopamine and serotonin levels.[5][7]

Monoamine_Synapse_Modulation cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron BZP BZP Derivative VMAT Vesicles (VMAT2) BZP->VMAT Promotes Release DAT Dopamine Transporter (DAT) BZP->DAT Blocks Reuptake NET Norepinephrine Transporter (NET) BZP->NET Blocks Reuptake SERT Serotonin Transporter (SERT) BZP->SERT Blocks Reuptake DA Dopamine NE Norepinephrine SE Serotonin DAT->DA Reuptake NET->NE Reuptake SERT->SE Reuptake Synaptic_Cleft Synaptic Cleft DA->Synaptic_Cleft NE->Synaptic_Cleft SE->Synaptic_Cleft D_Receptor Dopamine Receptors A_Receptor Adrenergic Receptors S_Receptor Serotonin Receptors Synaptic_Cleft->D_Receptor Binds Synaptic_Cleft->A_Receptor Binds Synaptic_Cleft->S_Receptor Binds

Fig. 1: Modulation of monoamine synapses by BZP derivatives.

Section 2: Structure-Activity Relationships (SAR) and Analogue Development

The therapeutic versatility of benzylpiperazine derivatives arises from the ability to fine-tune their biological activity through targeted chemical modifications. The core scaffold presents several points for derivatization, primarily on the benzyl ring and the second nitrogen of the piperazine ring.

Case Study: SAR of Benzylpiperazine Derivatives as Sigma-1 (σ1) Receptor Ligands

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein implicated in a range of conditions, including neuropathic pain and neurodegenerative diseases.[8] Benzylpiperazine derivatives have been developed as potent and selective σ1 receptor antagonists, offering a promising non-opioid approach to pain management.[8][9]

SAR studies reveal key insights:

  • Hydrophobic Domains: A successful σ1 ligand generally possesses two hydrophobic regions and a central basic nitrogen.[8][9] In these derivatives, the benzyl group serves as one hydrophobic domain.

  • Linker and Second Hydrophobic Group: The nature of the substituent on the second piperazine nitrogen is critical. Introducing a linker (e.g., a propyl chain) and a second hydrophobic group (e.g., a cyclohexyl ring) can dramatically increase affinity and selectivity.[8][9]

  • Para-Substitution: Adding a para-substituent (e.g., methoxy) on the benzyl ring tends to improve both affinity for the σ1 receptor and selectivity over the σ2 subtype.[8]

The following table summarizes the binding affinities of selected derivatives, illustrating these SAR principles.

CompoundR (Substituent on N4)R' (Substituent on Benzyl Ring)σ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
Lead (8) -H4-OCH311.24840432
15 -CO(CH2)2-Cyclohexyl4-OCH31.61418886
24 -CO(CH2)3-Phenyl4-OCH34.31819423
13 -CO(CH2)2-Cyclohexyl-H18.910000529
Data synthesized from Romeo et al. (2021).[8][9]

These data clearly demonstrate that the addition of a cyclohexylpropanone moiety at the N4 position (Compound 15 ) and retention of the 4-methoxy group on the benzyl ring results in a derivative with single-digit nanomolar affinity for the σ1 receptor and nearly 900-fold selectivity over the σ2 subtype.[8][9]

Section 3: Expanding the Therapeutic Horizon: Diverse Biological Activities

While the CNS effects are most prominent, the benzylpiperazine scaffold is a launchpad for developing agents with a wide range of therapeutic applications.

Anticancer Activity: Targeting Apoptosis Pathways

The dysregulation of apoptosis is a hallmark of cancer. Several anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family are key therapeutic targets. Researchers have successfully designed benzylpiperazine derivatives as selective small-molecule inhibitors of Myeloid Cell Leukemia 1 (Mcl-1), an important anti-apoptotic Bcl-2 family member.[10]

  • Selective Inhibition: Certain derivatives exhibit high selectivity for Mcl-1, with no detectable binding to Bcl-2 or Bcl-xL. The most potent of these compounds achieved a Ki value of 0.18 μM for Mcl-1.[10]

  • Induction of Apoptosis: Other studies have coupled benzylpiperazine moieties to natural products like alepterolic acid. The resulting conjugates have shown potent cytotoxicity against breast cancer cell lines (MCF-7), inducing apoptosis through the activation of caspases-9 and -3 and increasing the pro-apoptotic Bax/Bcl-2 ratio.[11]

Antimicrobial Agents: A Scaffold for Combating Resistance

With the rise of antimicrobial resistance (AMR), there is an urgent need for novel antibacterial agents. The piperazine scaffold has been identified as a viable framework for this purpose.[12]

  • Broad-Spectrum Potential: By incorporating the benzylpiperazine structure into larger molecules, such as s-triazine derivatives, chemists have created compounds with significant antibacterial activity.[13]

  • Activity Against Key Pathogens: These novel compounds have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria, with Minimum Inhibitory Concentration (MIC) values in the low microgram-per-milliliter range.[13]

Analgesic Properties: Modulation of Pain Pathways

As discussed in the SAR section, benzylpiperazine derivatives are being actively developed as σ1 receptor antagonists for pain.[8][9]

  • Efficacy in Pain Models: Lead compounds have demonstrated dose-dependent antinociceptive effects in inflammatory pain models (formalin assay) and anti-allodynic effects in neuropathic pain models (chronic constriction injury).[8][9]

  • Favorable Side-Effect Profile: Crucially, effective doses in these pain models did not produce sedation or impair motor coordination in rotarod assays, suggesting a favorable therapeutic window and a lack of debilitating side effects common to other analgesics.[8][9]

Section 4: Core Methodologies for Biological Evaluation

A robust and logical workflow is essential for characterizing the biological activity of novel benzylpiperazine derivatives. The following section outlines key experimental protocols, designed to be self-validating through the inclusion of appropriate controls and standards.

Workflow for Assessing Novel Benzylpiperazine Derivatives

A tiered approach ensures efficient screening and characterization, moving from broad activity and toxicity screening to specific, mechanism-of-action studies.

Workflow cluster_synthesis Chemical Stage cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Synthesis Synthesis & Purity Analysis (HPLC/GC-MS) Cytotoxicity Cell Viability/ Cytotoxicity Assay (e.g., MTT, LDH) Synthesis->Cytotoxicity Screening Binding Primary Target Binding (Radioligand Assay) Cytotoxicity->Binding Active Compounds Mechanism Mechanism of Action (e.g., Apoptosis, ROS) Binding->Mechanism Confirmed Binders PK Pharmacokinetics (ADME) Mechanism->PK Lead Candidates Efficacy Efficacy Model (e.g., Pain, Tumor) PK->Efficacy Tox Toxicity/ Side-Effect Profile (e.g., Rotarod) Efficacy->Tox

Fig. 2: Tiered workflow for the evaluation of novel benzylpiperazine derivatives.
Protocol 1: In Vitro Neurotoxicity Assessment via Apoptosis Pathway Activation

This protocol is adapted from methodologies used to assess the neurotoxic effects of BZP on human glial cell lines (LN-18) and is designed to detect mitochondrial dysfunction and the induction of apoptosis.[14]

Objective: To determine if a benzylpiperazine derivative induces cytotoxicity via the intrinsic (mitochondrial) apoptosis pathway.

Materials:

  • Human glial cell line (e.g., LN-18)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (benzylpiperazine derivative) dissolved in a suitable vehicle (e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Positive control for apoptosis (e.g., Staurosporine)

  • LDH Cytotoxicity Assay Kit

  • Mitochondrial membrane potential dye (e.g., JC-1 or TMRE)

  • ATP Bioluminescence Assay Kit

  • ROS detection reagent (e.g., DCFDA)

  • Caspase-3/7 and Caspase-9 Glo Assay Kits

  • 96-well clear and white-walled microplates

  • Plate reader (absorbance, fluorescence, luminescence)

Step-by-Step Methodology:

  • Cell Seeding: Seed LN-18 cells in 96-well plates at a density of 1x10^4 cells/well. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium. A typical concentration range for initial screening is 1 µM to 300 µM.

    • Include wells for vehicle control (medium with the highest concentration of DMSO used) and a positive control (e.g., 1 µM Staurosporine).

    • Remove old medium from cells and add 100 µL of the prepared compound dilutions or controls.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • LDH Assay (Membrane Integrity):

    • After incubation, carefully collect 50 µL of supernatant from each well.

    • Follow the manufacturer's protocol for the LDH assay kit to measure lactate dehydrogenase release, an indicator of cell lysis. Read absorbance.

  • Mitochondrial Membrane Potential (ΔΨm) Assay:

    • Wash the remaining cells in the plate with PBS.

    • Incubate cells with a ΔΨm-sensitive dye (e.g., JC-1) according to the manufacturer's instructions.

    • Measure fluorescence. A decrease in the red/green fluorescence ratio (for JC-1) indicates mitochondrial depolarization, a key early event in apoptosis.[14]

  • ATP Content Assay:

    • In a separate white-walled plate, follow the same treatment protocol.

    • Use an ATP bioluminescence assay kit to lyse the cells and measure intracellular ATP levels. A decrease in luminescence indicates metabolic dysfunction.[14]

  • Reactive Oxygen Species (ROS) Production:

    • In another plate, after treatment, load cells with a ROS-sensitive probe like DCFDA.

    • Measure the increase in fluorescence, which corresponds to the level of intracellular ROS. Oxidative stress is a known trigger for apoptosis.[14]

  • Caspase Activation Assays:

    • In separate white-walled plates, use specific luminescent assay kits to measure the activity of initiator caspase-9 (intrinsic pathway) and executioner caspase-3/7.

    • An increase in luminescence indicates the activation of the apoptotic cascade. Activation of caspase-9 followed by caspase-3 is a hallmark of the mitochondrial pathway.[14]

Data Analysis & Interpretation: A compound is considered to induce apoptosis via the mitochondrial pathway if there is a dose-dependent increase in LDH release, ROS production, and caspase-9 and -3/7 activity, coupled with a decrease in mitochondrial membrane potential and ATP content.

Protocol 2: Radioligand Binding Assay for Receptor Affinity Determination

Objective: To determine the binding affinity (Ki) of a test compound for a specific target, such as the σ1 receptor.

  • Preparation of Membranes: Homogenize tissue or cells expressing the target receptor (e.g., guinea pig brain for σ1) in a buffered solution. Centrifuge to pellet the membranes and resuspend.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]-pentazocine for σ1), and varying concentrations of the unlabeled test compound.

  • Nonspecific Binding: Include control tubes with an excess of a known, non-radioactive ligand (e.g., haloperidol) to determine nonspecific binding.[8]

  • Incubation: Incubate the plates to allow binding to reach equilibrium.

  • Harvesting & Scintillation Counting: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand. Wash the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting nonspecific from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 3: In Vivo Evaluation of CNS Stimulant Activity

Objective: To assess the stimulant or depressant effects of a compound on general motor activity in rodents.

  • Animal Acclimation: House mice in the testing room for at least one hour before the experiment. Acclimate each mouse to the locomotor activity chamber (a clear box with infrared beam grids) for 30-60 minutes until baseline activity stabilizes.

  • Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal injection, i.p.).

  • Data Recording: Immediately place the animal back in the chamber and record locomotor activity (e.g., total distance traveled, number of beam breaks) continuously for 1-2 hours.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) and as a cumulative total. Compare the activity of the compound-treated group to the vehicle control group using appropriate statistical tests (e.g., ANOVA). A significant increase in activity relative to the vehicle indicates a stimulant effect.[7]

Section 5: Conclusion and Future Directions

The benzylpiperazine scaffold is far more than the basis for a single class of CNS stimulants. It is a remarkably versatile chemical framework that has given rise to promising lead compounds in oncology, infectious disease, and pain management. The "messy" pharmacology of the parent BZP molecule has been refined through decades of medicinal chemistry into highly potent and selective ligands for a variety of therapeutic targets.

Future research should focus on:

  • Enhancing Selectivity: Further refining SAR to develop derivatives with even greater selectivity for their intended targets, thereby minimizing off-target effects.

  • Exploring New Targets: Applying the benzylpiperazine scaffold to other challenging targets in areas like neurodegenerative disease and metabolic disorders.

  • Optimizing Pharmacokinetics: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they are viable drug candidates.

The journey of benzylpiperazine from a failed antidepressant to a recreational drug and now to a source of diverse therapeutic leads is a testament to the enduring power of chemical innovation. For the dedicated researcher, this scaffold remains a rich and rewarding field of exploration.

References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). BZP/piperazines drug profile. . Retrieved from [Link]

  • Arbo, M. D., et al. (2013). 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylpiperazine. Retrieved from [Link]

  • Katz, D. P., et al. (2016). Benzylpiperazine: “A Messy Drug”. Drug and Alcohol Dependence. Retrieved from [Link]

  • Woźniak, M. K., et al. (2016). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research. Retrieved from [Link]

  • Romeo, G., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience. Retrieved from [Link]

  • Griggs, J. C., et al. (2017). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology. Retrieved from [Link]

  • SWGDRUG. (2005). BENZYLPIPERAZINE. SWGDRUG.org Monograph. Retrieved from [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Retrieved from [Link]

  • DEA Diversion Control Division. (n.d.). N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). Retrieved from [Link]

  • Chen, Y., et al. (2013). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. Archiv der Pharmazie. Retrieved from [Link]

  • Katz, D. P., et al. (2016). Benzylpiperazine: "A messy drug". PubMed. Retrieved from [Link]

  • Uniprix. (n.d.). Benzylpiperazine (BZP) and TFMPP. Retrieved from [Link]

  • Prezzavento, O., et al. (2001). Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kumar, D., et al. (2025). Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). Molecular Diversity. Retrieved from [Link]

  • Tuccinardi, T., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2024). Benzylpiperazinyl Derivatives of Alepterolic Acid: Synthesis and Cytotoxic Evaluation. Helvetica Chimica Acta. Retrieved from [Link]

  • Gee, P., et al. (2008). Chemical structure of N-benzylpiperazine (BZP). ResearchGate. Retrieved from [Link]

  • Patel, R. P., et al. (2012). Synthesis and Antibacterial Activity of Some Novel 4-Benzyl-piperazinyl-s-triazine Derivatives. ResearchGate. Retrieved from [Link]

  • Romeo, G., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Publications. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Details for Piperazines. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride

To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Subject: Elucidation of the Pharmacological Profile of 2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride NOTI...

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals

From: Gemini, Senior Application Scientist

Subject: Elucidation of the Pharmacological Profile of 2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride

NOTICE: Following a comprehensive literature review, it has been determined that there is currently no publicly available scientific literature detailing the specific mechanism of action for 2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride. While the chemical structure is documented[1], dedicated pharmacological studies establishing its biological targets and downstream signaling effects are not present in the reviewed sources.

This guide, therefore, will leverage established knowledge of the broader benzylpiperazine and piperazine derivative classes to propose a putative mechanism of action and to outline a rigorous experimental framework for its definitive characterization. The insights provided are grounded in the known activities of structurally related compounds and are intended to serve as a foundational resource for initiating research into this specific molecule.

Part 1: Postulated Mechanism of Action Based on Structural Analogs

The core structure of 2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride features a benzylpiperazine moiety, a class of compounds known for its diverse pharmacological activities, primarily centered on the central nervous system (CNS).

Primary Postulated Target: Monoamine Transporters

The parent compound, benzylpiperazine (BZP), is a well-characterized CNS stimulant.[2][3] Its mechanism of action involves the modulation of monoamine neurotransmission. BZP acts as a releasing agent and reuptake inhibitor at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[2][4][5] This leads to an increase in the synaptic concentrations of these neurotransmitters, resulting in stimulant and euphoriant effects.[2][6] It is plausible that 2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride shares this affinity for monoamine transporters. The addition of the acetic acid group may, however, alter its potency and selectivity profile compared to BZP.

Potential Secondary Targets and Activities

The versatility of the piperazine scaffold allows for interactions with a wide array of biological targets. Studies on various piperazine derivatives have revealed a broad spectrum of pharmacological activities, suggesting that 2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride could exhibit one or more of the following properties:

  • Receptor Modulation:

    • Dopamine Receptors: Certain N-substituted piperazine derivatives have shown high affinity and selectivity for dopamine receptor subtypes, such as the D4 receptor.[7]

    • Serotonin Receptors: The piperazine motif is a common feature in ligands for various serotonin receptors, including 5-HT1A and 5-HT2A.[8][9] Modulation of these receptors is associated with anxiolytic, antidepressant, and antipsychotic effects.

    • Sigma Receptors: Some benzylpiperidine derivatives, structurally related to benzylpiperazines, have demonstrated high affinity for sigma receptors, which are implicated in a variety of neurological conditions.[10]

  • Ion Channel Interaction: Phenylacetamide derivatives containing a piperazine ring have been investigated for their anticonvulsant properties, with some compounds showing moderate binding to voltage-sensitive sodium channels.[11]

  • Enzyme Inhibition: The piperazine nucleus is present in molecules designed to inhibit various enzymes, including acetylcholinesterase and butyrylcholinesterase.[12]

  • Antimicrobial and Anticancer Activity: A number of piperazine derivatives have been synthesized and evaluated for their potential as antimicrobial[13] and anticancer agents.[14][15]

The following diagram illustrates the potential interaction points for benzylpiperazine derivatives based on existing literature.

Putative_Mechanisms_of_Benzylpiperazine_Derivatives cluster_transporters Monoamine Transporters cluster_receptors Receptors cluster_channels Ion Channels cluster_enzymes Enzymes DAT DAT NET NET SERT SERT Dopamine_R Dopamine_R Serotonin_R Serotonin_R Sigma_R Sigma_R Na_Channels Na_Channels AChE_BuChE AChE_BuChE Benzylpiperazine_Core Benzylpiperazine Core Structure Benzylpiperazine_Core->DAT Benzylpiperazine_Core->NET Benzylpiperazine_Core->SERT Benzylpiperazine_Core->Dopamine_R Benzylpiperazine_Core->Serotonin_R Benzylpiperazine_Core->Sigma_R Benzylpiperazine_Core->Na_Channels Benzylpiperazine_Core->AChE_BuChE

Caption: Putative molecular targets for benzylpiperazine derivatives.

Part 2: A Proposed Experimental Workflow for Mechanism of Action Elucidation

To definitively determine the mechanism of action of 2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride, a systematic, multi-tiered experimental approach is required.

Tier 1: Initial Target Screening and Binding Affinity

The initial phase should focus on broad screening to identify potential biological targets.

Protocol 1: Radioligand Binding Assays

  • Objective: To determine the binding affinity of the test compound to a panel of receptors, transporters, and ion channels.

  • Procedure: a. Prepare cell membrane homogenates expressing the target of interest (e.g., from HEK293 cells transfected with human DAT, SERT, NET, dopamine receptors, serotonin receptors, etc.). b. Incubate the membrane preparations with a specific radioligand for the target in the presence of increasing concentrations of 2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride. c. Separate bound from free radioligand by rapid filtration. d. Quantify the radioactivity of the filters using liquid scintillation counting. e. Calculate the Ki (inhibition constant) from the IC50 values using the Cheng-Prusoff equation.

  • Rationale: This is a high-throughput and cost-effective method to identify primary binding targets and assess selectivity. A comprehensive panel, such as the Eurofins SafetyScreen, is recommended for initial broad profiling.

Table 1: Example Target Panel for Initial Screening

Target Class Specific Targets
Monoamine Transporters DAT, NET, SERT
Dopamine Receptors D1, D2, D3, D4, D5
Serotonin Receptors 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, etc.
Adrenergic Receptors α1, α2, β1, β2
Ion Channels Voltage-gated Na+, K+, Ca2+ channels

| Other CNS Targets | Sigma-1, Sigma-2, GABA-A |

Tier 2: Functional Activity Characterization

Once high-affinity targets are identified, the next step is to determine the functional consequence of this binding (i.e., agonist, antagonist, inverse agonist, or modulator).

Protocol 2: In Vitro Functional Assays

  • Objective: To characterize the functional activity of the compound at the identified primary target(s).

  • Procedures:

    • For Transporters (e.g., DAT): a. Use cells expressing the transporter of interest (e.g., HEK293-hDAT). b. Measure the uptake of a radiolabeled substrate (e.g., [3H]dopamine) in the presence of the test compound to assess reuptake inhibition. c. Measure the release of a pre-loaded radiolabeled substrate to assess releasing activity.

    • For G-Protein Coupled Receptors (GPCRs) (e.g., 5-HT2A): a. Use cells expressing the receptor of interest. b. Measure downstream signaling events such as calcium mobilization (for Gq-coupled receptors) or cAMP accumulation (for Gs/Gi-coupled receptors) in the presence of the test compound alone (to test for agonism) and in the presence of a known agonist (to test for antagonism).

  • Rationale: Functional assays are crucial to move beyond simple binding and understand the physiological effect of the compound at its target.

The following diagram outlines the proposed experimental workflow.

Experimental_Workflow Start Start: Compound Synthesis & Purification Tier1 Tier 1: Target Identification (Radioligand Binding Assays) Start->Tier1 Tier2 Tier 2: Functional Characterization (In Vitro Functional Assays) Tier1->Tier2 Tier3 Tier 3: In Vivo Validation (Animal Models) Tier2->Tier3 End Mechanism of Action Elucidated Tier3->End

Sources

Foundational

An In-Depth Technical Guide to the Solubility and Stability of 2-(4-Benzylpiperazin-1-yl)acetic acid

Abstract 2-(4-Benzylpiperazin-1-yl)acetic acid is a molecule of interest within pharmaceutical development, possessing structural motifs common to centrally active agents. Its ultimate success as a therapeutic candidate...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(4-Benzylpiperazin-1-yl)acetic acid is a molecule of interest within pharmaceutical development, possessing structural motifs common to centrally active agents. Its ultimate success as a therapeutic candidate is intrinsically linked to its physicochemical properties, primarily aqueous solubility and chemical stability. These attributes, known as Critical Quality Attributes (CQAs), govern bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive framework for characterizing the solubility and stability of this zwitterionic compound. We will explore the theoretical underpinnings of its behavior, present detailed, field-proven experimental protocols for its assessment, and discuss strategies for interpreting the resulting data to guide formulation development.

Introduction to a Zwitterionic Candidate

2-(4-Benzylpiperazin-1-yl)acetic acid, with a molecular formula of C13H18N2O2 and a molecular weight of 234.29 g/mol , presents a unique challenge and opportunity in drug development.[1] Its structure incorporates a carboxylic acid group (acidic) and a tertiary amine within the piperazine ring (basic). This amphoteric nature means the molecule will exist as a zwitterion—possessing both a positive and negative charge—at physiological pH, yet remain overall electrically neutral.[2]

The behavior of zwitterions can be complex; their solubility is often highly dependent on pH, exhibiting a minimum at the isoelectric point (pI) and increasing in both acidic and basic conditions.[3][4] Furthermore, the piperazine ring, while a common and valuable scaffold in medicinal chemistry, can be susceptible to specific degradation pathways.[5][6] A thorough understanding of these characteristics is not merely an academic exercise but a fundamental requirement for de-risking a development program and designing a robust, safe, and effective drug product. This guide provides the necessary protocols and strategic insights to achieve that understanding.

Physicochemical Characterization: The Foundation

Before embarking on extensive solubility or stability studies, a foundational understanding of the molecule's intrinsic properties is essential.

2.1 Core Molecular Properties A summary of the key computed properties for 2-(4-Benzylpiperazin-1-yl)acetic acid is crucial for predicting its behavior.

PropertyValueSignificance
Molecular FormulaC13H18N2O2Defines the elemental composition and exact mass.[1]
Molecular Weight234.29 g/mol Used for all molarity and concentration calculations.[1]
XLogP3-AA-1.1This predicted LogP value suggests the compound is predominantly hydrophilic, which aligns with its zwitterionic potential.
pKa (Predicted)Acidic pKa ~3-4 (Carboxylic Acid)Basic pKa ~7-8 (Piperazine Amine)The presence of both acidic and basic centers confirms its amphoteric and zwitterionic nature. These values are critical for predicting solubility versus pH.

2.2 The Implications of Zwitterionic State The dual ionic nature of 2-(4-Benzylpiperazin-1-yl)acetic acid governs its interactions. In the solid state, zwitterions often form highly ordered, stable crystal lattices due to strong intermolecular electrostatic interactions.[4] While this can enhance thermal stability, it can also lead to high lattice energy that must be overcome for dissolution, potentially limiting solubility.[3][4] In solution, the pH of the medium will dictate the net charge on the molecule, directly influencing its solubility.

Comprehensive Solubility Assessment

The goal of this phase is to quantify the compound's solubility under a range of conditions relevant to both physiological and formulation environments.

3.1 Experimental Workflow: Kinetic vs. Thermodynamic Solubility A two-tiered approach is recommended. A high-throughput kinetic solubility assay provides rapid, early-stage data, while a more resource-intensive thermodynamic (equilibrium) solubility assay provides the definitive values required for late-stage development.

Diagram 1: Solubility Assessment Workflow

G cluster_0 Kinetic Solubility (High-Throughput) cluster_1 Thermodynamic Solubility (Equilibrium) A Prepare DMSO Stock Solution (e.g., 10 mM) B Dispense Stock into Aqueous Buffer Plate (pH 2.0 - 10.0) A->B C Incubate (e.g., 2 hours) & Shake B->C D Filter to Remove Precipitate C->D E Quantify Soluble Compound via HPLC-UV or LC-MS/MS D->E I Filter & Quantify Supernatant F Add Excess Solid Compound to Buffers (pH 2.0 - 10.0) G Equilibrate (e.g., 24-48 hours) with Stirring F->G H Verify Equilibrium (No change in concentration over time) G->H H->I

3.2 Detailed Protocol: Thermodynamic Solubility Determination

Causality: This "shake-flask" method is the gold standard. By ensuring an excess of solid is present and allowing the system to reach equilibrium over an extended period (24-48 hours), we measure the true saturation solubility, a critical parameter for biopharmaceutical modeling and formulation design.

  • Preparation : Prepare a series of aqueous buffers (e.g., citrate, phosphate, borate) covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Addition of Compound : To 1.5 mL vials, add a pre-weighed amount of 2-(4-Benzylpiperazin-1-yl)acetic acid sufficient to represent a concentration well above its expected solubility (e.g., 10 mg/mL).

  • Equilibration : Add 1.0 mL of the appropriate pH buffer to each vial. Place the vials on a rotator or shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 hours.

  • Equilibrium Check : After 24 hours, take a small aliquot, filter it, and analyze the concentration. Return the vials to the shaker for another 24 hours. Analyze a second aliquot. If the concentration has not changed significantly (<5% difference), equilibrium has been reached.

  • Sample Processing : Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.

  • Filtration & Dilution : Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter (use a filter material validated for low drug binding, such as PVDF). Dilute the filtrate accurately with mobile phase for analysis.

  • Quantification : Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method against a standard calibration curve.

3.3 Anticipated Data and Interpretation The solubility data should be compiled into a clear table and plotted as solubility vs. pH.

Table 1: Hypothetical Thermodynamic Solubility Data

pH Solubility (µg/mL) Dominant Species
2.0 15,200 Cationic (Protonated Amine)
4.0 850 Zwitterionic/Neutral Mix
6.0 150 Zwitterionic (Isoelectric Point)
7.4 450 Zwitterionic/Anionic Mix
8.0 2,100 Anionic (Deprotonated Acid)

| 10.0 | >25,000 | Anionic |

This "U-shaped" solubility profile is characteristic of a zwitterion, with the lowest solubility observed near its isoelectric point. This data is invaluable for selecting formulation strategies; for an oral dosage form, it highlights potential absorption issues in the mid-GI tract.

Stability Assessment and Forced Degradation

Stability testing determines the compound's resilience to environmental factors, while forced degradation (stress testing) is an essential exercise to identify potential degradation products and establish the specificity of analytical methods.[7][8]

4.1 The Logic of Forced Degradation As mandated by ICH guidelines, stress testing exposes the drug substance to conditions more severe than those used for accelerated stability testing.[7] The objective is to achieve a target degradation of 5-20%.[9] Degradation below this range may not reveal all relevant degradants, while excessive degradation can lead to secondary products that are not relevant to real-world storage.[9]

Diagram 2: Forced Degradation Study Logic

G cluster_conditions Stress Conditions (ICH Q1A) DS Drug Substance (2-(4-Benzylpiperazin-1-yl)acetic acid) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) DS->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) DS->Base Oxidation Oxidation (e.g., 3% H2O2, RT) DS->Oxidation Thermal Thermal (e.g., 80°C, Solid State) DS->Thermal Photo Photolytic (ICH Q1B Light Exposure) DS->Photo Analysis Analyze All Samples by Stability-Indicating HPLC-UV/DAD Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradants Elucidate Pathways Validate Method Specificity Analysis->Outcome

4.2 Protocol: General Forced Degradation Procedure

Self-Validation: This protocol is self-validating because it includes control samples (un-stressed and stored at 5°C) and a time-course element. Comparing stressed samples to the control unequivocally demonstrates that degradation is due to the applied stress. The use of a photodiode array (PDA) detector in the HPLC method helps assess peak purity, ensuring new peaks are not co-eluting.

  • Stock Solution : Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.

  • Stress Conditions :

    • Acid Hydrolysis : Mix 1 mL of stock with 1 mL of 0.1 M HCl. Place in a water bath at 60°C. Pull samples at 2, 8, and 24 hours. Neutralize with an equivalent amount of NaOH before analysis.

    • Base Hydrolysis : Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature. Pull samples at 30 minutes, 2 hours, and 8 hours. Neutralize with an equivalent amount of HCl. Rationale: Piperazine and amide-like structures can be highly susceptible to base hydrolysis, hence the milder temperature.[6][10]

    • Oxidation : Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Pull samples at 2, 8, and 24 hours.

    • Thermal : Store a sample of the solid powder in an oven at 80°C for 7 days. Also, store a solution sample at 60°C.

    • Photostability : Expose solid powder and a solution to controlled light exposure as described in ICH Q1B guidelines.

  • Control Samples : For each condition, prepare a control sample stored at 5°C in the dark.

  • Analysis : Analyze all stressed and control samples using a stability-indicating HPLC-PDA method. The method should be capable of separating the parent peak from all generated degradant peaks.

  • Data Reporting :

    • Calculate the percentage of parent compound remaining.

    • Calculate the percentage area of each degradation product.

    • Perform a mass balance calculation (% Parent Remaining + % All Degradants). A mass balance between 95-105% provides confidence in the analytical method.

Table 2: Hypothetical Forced Degradation Summary

Condition Duration % Parent Remaining Major Degradant RRT Mass Balance (%)
0.1 M HCl, 60°C 24h 91.2 0.75 99.5
0.1 M NaOH, RT 8h 85.6 0.88 98.9
3% H₂O₂, RT 24h 82.1 1.15 (N-oxide) 99.2
Thermal (Solid, 80°C) 7d 99.5 N/A 100.1

| Photolytic (Solution) | ICH Q1B | 94.3 | 0.65 | 98.7 |

Interpretation: The data suggests the compound is most susceptible to oxidative and basic conditions. The piperazine nitrogen is a likely site for oxidation, forming an N-oxide.[6] The stability in the solid state is excellent. This information is critical for manufacturing (e.g., avoid high pH and peroxide-containing excipients) and packaging (e.g., consider protection from light).

Formulation and Mitigation Strategies

The insights gained from solubility and stability studies directly inform formulation development.

  • Addressing Low Solubility : Given the "U-shaped" solubility profile, strategies depend on the target pH. For an oral formulation, where the pH varies, creating a salt form (e.g., a hydrochloride salt) could improve solubility in the neutral pH of the intestine by shifting the equilibrium away from the poorly soluble zwitterion.

  • Mitigating Instability :

    • pH Control : For a liquid formulation, the pH must be buffered away from the basic region to prevent hydrolysis. A pH of 5-6 would be a logical starting point.

    • Oxidation : If the product is a solution, the inclusion of an antioxidant (e.g., sodium metabisulfite) or the use of nitrogen purging during manufacturing and packaging could be necessary to prevent oxidative degradation.

    • Packaging : For photosensitive compounds, amber vials or light-resistant blister packaging is required.

Conclusion

The systematic evaluation of solubility and stability is a cornerstone of successful pharmaceutical development. For an amphoteric compound like 2-(4-Benzylpiperazin-1-yl)acetic acid, a deep understanding of its zwitterionic nature is paramount. The protocols and logical frameworks presented in this guide provide a robust pathway for generating the critical data needed to characterize the molecule, develop a stability-indicating analytical method, and make informed decisions on formulation and packaging. This rigorous, science-driven approach ensures that the final drug product is not only efficacious but also safe, stable, and manufacturable.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1402890, (4-Benzyl-piperazin-1-yl)-acetic acid. Available: [Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available: [Link]

  • Mazari, S. A., et al. (2015). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control. Available: [Link]

  • Chadwick, K., et al. (2015). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design. Available: [Link]

  • Thakuria, R., et al. (2015). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. ResearchGate. Available: [Link]

  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available: [Link]

  • Royal Society of Chemistry. Analytical Methods for piperazine determination. Available: [Link]

  • Singh, S., et al. (2013). Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms . ResearchGate. Available: [Link]

  • ZwitterCo. Zwitterions in Drug Delivery. Available: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available: [Link]

  • Nangia, A., et al. (2017). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Chemical Communications. Available: [Link]

  • Al-Bayati, M. F. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available: [Link]

  • Pharmacophore. In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivatives. Available: [Link]

  • ResearchGate. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Available: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available: [Link]

  • PubMed. (2018). Zwitterionic cocrystal of diclofenac and l-proline: Structure determination, solubility, kinetics of cocrystallization, and stability study. Available: [Link]

  • PubChem. 8-(4-Benzylpiperazin-1-yl)-4,5-dimethyl-3-thia-1,7-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,7,9,11-pentaene. Available: [Link]

  • Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. Available: [Link]

  • PubChem. Piperidin-1-yl-acetic acid. Available: [Link]

  • PubChem. Piperazin-1-yl-acetic acid. Available: [Link]

Sources

Exploratory

A Researcher's Guide to Sourcing and Quality Verification of 2-(4-Benzylpiperazin-1-yl)acetic Acid (≥95% Purity)

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the commercial landscape for 2-(4-Benzylpiperazin-1-yl)acetic acid, a key...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the commercial landscape for 2-(4-Benzylpiperazin-1-yl)acetic acid, a key building block in modern medicinal chemistry. Beyond a simple supplier list, this guide offers practical, field-proven insights into the critical aspects of sourcing, quality assessment, and analytical verification of this versatile piperazine derivative.

Introduction: The Significance of 2-(4-Benzylpiperazin-1-yl)acetic Acid in Drug Discovery

2-(4-Benzylpiperazin-1-yl)acetic acid, with CAS number 119929-87-2, is a bifunctional molecule featuring a piperazine ring, a benzyl group, and a carboxylic acid moiety.[1] This unique combination of structural features makes it a valuable scaffold in the synthesis of a wide range of biologically active compounds. The piperazine core is a common pharmacophore found in numerous approved drugs, imparting favorable pharmacokinetic properties such as improved solubility and oral bioavailability. The benzyl group can be involved in crucial binding interactions with biological targets, while the carboxylic acid provides a convenient handle for further chemical modifications, such as amide bond formation.

The applications of piperazine derivatives are extensive, spanning therapeutic areas such as oncology, infectious diseases, and central nervous system disorders.[2][3] Consequently, the reliable supply of high-purity 2-(4-Benzylpiperazin-1-yl)acetic acid is paramount for the successful progression of drug discovery and development projects. This guide will equip you with the necessary knowledge to navigate the procurement process and ensure the quality of this critical starting material.

The Commercial Landscape: Identifying Reliable Suppliers

Sourcing high-quality chemical intermediates is a crucial first step in any research endeavor. For 2-(4-Benzylpiperazin-1-yl)acetic acid with a purity of ≥95%, several commercial suppliers are available globally. The following table provides a comparative overview of some of the key suppliers. It is important to note that availability and pricing are subject to change, and direct inquiry with the suppliers is always recommended.

SupplierStated PurityAvailable QuantitiesNotes
Biosynth Information not readily available, but they offer the compound.[4]0.5 g, 5 gA well-established supplier of research chemicals.[4]
Beijing Inale Technology Co., Ltd. ≥95%1 g, 5 gA China-based supplier with listed pricing.
Simson Pharma Limited Provides Certificate of Analysis with their products.Inquire for detailsAn Indian supplier specializing in pharmaceutical impurity reference standards and research chemicals.

Expert Insight: When selecting a supplier, it is crucial to look beyond the listed price. A supplier's reputation, quality control processes, and the comprehensiveness of their technical documentation, such as the Certificate of Analysis (CoA), are of utmost importance. For drug development applications, sourcing from a supplier with a strong track record in providing materials for pharmaceutical research is highly recommended.

Quality Verification: A Self-Validating Approach to Purity Assessment

Ensuring the purity of a starting material is not merely a box-ticking exercise; it is the foundation of reproducible and reliable experimental results. This section outlines a robust, self-validating protocol for the purity determination of 2-(4-Benzylpiperazin-1-yl)acetic acid using High-Performance Liquid Chromatography (HPLC), a widely accessible and powerful analytical technique.[5]

Rationale for Method Selection

Reverse-phase HPLC (RP-HPLC) is the method of choice for this compound due to its polarity and the presence of a UV-absorbing chromophore (the benzyl group). The carboxylic acid moiety allows for manipulation of the compound's retention behavior by adjusting the mobile phase pH.

Detailed Experimental Protocol: Purity Determination by RP-HPLC

This protocol is a starting point and may require optimization based on the specific HPLC system and column used in your laboratory.

Materials and Reagents:

  • 2-(4-Benzylpiperazin-1-yl)acetic acid sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18 MΩ·cm or higher)

  • Formic acid (or Trifluoroacetic acid)

  • Reference standard of 2-(4-Benzylpiperazin-1-yl)acetic acid (if available)

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmA standard C18 column provides good retention and resolution for compounds of this polarity.
Mobile Phase A 0.1% Formic acid in WaterThe acidic modifier suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.
Mobile Phase B 0.1% Formic acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes.A gradient elution is necessary to ensure the elution of any potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 210 nm and 254 nmThe benzyl group has a strong absorbance at around 210 nm and a weaker one at 254 nm. Monitoring both wavelengths can help in identifying impurities with different chromophores.
Injection Volume 5 µLA small injection volume minimizes the risk of column overload.
Sample Preparation Accurately weigh approximately 1 mg of the sample and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B.Ensure the sample is fully dissolved before injection.

Data Analysis:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness through Self-Validation:

To ensure the trustworthiness of this protocol, a system suitability test should be performed before sample analysis. This involves injecting a standard solution multiple times to check for reproducibility of retention time, peak area, and other chromatographic parameters. Furthermore, spiking the sample with a known impurity (if available) can help to confirm the resolving power of the method.

Workflow for Sourcing and Qualification of a Critical Intermediate

The following diagram illustrates a logical workflow for the sourcing and qualification of 2-(4-Benzylpiperazin-1-yl)acetic acid in a research and development setting. This process ensures that the procured material meets the required quality standards before its incorporation into synthetic routes.

G cluster_sourcing Sourcing cluster_qualification Qualification identify_suppliers Identify Potential Suppliers request_quotes_info Request Quotes & Technical Information (CoA, SDS) identify_suppliers->request_quotes_info Initial Screening supplier_evaluation Evaluate Suppliers (Reputation, Cost, Lead Time) request_quotes_info->supplier_evaluation Gather Data receive_sample Receive Sample & Documentation supplier_evaluation->receive_sample Select Promising Supplier(s) analytical_testing Perform In-house Analytical Testing (e.g., HPLC, NMR) receive_sample->analytical_testing Internal Verification compare_results Compare Results with Supplier's CoA analytical_testing->compare_results Data Analysis approve_supplier Approve Supplier for Purchase compare_results->approve_supplier Decision Gate

Caption: Workflow for Sourcing and Qualifying a Chemical Intermediate.

Conclusion: A Foundation for Successful Research

The successful synthesis of novel chemical entities relies heavily on the quality of the starting materials. 2-(4-Benzylpiperazin-1-yl)acetic acid is a valuable building block in drug discovery, and its reliable sourcing is of paramount importance. By following the guidance outlined in this technical guide, researchers can confidently identify reputable suppliers, implement a robust quality control strategy, and ultimately, build a solid foundation for their research endeavors. This proactive approach to material qualification will not only enhance the reproducibility of experimental results but also accelerate the journey from discovery to development.

References

  • PubChem. (4-Benzyl-piperazin-1-yl)-acetic acid. National Center for Biotechnology Information. [Link]

  • SpectraBase. 2-(4-benzyl-1-piperidinyl)-1-(5-fluoro-1H-indol-3-yl)ethanone. John Wiley & Sons, Inc. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • PrepChem. Synthesis of 2-(4-benzyl-1-piperazinyl)ethyl acetoacetate. [Link]

  • MDPI. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. [Link]

  • The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. [Link]

  • Hawkins, Inc. Acetic Acid Manufacturer, Supplier And Distributor. [Link]

  • FooDB. Benzyl Acetate MSDS. [Link]

  • Univar Solutions. Acetic Acids. [Link]

  • Altiras. Acetic Acid - Bulk Supply & Beneficial Reuse. [Link]

  • Chemsigma. ACETIC ACID (2-(2-(4-((4-CHLOROPHENYL)BENZYL)-(PIPERAZIN-1-YL))ETHOXY)ETHOXY)-,2HCL. [Link]

  • Oakwood Chemical. (4-Acetyl-piperazin-1-yl)acetic acid. [Link]

  • ChemUniverse. Request Bulk Quote. [Link]

Sources

Foundational

The Piperazine Scaffold: From a Humble Anthelmintic to a Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide on the Discovery, History, and Application of Piperazine-Based Compounds Abstract The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, repres...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Discovery, History, and Application of Piperazine-Based Compounds

Abstract

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, represents one of the most prolific and versatile scaffolds in medicinal chemistry.[1][2] Its journey from an early 20th-century treatment for parasitic worms to a core component of blockbuster drugs across numerous therapeutic areas is a compelling narrative of chemical intuition, systematic modification, and evolving pharmacological understanding.[3] This guide provides a comprehensive exploration of the discovery and history of piperazine-based compounds. We will trace its origins, dissect the key molecular breakthroughs that propelled its adoption, and analyze its role in shaping the landscape of modern pharmaceuticals, including anthelmintics, antihistamines, and central nervous system agents. Through detailed mechanistic discussions, protocol outlines, and structure-activity relationship (SAR) analyses, this document serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into the enduring legacy and future potential of this "privileged scaffold."[2][4]

The Genesis of a Privileged Scaffold: Discovery and Physicochemical Properties

The story of piperazine begins not with a targeted drug discovery program, but with fundamental organic chemistry. Its name is derived from its chemical similarity to piperidine, a component of piperine from the black pepper plant (Piper nigrum), with the "-az-" infix denoting the additional nitrogen atom.[5][6]

Industrially, piperazine is often synthesized as a byproduct of the ammoniation of 1,2-dichloroethane or ethanolamine, a process primarily used for producing ethylenediamine.[5] It can also be prepared by the reduction of pyrazine.[5]

G

Caption: Foundational synthesis pathways to the piperazine core.

The true utility of the piperazine ring in medicinal chemistry stems from a unique combination of physicochemical properties that chemists have exploited for decades.[2]

  • Basicity: With two nitrogen atoms, piperazine is a weak base (pKa values of 9.73 and 5.35).[5] At physiological pH, it is typically protonated, which significantly enhances aqueous solubility—a critical factor for drug formulation and bioavailability.

  • Hydrophilicity: The nitrogen atoms are hydrogen bond acceptors and, when protonated, hydrogen bond donors. This property allows piperazine to serve as a hydrophilic anchor, improving the pharmacokinetic profile of otherwise lipophilic molecules.[1]

  • Conformational Rigidity: The six-membered ring adopts a stable chair conformation, providing a degree of structural rigidity.[5] This allows it to act as a reliable scaffold, positioning pharmacophoric groups in a precise three-dimensional orientation for optimal interaction with biological targets.[1]

  • Synthetic Tractability: The secondary amine functionalities of the piperazine core are readily derivatized. This "handle" allows for the straightforward introduction of a vast array of substituents at the N1 and N4 positions, enabling systematic exploration of structure-activity relationships (SAR).[1]

These fundamental characteristics have established piperazine as a "privileged scaffold"—a molecular framework that is repeatedly found in successful drugs targeting different biological receptors.[4]

PropertyValue/DescriptionSignificance in Drug Design
Chemical Formula C₄H₁₀N₂Simple, low molecular weight core.
Molar Mass 86.14 g/mol Contributes minimally to the overall mass of the final drug molecule.
pKa Values pKa₁ = 5.35, pKa₂ = 9.73[5]Allows for protonation at physiological pH, enhancing solubility and receptor interaction.
Solubility Freely soluble in water.[5]Improves the pharmacokinetic properties (ADME) of drug candidates.[1]
Conformation Predominantly chair conformation.[5]Provides a rigid, predictable scaffold for orienting functional groups.[1]

First Therapeutic Application: The Anthelmintic Era

The first major therapeutic breakthrough for piperazine came in the early 20th century when it was marketed by Bayer as an anthelmintic agent for treating parasitic worm infections.[5] Its introduction into human medicine around 1950 marked a significant advance in managing intestinal roundworm (Ascaris lumbricoides) and pinworm (Enterobius vermicularis) infections.[6][7][8]

Mechanism of Action: A Tale of Selective Paralysis

The success of piperazine as an anthelmintic is a classic example of selective toxicity. Its mechanism hinges on targeting a vulnerability in the parasite's neuromuscular system that is less pronounced in the host.

Piperazine acts as an agonist of the inhibitory neurotransmitter GABA (γ-aminobutyric acid) at the helminth's neuromuscular junction.[5][9]

  • GABA Receptor Agonism: Piperazine binds to and activates GABA receptors on the parasite's muscle cells.[9][10]

  • Hyperpolarization: This activation opens chloride ion channels, leading to an influx of Cl⁻ ions and hyperpolarization of the muscle cell membrane.

  • Flaccid Paralysis: The hyperpolarized state makes the muscle cells less excitable, resulting in a flaccid paralysis of the worm.[5][11]

  • Expulsion: Unable to maintain their position within the host's gastrointestinal tract, the paralyzed worms are expelled by normal peristalsis.[9][11]

The selectivity of this action arises because vertebrates primarily use GABA as a neurotransmitter within the central nervous system (CNS), which is protected by the blood-brain barrier. In contrast, helminths utilize GABA for peripheral neuromuscular control, and their GABA receptors possess different isoforms than those in vertebrates, making them more susceptible to piperazine's effects.[5]

G Piperazine Piperazine Citrate/Adipate GABA_R Helminth GABA Receptor (Neuromuscular Junction) Piperazine->GABA_R Agonist Binding Cl_Channel Chloride (Cl⁻) Channel Opening GABA_R->Cl_Channel Activates Hyperpolarization Membrane Hyperpolarization Cl_Channel->Hyperpolarization Causes Paralysis Flaccid Paralysis of Worm Hyperpolarization->Paralysis Leads to Expulsion Expulsion from Host GI Tract Paralysis->Expulsion Results in

Caption: The neuromuscular pathway leading to parasite expulsion.

Experimental Protocol: Ascaris suum Motility Assay

This in-vitro protocol is a foundational method to assess the anthelmintic activity of piperazine-based compounds by measuring their paralytic effect on a model organism.

Objective: To quantify the concentration-dependent paralytic effect of Piperazine Citrate on adult Ascaris suum.

Materials:

  • Adult Ascaris suum worms (obtained from infected swine).

  • Locke's solution (physiological saline for invertebrate studies).

  • Piperazine Citrate stock solution (100 mg/mL in distilled water).

  • Petri dishes, 37°C incubator, stopwatch, stereomicroscope.

Methodology:

  • Acclimatization: Upon collection, wash adult worms in pre-warmed (37°C) Locke's solution and allow them to acclimatize in fresh solution for 1 hour.

  • Preparation of Test Concentrations: Prepare serial dilutions of the Piperazine Citrate stock solution in Locke's solution to achieve final concentrations of 0.1, 1, 10, and 50 mg/mL. A control dish with Locke's solution only must be included.

  • Exposure: Place one healthy, motile worm into each petri dish containing the various test and control solutions.

  • Observation: Place the dishes in a 37°C incubator. At timed intervals (e.g., 15, 30, 60, 120 minutes), remove each dish and observe the worm's motility under a stereomicroscope.

  • Assessment of Paralysis: Gently prod the worm with a blunt probe. Motility is scored as:

    • Normal: Vigorous, sinusoidal movements.

    • Reduced: Sluggish or infrequent movements.

    • Paralyzed: No movement, even upon prodding.

  • Data Analysis: Record the time required to induce paralysis at each concentration. Calculate the EC₅₀ (Effective Concentration for 50% paralysis) to quantify the compound's potency.

The Second Wave: Revolutionizing Allergy Treatment with Piperazine Antihistamines

While its use as an anthelmintic was significant, the true explosion of piperazine in drug discovery began in the mid-20th century with the development of H1 antihistamines.[3] This evolution transformed the piperazine core from a simple antiparasitic agent into a sophisticated scaffold for targeting G-protein coupled receptors (GPCRs).[3]

The First Generation: Hydroxyzine and the Benzhydrylpiperazines

Systematic exploration of diarylmethyl (benzhydryl) structures led to the first generation of piperazine-based antihistamines.[3] These compounds, including hydroxyzine and cyclizine, were highly effective at blocking the histamine H1 receptor but were plagued by a significant side effect: sedation. This occurred because their lipophilic nature allowed them to readily cross the blood-brain barrier and interact with H1 receptors in the central nervous system.

The general pharmacophore for these first-generation agents established key structural requirements:

  • Diarylmethyl (Benzhydryl) Group: Essential for high-affinity binding to the H1 receptor.[3]

  • Piperazine Ring: Served as the crucial basic amine, which is protonated at physiological pH and interacts with the receptor.[3]

  • N-substituent: A side chain on the second nitrogen atom that could be modified to alter potency and pharmacokinetic properties.

The Second Generation: Cetirizine and the Dawn of Non-Sedating Antihistamines

The major limitation of first-generation antihistamines created a strong clinical need for selective peripheral H1 antagonists that did not cause drowsiness.[3] The breakthrough came from a classic example of metabolite-based drug discovery. Researchers discovered that cetirizine , a carboxylated metabolite of hydroxyzine, retained the potent antihistaminic activity of its parent compound but caused significantly less sedation.[3]

The addition of the carboxylic acid group to the N-substituent had two profound effects:

  • Increased Polarity: The carboxyl group dramatically increased the molecule's polarity, severely limiting its ability to cross the lipophilic blood-brain barrier.

  • P-glycoprotein Efflux: Cetirizine was identified as a substrate for the P-glycoprotein (P-gp) efflux pump, an active transporter in the blood-brain barrier that effectively pumps the drug out of the brain.[3]

Further refinement led to the development of levocetirizine , the active (R)-enantiomer of cetirizine, which possesses approximately double the affinity for the H1 receptor compared to the racemic mixture.[3] This evolution represents a pinnacle of rational drug design within the piperazine class.

CompoundGenerationKey Structural FeatureCNS PenetrationKey Advantage over Predecessor
Hydroxyzine FirstDiarylmethylpiperazine with an ethanol side chain.HighFoundational potent H1 antagonist.
Cetirizine SecondCarboxylic acid group on the side chain.[3]LowNon-sedating due to increased polarity and P-gp efflux.[3]
Levocetirizine SecondThe single (R)-enantiomer of cetirizine.[3]LowIncreased receptor affinity and potency.[3]

Conquering the CNS: Piperazine in Neuropsychopharmacology

The synthetic versatility that allowed for the fine-tuning of antihistamines also made the piperazine scaffold an ideal candidate for developing drugs targeting the complex neurotransmitter systems of the central nervous system.[12] By modifying the aryl groups and N-substituents, medicinal chemists were able to create a vast library of compounds with tailored affinities for dopamine, serotonin, and other receptors.[13][14]

Arylpiperazines: Modulators of Dopamine and Serotonin Receptors

The attachment of an aryl group (like a phenyl or pyridinyl ring) directly to a piperazine nitrogen created the "arylpiperazine" class, which has been immensely fruitful in developing antipsychotic and antidepressant medications.[12][14]

  • Antipsychotics: Many atypical antipsychotics, such as aripiprazole and ziprasidone, feature an arylpiperazine moiety.[6] These drugs often exhibit complex pharmacology, acting as partial agonists or antagonists at multiple dopamine (D₂) and serotonin (5-HT) receptor subtypes (e.g., 5-HT₁A, 5-HT₂A).[1][14][15] This "polypharmacology" is thought to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects compared to older typical antipsychotics.[16]

  • Antidepressants and Anxiolytics: Compounds like vilazodone and buspirone utilize the arylpiperazine structure to achieve high affinity for serotonin receptors, particularly the 5-HT₁A subtype.[1][12] Vilazodone, for example, combines serotonin reuptake inhibition with 5-HT₁A partial agonism within a single molecule.[1]

G Aryl Aryl Group (e.g., Phenyl, Pyridinyl) - Determines receptor selectivity Piperazine Piperazine Core - Scaffold & Solubilizing element Aryl->Piperazine Linker Linker/Side Chain - Modulates PK/PD properties Piperazine->Linker Terminal Terminal Functional Group - Interacts with receptor sub-pockets Linker->Terminal

Caption: The modular design of arylpiperazine-based CNS agents.

Modern Synthetic Protocols: The Buchwald-Hartwig Amination

The efficient synthesis of N-aryl piperazines is critical for the development of CNS-active compounds. While classical methods exist, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become the gold standard due to their broad substrate scope and high yields.

Objective: To synthesize 1-phenylpiperazine from bromobenzene and piperazine via a palladium-catalyzed cross-coupling reaction.

Materials:

  • Bromobenzene, Piperazine.

  • Palladium(II) acetate (Pd(OAc)₂).

  • A suitable phosphine ligand (e.g., BINAP, Xantphos).

  • A strong base (e.g., Sodium tert-butoxide, NaOᵗBu).

  • Anhydrous toluene (solvent).

  • Schlenk flask, magnetic stirrer, heating mantle, inert atmosphere (Argon or Nitrogen).

Methodology:

  • Vessel Preparation: Under an inert atmosphere, add NaOᵗBu (1.4 equivalents), the phosphine ligand (1-5 mol%), and Pd(OAc)₂ (1-5 mol%) to a Schlenk flask.

  • Reagent Addition: Add anhydrous toluene to the flask, followed by piperazine (1.2 equivalents) and bromobenzene (1.0 equivalent).

  • Reaction: Seal the flask and heat the reaction mixture with vigorous stirring. The optimal temperature is typically between 80-110°C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the bromobenzene is consumed.

  • Workup: Cool the reaction to room temperature. Quench with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to yield pure 1-phenylpiperazine.

Conclusion and Future Outlook

The history of the piperazine ring is a microcosm of the evolution of medicinal chemistry itself. Its journey demonstrates a clear progression from serendipitous discovery to rational, target-driven design. The simple, symmetrical heterocycle has proven to be an exceptionally robust and adaptable scaffold, allowing scientists to modulate the properties of molecules with remarkable precision to achieve desired therapeutic effects.

Today, piperazine remains one of the most frequently encountered heterocycles in drug discovery.[17] Modern synthetic chemistry continues to expand the toolkit for its modification, with a growing focus on the C-H functionalization of the ring's carbon atoms, a previously challenging endeavor that promises to unlock new structural diversity.[17][18] As our understanding of complex diseases and polypharmacology deepens, the unique ability of the piperazine scaffold to serve as a central hub for multiple pharmacophoric elements ensures that it will remain a cornerstone of drug design for the foreseeable future.

References

  • Wikipedia. Piperazine . Wikipedia. [Link]

  • Simona Collina, et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 . PubMed Central. [Link]

  • Seba M C, et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors . International Journal of Research & Review. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization . MDPI. [Link]

  • ResearchGate. (2021). Recent development of piperazine and piperidine derivatives as antipsychotic agents . ResearchGate. [Link]

  • Britannica. Piperazine | drug . Britannica. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines . Organic Chemistry Portal. [Link]

  • ResearchGate. (2023). An Evolving Role of Piperazine Moieties in Drug Design and Discovery . ResearchGate. [Link]

  • ACS Chemical Neuroscience. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties . ACS Publications. [Link]

  • Dalton Transactions. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications . Royal Society of Chemistry. [Link]

  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date . PubMed. [Link]

  • ChemEurope.com. Piperazine . ChemEurope.com. [Link]

  • de Melo, T. G., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools . PubMed. [Link]

  • Google Patents. US7511141B2 - Piperidine-piperazine ligands for neurotransmitter receptors.
  • Patsnap Synapse. (2024). What is the mechanism of Piperazine Citrate? . Patsnap Synapse. [Link]

  • ResearchGate. (2024). Synthesis of piperazine-based analog as anthelmintic agent . ResearchGate. [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry . ResearchGate. [Link]

  • Google Patents. US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • Wellcome Foundation. Antipsychotic piperazine and piperadine derivatives . Wellcome Foundation Patent Summary. [Link]

  • MDPI. Synthesis of Piperazines by C-H Functionalization . MDPI Encyclopedia. [Link]

  • Saskoer.ca. Chapter 24 Anthelmintics and Parasiticides – Veterinary Clinical Pharmacology . Saskoer.ca. [Link]

  • ResearchGate. Structures of different antihistamine classes. Hydroxyzine and... . ResearchGate. [Link]

  • Devald, A. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents . Bentham Science. [Link]

  • PubChem. Piperazine . National Institutes of Health. [Link]

  • Mésangeau, C., et al. (2009). A Novel Substituted Piperazine, CM156, Attenuates the Stimulant and Toxic Effects of Cocaine in Mice . PubMed Central. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Analysis of 2-(4-Benzylpiperazin-1-yl)acetic acid (BRL-50481)

Introduction: Unveiling the Therapeutic Potential of 2-(4-Benzylpiperazin-1-yl)acetic acid (BRL-50481), a Selective Phosphodiesterase 7 (PDE7) Inhibitor 2-(4-Benzylpiperazin-1-yl)acetic acid, widely known in scientific l...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 2-(4-Benzylpiperazin-1-yl)acetic acid (BRL-50481), a Selective Phosphodiesterase 7 (PDE7) Inhibitor

2-(4-Benzylpiperazin-1-yl)acetic acid, widely known in scientific literature as BRL-50481, is a potent and selective inhibitor of phosphodiesterase 7 (PDE7).[1][2][3] Phosphodiesterases (PDEs) are a superfamily of enzymes that play a critical role in intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers that regulate a vast array of cellular processes. The PDE7 family specifically hydrolyzes cAMP, and its inhibition leads to an accumulation of intracellular cAMP. This modulation of cAMP signaling pathways has positioned PDE7 inhibitors like BRL-50481 as promising therapeutic agents for a range of disorders, particularly in the realms of neuroprotection and anti-inflammatory responses.[4][5]

This comprehensive guide provides a suite of detailed in vitro assay protocols designed to rigorously characterize the biochemical and cellular activities of BRL-50481. These protocols are intended for researchers, scientists, and drug development professionals seeking to investigate its mechanism of action, potency, selectivity, and potential therapeutic applications. The methodologies outlined herein are designed to be self-validating, providing a robust framework for generating high-quality, reproducible data.

Mechanism of Action: The cAMP Signaling Cascade

The primary mechanism of action for BRL-50481 is the inhibition of PDE7, which in turn elevates intracellular cAMP levels. This elevation in cAMP activates downstream effectors, most notably Protein Kinase A (PKA), which then phosphorylates a multitude of substrate proteins, leading to diverse cellular responses.

BRL50481 BRL-50481 PDE7 Phosphodiesterase 7 (PDE7) BRL50481->PDE7 Inhibits cAMP cAMP PDE7->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP AC Adenylate Cyclase ATP->AC AC->cAMP Converts CREB CREB Phosphorylation PKA->CREB CellularResponse Cellular Response (e.g., Neuroprotection, Anti-inflammation) CREB->CellularResponse

Figure 1: Simplified signaling pathway of BRL-50481 action.

Protocol 1: In Vitro Phosphodiesterase 7A (PDE7A) Inhibition Assay

This protocol describes a fluorescence polarization (FP)-based assay to determine the inhibitory activity of BRL-50481 against human recombinant PDE7A.[6] The assay measures the hydrolysis of a fluorescein-labeled cAMP substrate (cAMP-FAM). Hydrolysis by PDE7A releases a linearized FAM-labeled phosphate which is captured by a binding agent, resulting in a high FP signal. Inhibition of PDE7A by BRL-50481 prevents this hydrolysis, leading to a low FP signal.[6]

Principle:

The assay is based on the principle of fluorescence polarization, where the rotational motion of a fluorescent molecule affects the polarization of the emitted light. Small, rapidly tumbling molecules (cAMP-FAM) have low polarization, while large, slowly tumbling complexes (Binding Agent-FAM-monophosphate) have high polarization.

Materials:
ReagentSupplierCatalog Number
Recombinant Human PDE7ABPS Bioscience60070
PDE7A Assay KitBPS Bioscience79613
BRL-50481MedChemExpressHY-101439
384-well, low-volume, black microplateCorning3573
Microplate reader with FP capabilitiesVaries-
Step-by-Step Protocol:
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of BRL-50481 in DMSO.

    • Prepare serial dilutions of BRL-50481 in 1x PDE Assay Buffer. The final concentrations should range from 1 nM to 100 µM.

    • Thaw all components of the PDE7A Assay Kit on ice.

    • Prepare the PDE7A enzyme solution by diluting the stock in 1x PDE Assay Buffer to the desired concentration (refer to the kit manual for optimal concentration).

  • Assay Procedure:

    • Add 5 µL of the diluted BRL-50481 or vehicle (DMSO) to the wells of the 384-well plate.

    • Add 10 µL of the diluted PDE7A enzyme solution to each well.

    • Incubate the plate at room temperature for 10 minutes to allow for compound binding to the enzyme.

    • Initiate the reaction by adding 5 µL of the cAMP-FAM substrate solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 10 µL of the Binding Agent solution to each well.

    • Incubate for an additional 30 minutes at room temperature to allow for the binding of the hydrolyzed substrate to the binding agent.

  • Data Acquisition and Analysis:

    • Read the fluorescence polarization of each well using a microplate reader with excitation at 485 nm and emission at 535 nm.

    • Calculate the percent inhibition for each concentration of BRL-50481 using the following formula:

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Analysis Compound_Prep Prepare BRL-50481 Serial Dilutions Add_Compound Add BRL-50481 to Plate Compound_Prep->Add_Compound Enzyme_Prep Dilute PDE7A Enzyme Add_Enzyme Add PDE7A Enzyme Enzyme_Prep->Add_Enzyme Add_Compound->Add_Enzyme Incubate1 Incubate 10 min Add_Enzyme->Incubate1 Add_Substrate Add cAMP-FAM Substrate Incubate1->Add_Substrate Incubate2 Incubate 60 min Add_Substrate->Incubate2 Add_Stop Add Binding Agent (Stop Solution) Incubate2->Add_Stop Incubate3 Incubate 30 min Add_Stop->Incubate3 Read_FP Read Fluorescence Polarization Incubate3->Read_FP Calculate_IC50 Calculate % Inhibition and IC50 Read_FP->Calculate_IC50

Figure 2: Workflow for the PDE7A Inhibition Assay.

Protocol 2: Sigma-1 Receptor Radioligand Binding Assay

Given that many piperazine-containing compounds exhibit affinity for sigma receptors, it is prudent to assess the selectivity of BRL-50481. [7]This protocol outlines a competitive radioligand binding assay to determine the affinity of BRL-50481 for the human sigma-1 receptor. [7][8] Principle:

This assay measures the ability of BRL-50481 to compete with a radiolabeled ligand, such as [³H]-(+)-pentazocine, for binding to the sigma-1 receptor in a membrane preparation. [7]The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Materials:
ReagentSupplierCatalog Number
Human Sigma-1 Receptor MembranesPerkinElmerES-611-M
[³H]-(+)-PentazocinePerkinElmerNET1056001MC
HaloperidolSigma-AldrichH1512
BRL-50481MedChemExpressHY-101439
96-well filter plates (GF/B)MilliporeMSFBN6B10
Scintillation cocktailVaries-
Microplate scintillation counterVaries-
Step-by-Step Protocol:
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of BRL-50481 and Haloperidol (for non-specific binding) in DMSO.

    • Prepare serial dilutions of BRL-50481 in binding buffer (50 mM Tris-HCl, pH 7.4).

    • Dilute the [³H]-(+)-pentazocine in binding buffer to a final concentration of 15 nM. [9] * Thaw the sigma-1 receptor membranes on ice and dilute in binding buffer.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of binding buffer for total binding, 25 µL of 10 µM Haloperidol for non-specific binding, or 25 µL of diluted BRL-50481.

    • Add 25 µL of diluted [³H]-(+)-pentazocine to all wells.

    • Add 50 µL of the diluted sigma-1 receptor membranes to all wells.

    • Incubate the plate at 37°C for 120 minutes. [9] * Terminate the binding reaction by rapid filtration through the GF/B filter plate using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

    • Allow the filters to dry, then add 50 µL of scintillation cocktail to each well.

  • Data Acquisition and Analysis:

    • Count the radioactivity in each well using a microplate scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Calculate the percent inhibition for each concentration of BRL-50481.

    • Determine the Ki value using the Cheng-Prusoff equation:

      where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: In-Cell cAMP Quantification Assay

This protocol describes a cell-based assay to measure the effect of BRL-50481 on intracellular cAMP levels in a relevant cell line, such as human embryonic kidney (HEK293) cells or a neuronal cell line. A homogenous time-resolved fluorescence (HTRF) assay is a sensitive and robust method for this purpose.

Principle:

The HTRF cAMP assay is a competitive immunoassay between native cAMP produced by the cells and a cAMP tracer labeled with a fluorophore (e.g., d2). A specific antibody labeled with a second fluorophore (e.g., Eu³⁺-cryptate) binds to either the native cAMP or the tracer. When the antibody binds the tracer, FRET occurs. Cellular cAMP competes for antibody binding, leading to a decrease in the FRET signal.

Materials:
ReagentSupplierCatalog Number
HEK293 CellsATCCCRL-1573
cAMP Dynamic 2 HTRF KitCisbio62AM4PEB
BRL-50481MedChemExpressHY-101439
ForskolinSigma-AldrichF6886
384-well, white, solid bottom plateGreiner Bio-One781080
HTRF-compatible microplate readerVaries-
Step-by-Step Protocol:
  • Cell Culture and Plating:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS.

    • Seed the cells into a 384-well plate at a density of 5,000 cells/well and incubate overnight.

  • Assay Procedure:

    • Prepare serial dilutions of BRL-50481 in cell stimulation buffer.

    • Remove the culture medium from the cells and add 10 µL of the diluted BRL-50481.

    • Incubate for 30 minutes at 37°C.

    • Add 10 µL of Forskolin (an adenylate cyclase activator) to stimulate cAMP production.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure cAMP levels according to the HTRF kit manufacturer's instructions. This typically involves adding the d2-labeled cAMP and the Eu³⁺-cryptate-labeled antibody.

  • Data Acquisition and Analysis:

    • Read the HTRF signal at 620 nm and 665 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) and determine the cAMP concentration from a standard curve.

    • Plot the cAMP concentration against the BRL-50481 concentration to determine the EC₅₀ value.

Protocol 4: Neuroprotection Assay in Differentiated SH-SY5Y Cells

PDE7 inhibitors have demonstrated neuroprotective effects. [4][5]This protocol details a method to assess the neuroprotective potential of BRL-50481 against a neurotoxin-induced cell death in differentiated SH-SY5Y human neuroblastoma cells. [10][11] Principle:

SH-SY5Y cells can be differentiated into a more mature neuronal phenotype by treatment with retinoic acid. [10]These differentiated cells are then exposed to a neurotoxin, such as MPP⁺ (a mitochondrial complex I inhibitor), to induce apoptosis. The neuroprotective effect of BRL-50481 is quantified by measuring cell viability using the MTT assay.

Materials:
ReagentSupplierCatalog Number
SH-SY5Y CellsATCCCRL-2266
Retinoic AcidSigma-AldrichR2625
MPP⁺ iodideSigma-AldrichD048
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
96-well cell culture plateVaries-
Step-by-Step Protocol:
  • Differentiation of SH-SY5Y Cells:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well. [12] * After 24 hours, replace the medium with differentiation medium (DMEM/F12 with 1% FBS and 10 µM retinoic acid).

    • Incubate for 5-7 days, changing the medium every 2-3 days, to allow for neuronal differentiation. [13]

  • Neuroprotection Assay:

    • Pre-treat the differentiated cells with various concentrations of BRL-50481 for 24 hours.

    • Induce neurotoxicity by adding MPP⁺ to a final concentration of 1 mM and incubate for another 24 hours.

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding 100 µL of DMSO to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent cell viability relative to the untreated control.

    • Plot the percent viability against the BRL-50481 concentration to assess the dose-dependent neuroprotective effect.

cluster_diff Cell Differentiation cluster_treat Treatment cluster_viability Viability Assessment Seed_Cells Seed SH-SY5Y Cells Add_RA Add Retinoic Acid Seed_Cells->Add_RA Incubate_Diff Incubate 5-7 days Add_RA->Incubate_Diff Pretreat Pre-treat with BRL-50481 (24h) Incubate_Diff->Pretreat Induce_Toxicity Induce Toxicity with MPP+ (24h) Pretreat->Induce_Toxicity MTT_Assay MTT Assay Induce_Toxicity->MTT_Assay Read_Absorbance Read Absorbance (570 nm) MTT_Assay->Read_Absorbance Analyze_Data Analyze Data Read_Absorbance->Analyze_Data

Figure 3: Workflow for the SH-SY5Y Neuroprotection Assay.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71(1), 1-34. [Link]

  • The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. (2024). Molecules, 29(10), 2343. [Link]

  • Radiosynthesis and preclinical evaluation of a carbon-11 labeled PDE7 inhibitor for PET neuroimaging. (2022). bioRxiv. [Link]

  • Atamir, A., & Akpulat, U. (2023). Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules. Frontiers in Pharmacology, 14, 1109936. [Link]

  • Development of sigma-1 receptor fluorescent ligands and their use in binding studies. (2015). ACS Chemical Neuroscience, 6(6), 922-933. [Link]

  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. [Link]

  • PDE7A Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Slanzi, A., Iannoto, G., & Rossi, D. (2020). Neuronal differentiation strategies: insights from single-cell sequencing and machine learning. Frontiers in Cell and Developmental Biology, 8, 582415. [Link]

  • Shipley, M. M., Mangold, C. A., & Szpara, M. L. (2016). Differentiation of the SH-SY5Y human neuroblastoma cell line. Journal of visualized experiments: JoVE, (108), 53193. [Link]

  • In vitro and in vivo sigma 1 receptor imaging studies in different disease states. (2020). RSC Medicinal Chemistry, 11(10), 1120-1139. [Link]

  • 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. (2015). Journal of medicinal chemistry, 59(4), 1646-1660. [Link]

  • Alaylıoğlu, M., Keskin, E., Şengül Yediel, B., Dursun, E., & Gezen-Ak, D. (2024). A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. Archives of Neuropsychiatry, 61(3), 255–264. [Link]

  • Smith, S. J., Cieslinski, L. B., Newton, R., Donnelly, M., Fenwick, A. E., Forte, K. M., ... & Barnette, M. S. (2004). Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes, lung macrophages, and CD8+ T-lymphocytes. Molecular pharmacology, 66(6), 1679-1689. [Link]

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. (2020). RSC Medicinal Chemistry, 11(10), 1120-1139. [Link]

  • In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. (2025). Preprints.org. [Link]

  • Human iPSC Derived Neuronal Cell Culture Services. (n.d.). NeuroProof. [Link]

  • Development of a Novel 18F-Labeled Radioligand for Imaging Phosphodiesterase 7 with Positron Emission Tomography. (2025). Molecular Pharmaceutics. [Link]

  • SH-SY5Y Neuroblastoma Cell Line Differentiation | Protocol Preview. (2022, August 22). YouTube. [Link]

  • Sigma Receptor Binding Assays. (2015). Current protocols in pharmacology, 71, 1.34.1-1.34.21. [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). Molecules, 27(21), 7249. [Link]

  • PDE Assay Kit. (n.d.). West Bioscience. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2022). Molecules, 27(19), 6592. [Link]

  • Differentiation Protocol for SHSY5Y. (n.d.). iGEM. [Link]

  • Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. (2021). CNS & Neurological Disorders - Drug Targets, 20(10), 963-973. [Link]

  • Neuronal Cell Directed Differentiation Technology. (n.d.). Creative Biolabs. [Link]

  • Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. (2019). Molecules, 24(18), 3290. [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (2021). International Journal of Molecular Sciences, 22(15), 8168. [Link]

  • In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. (2025). ResearchGate. [Link]

  • Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line. (2016). Journal of Visualized Experiments, (108), e53193. [Link]

  • Phosphodiesterase Methods and Protocols. (2005). Methods in Molecular Biology, 307. [Link]

  • Neural Stem Cell Differentiation: Pathways and Lineage-Specific Markers. (2024, January 26). Assay Genie. [Link]

  • PDE-7 Inhibitor BRL-50481 Reduces Neurodegeneration and Long-Term Memory Deficits in Mice Following Sevoflurane Exposure. (2020). ACS Chemical Neuroscience, 11(9), 1327–1334. [Link]

  • Phosphodiesterase (PDE) Cell-Based Screening Services. (n.d.). BPS Bioscience. [Link]

Sources

Application

In Vivo Application Notes &amp; Protocols for 2-(4-Benzylpiperazin-1-yl)acetic Acid in Rat Models

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vivo studies in rats using the novel compound, 2-(4-Benzylpiperazin-1-yl)acetic acid. This gui...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vivo studies in rats using the novel compound, 2-(4-Benzylpiperazin-1-yl)acetic acid. This guide is designed with full editorial control to provide an in-depth technical resource that emphasizes scientific integrity, experimental causality, and self-validating protocols.

Introduction and Scientific Rationale

2-(4-Benzylpiperazin-1-yl)acetic acid is a derivative of piperazine, a scaffold known for its presence in a wide array of biologically active compounds. The piperazine nucleus is a privileged structure in medicinal chemistry, often conferring favorable pharmacokinetic properties such as improved water solubility and oral bioavailability.[1][2] Derivatives of piperazine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antipsychotic, and neuropharmacological effects.[1][3][4][5][6][7]

The presence of the benzyl group suggests potential interactions with aromatic binding sites in various receptors and enzymes, while the acetic acid moiety introduces a carboxylic acid functional group that can influence solubility, metabolism, and interactions with biological targets. Given the structural similarities to compounds with known central nervous system (CNS), analgesic, and anti-inflammatory activities, the initial in vivo evaluation of 2-(4-Benzylpiperazin-1-yl)acetic acid in rats will focus on these potential therapeutic areas.[6][8][9][10]

This guide will detail the necessary steps for preliminary in vivo evaluation, including acute toxicity assessment, pharmacokinetic profiling, and initial pharmacodynamic screening.

Preclinical Study Design: A Stepwise Approach

A logical and stepwise approach is crucial for the efficient and ethical in vivo evaluation of a novel compound. The following workflow is recommended for the initial studies of 2-(4-Benzylpiperazin-1-yl)acetic acid in rats.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Pharmacokinetic Profiling cluster_2 Phase 3: Pharmacodynamic Screening A Compound Formulation & Vehicle Selection B Acute Oral Toxicity Study (OECD 423/425) A->B Establish safe dose range C Single-Dose PK Study (IV and PO) B->C Inform dose selection for PK D CNS Activity Assessment (e.g., Open Field, Rotarod) C->D Establish dose-exposure-response relationship E Analgesic Activity (e.g., Hot Plate, Writhing Test) C->E Establish dose-exposure-response relationship F Anti-inflammatory Activity (e.g., Carrageenan-induced Paw Edema) C->F Establish dose-exposure-response relationship

Caption: A stepwise workflow for the in vivo evaluation of 2-(4-Benzylpiperazin-1-yl)acetic acid in rats.

Detailed Protocols

Compound Formulation and Vehicle Selection

The choice of vehicle is critical for ensuring the accurate and safe administration of the test compound.[11] The vehicle should be non-toxic and should not interfere with the biological activity of the compound.

Protocol for Vehicle Screening:

  • Solubility Testing:

    • Assess the solubility of 2-(4-Benzylpiperazin-1-yl)acetic acid in a range of common vehicles (e.g., sterile water, saline, 5% dextrose, 0.5% methylcellulose, polyethylene glycol 400).

    • For the acetic acid moiety, solubility may be enhanced in slightly alkaline solutions. The pH of the dosing formulation should ideally be between 5 and 9.[12]

  • Stability Assessment:

    • Once a suitable solvent is identified, assess the stability of the compound in the chosen vehicle over the expected duration of the experiment.

  • Selection Criteria:

    • Prioritize aqueous solutions for intravenous administration. For oral administration, suspensions in vehicles like 0.5% methylcellulose are acceptable if the compound has low aqueous solubility.

Route of Administration Recommended Vehicles Considerations
Intravenous (IV)Sterile Saline, 5% Dextrose in Water (D5W)Ensure complete dissolution and filter sterilize. The pH should be close to physiological (7.4).
Oral (PO)Water (if soluble), 0.5% Methylcellulose, 0.5% Carboxymethylcellulose (CMC)For suspensions, ensure uniform particle size and consistent dosing.
Acute Oral Toxicity Study

An acute toxicity study is essential to determine the potential for acute toxic effects and to identify a safe dose range for subsequent studies. The OECD Guidelines for the Testing of Chemicals provide standardized methods.[13][14]

Protocol based on OECD Guideline 423 (Acute Toxic Class Method):

  • Animal Model: Use healthy, young adult Wistar or Sprague-Dawley rats (8-12 weeks old). Initially, use only females as they are generally more sensitive.[15]

  • Housing: House animals in standard conditions with a 12-hour light/dark cycle and free access to food and water.[15]

  • Dosing Procedure:

    • Fast animals overnight before dosing.

    • Administer a single oral dose of 2-(4-Benzylpiperazin-1-yl)acetic acid by gavage. The volume should not exceed 2 mL/100g body weight for aqueous solutions.[13]

    • Start with a dose of 300 mg/kg.

  • Observation:

    • Observe animals closely for the first 30 minutes, then periodically for the first 24 hours, and daily thereafter for 14 days.

    • Record clinical signs of toxicity, including changes in behavior, posture, and autonomic signs.

    • Record body weight changes.

  • Endpoint: The primary endpoint is mortality. Based on the outcome at the starting dose, the next step involves either dosing at a higher or lower fixed dose level as per the OECD 423 flowchart.[14]

Pharmacokinetic (PK) Study

A pharmacokinetic study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Protocol for a Single-Dose PK Study in Rats:

  • Animal Model: Use cannulated male Sprague-Dawley rats to facilitate serial blood sampling.

  • Dosing:

    • Intravenous (IV) Group: Administer a single IV bolus dose (e.g., 1-5 mg/kg) via the tail vein.

    • Oral (PO) Group: Administer a single oral gavage dose (e.g., 10-50 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 100-150 µL) at predefined time points. A typical schedule for IV administration is 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours. For oral dosing, a suggested schedule is 15, 30 minutes, and 1, 2, 4, 8, 24, 48 hours.[16][17]

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of 2-(4-Benzylpiperazin-1-yl)acetic acid in plasma.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters using non-compartmental analysis.

Pharmacokinetic Parameter Description
CmaxMaximum plasma concentration
TmaxTime to reach Cmax
AUCArea under the plasma concentration-time curve
t1/2Elimination half-life
CLClearance
VdVolume of distribution
F%Bioavailability (for oral administration)
Pharmacodynamic (PD) Screening

Based on the structural features of 2-(4-Benzylpiperazin-1-yl)acetic acid, initial pharmacodynamic screening should focus on CNS, analgesic, and anti-inflammatory activities.

Open Field Test:

  • Apparatus: A square arena with walls to prevent escape, equipped with an automated tracking system.

  • Procedure:

    • Acclimatize rats to the testing room for at least 1 hour.

    • Administer the test compound or vehicle.

    • Place the rat in the center of the open field and record its activity for a set duration (e.g., 10-30 minutes).

  • Parameters Measured: Total distance traveled, time spent in the center versus the periphery, rearing frequency.

Rotarod Test:

  • Apparatus: A rotating rod with adjustable speed.

  • Procedure:

    • Train rats on the rotarod at a constant or accelerating speed for several days until a stable baseline performance is achieved.

    • On the test day, administer the test compound or vehicle.

    • At set time points post-dosing, place the rat on the rotating rod and measure the latency to fall.

  • Endpoint: A significant decrease in latency to fall may indicate motor impairment.

Hot Plate Test:

  • Apparatus: A heated plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • Determine the baseline latency for each rat to a thermal stimulus (e.g., licking a hind paw or jumping).

    • Administer the test compound or vehicle.

    • Measure the reaction time at various time points post-dosing. A cut-off time is used to prevent tissue damage.

  • Endpoint: An increase in reaction time indicates an analgesic effect.[9]

Acetic Acid-Induced Writhing Test:

  • Procedure:

    • Administer the test compound or vehicle.

    • After a set pre-treatment time, inject a dilute solution of acetic acid (e.g., 0.6% v/v) intraperitoneally.

    • Immediately place the rat in an observation chamber and count the number of writhes (stretching and constriction of the abdomen) over a defined period (e.g., 20 minutes).

  • Endpoint: A reduction in the number of writhes compared to the vehicle control group indicates analgesic activity.[8][18]

Carrageenan-Induced Paw Edema:

  • Procedure:

    • Measure the initial paw volume of each rat using a plethysmometer.

    • Administer the test compound or vehicle.

    • After a set time, induce inflammation by injecting a solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Endpoint: A reduction in the increase in paw volume compared to the vehicle control group indicates anti-inflammatory activity.[9][19]

Ethical Considerations

All animal experiments must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[20][21] Key principles include the Three Rs (Replacement, Reduction, and Refinement).[22] Researchers must ensure that any pain and distress to the animals are minimized.[20]

Data Analysis and Interpretation

Troubleshooting

Problem Possible Cause Solution
High variability in dataInconsistent dosing, animal stress, improper animal handlingEnsure accurate dose preparation and administration. Handle animals consistently and allow for proper acclimatization.
No observed effectInadequate dose, poor bioavailability, lack of intrinsic activityConduct a dose-response study. Review PK data to ensure adequate exposure. Re-evaluate the therapeutic hypothesis.
Unexpected toxicityOff-target effects, vehicle toxicityConduct a thorough literature search for potential off-target liabilities. Test the vehicle alone as a control group.

References

  • Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Guidelines for Survival Blood Collection in Mice and Rats. (n.d.). NIH OACU. Retrieved January 17, 2026, from [Link]

  • Kiani, A. K., Pheby, D., Henehan, G., Brown, R., Sieving, P., Sykora, P., Marks, R., Falsini, B., Capodicasa, N., Miertus, S., Lorusso, L., Dondossola, D., Tartaglia, G. M., Ergoren, M. C., Dundar, M., Michelini, S., Malacarne, D., Bonetti, G., Dautaj, A., Donato, K., Medori, M. C., Beccari, T., Samaja, M., Connelly, S. T., Martin, D., Morresi, A., Bacu, A., Herbst, K. L., Kapustin, M., Stuppia, L., Lumer, L., Farronato, G., & Bertelli, M. (2022). Ethical considerations regarding animal experimentation. Journal of Preventive Medicine and Hygiene, 63(2 Suppl 3), E255–E266. [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
  • Saleem, U., Anwar, F., Ahmad, B., Barreto, G. E., & Ashraf, M. (2020). Analgesic and Anti-Inflammatory Activities of Resveratrol through Classic Models in Mice and Rats. Evidence-Based Complementary and Alternative Medicine, 2020, 9642175. [Link]

  • Al-Ostath, R. A., Ghorab, M. M., Al-Malki, J., & El-Gazzar, M. G. (2018). Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. Molecules, 23(11), 2795. [Link]

  • Loryan, I., Sinha, V., & Friden, M. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Clinical Pharmacokinetics, 58(9), 1109–1132. [Link]

  • Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Iqbal, J., & Ul-Haq, Z. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1353493. [Link]

  • In Vivo Assay Guidelines. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • Evaluation of analgesic and anti-inflammatory activity of ibuprofen and duloxetine in animal models. (n.d.). National Journal of Physiology, Pharmacy and Pharmacology. Retrieved January 17, 2026, from [Link]

  • Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. (2019). BMC Chemistry, 13(1), 114. [Link]

  • Best Practices For Preclinical Animal Testing. (2025). BioBoston Consulting. Retrieved January 17, 2026, from [Link]

  • Li, H., & Liu, G. (2016). Murine Pharmacokinetic Studies. Bio-protocol, 6(21), e1971. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Robinson, S., & Ockert, D. (2013). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs. Retrieved from [Link]

  • A good practice guide to the administration of substances and removal of blood, including routes and volumes. (n.d.). Laboratory Animal Resources. Retrieved January 17, 2026, from [Link]

  • Pharmacodynamic Evaluation: CNS Methodologies. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Rahman, M. A. (2023). synthesis and biological evaluation of some novel piperazine derivatives.
  • Practical approaches to dose selection for first-in-human clinical trials with novel biopharmaceuticals. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Neurological Disorder Modeling & Pharmacodynamics Services. (n.d.). Creative Biolabs. Retrieved January 17, 2026, from [Link]

  • Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Ethical Considerations of Preclinical Testing. (2015). Journal of Clinical Research & Bioethics, 6(6). [Link]

  • Investigations of Piperazine Derivatives as Intestinal Permeation Enhancers in Isolated Rat Intestinal Tissue Mucosae. (n.d.). Research Repository UCD. Retrieved January 17, 2026, from [Link]

  • Evaluation of analgesic and anti-inflammatory activity of a combination of ibuprofen-pregabalin in animal models of pain and inflammation. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Guidelines for Blood Collection in Mice and Rats. (n.d.). Retrieved January 17, 2026, from [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • V B. Metabolism and Pharmacokinetic Studies. (n.d.). FDA. Retrieved January 17, 2026, from [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. (2022). CNS & Neurological Disorders - Drug Targets, 21(6), 520–532. [Link]

  • Gad Vehicles Database. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 28(20), 7175. [Link]

  • CNS Disease Models and Safety Pharmacology Testing. (n.d.). WuXi Biology. Retrieved January 17, 2026, from [Link]

  • Synthesis and biological evaluation of novel hybrid compounds between chalcone and piperazine as potential antitumor agents. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • A call to implement preclinical study registration in animal ethics review. (2023). PLOS Biology, 21(10), e3002334. [Link]

  • Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences. Retrieved January 17, 2026, from [Link]

  • Evaluation of Anti-inflammatory and Analgesic Activity of the Extract and Fractions of Astragalus hamosus in Animal Models. (2014). Iranian Journal of Pharmaceutical Research, 13(1), 221–228.
  • What sample types and time points are ideal for rodent PK? (2025). Patsnap Synapse. Retrieved January 17, 2026, from [Link]

  • Pharmacokinetics and Pharmacodynamic Effect of a Blood-Brain Barrier-Crossing Fusion Protein Therapeutic for Alzheimer's Disease in Rat and Dog. (2022). Pharmaceutical Research, 39(6), 1189–1199. [Link]

  • 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS. (2001). National Toxicology Program (NTP). Retrieved from [Link]

  • Ethical Guidelines for the Use of Animals in Research. (2019). Forskningsetikk. Retrieved from [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.
  • FINAL REPORT Acute oral toxicity study in rats. (2018). Regulations.gov. Retrieved from [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions, 50(3), 785–800. [Link]

  • Repeated Dose Oral Toxicity Rodent: 28-day or 14-day Study. (1991). ECETOC. Retrieved from [Link]

  • Acute, Sub-Acute and Chronic Toxicity As per OECD Guidelines Subacute Toxicity (repeat dose toxicity)focuses on adverse effect. (n.d.). Gyan Sanchay. Retrieved January 17, 2026, from [Link]

Sources

Method

A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of Piperazine Derivatives in Biological Matrices

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This application note provides a comprehensive, field-proven methodology for the sensitive and selective quantification of pip...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven methodology for the sensitive and selective quantification of piperazine derivatives in complex biological matrices such as plasma and urine. Piperazine-based compounds, encompassing both therapeutic agents and substances of abuse, necessitate reliable analytical methods for clinical and forensic toxicology, as well as pharmacokinetic studies.[1][2][3] The described method utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a gold standard for bioanalysis due to its superior accuracy and selectivity.[4] We present detailed protocols for sample preparation using both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), optimized chromatographic conditions for robust separation, and validated mass spectrometric parameters for unambiguous detection. This guide is designed for researchers, scientists, and drug development professionals seeking to implement a validated, high-performance analytical workflow.

Introduction and Scientific Rationale

The piperazine moiety is a core structural feature in a diverse range of pharmacologically active compounds.[5] These include established pharmaceuticals and a growing class of designer drugs, often marketed as alternatives to illicit substances like MDMA.[1][6] Common examples include 1-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and 1-(3-chlorophenyl)piperazine (mCPP).[1] Given their prevalence and potential for abuse, regulatory and research laboratories require analytical methods that can reliably quantify these compounds in biological samples.

LC-MS/MS is the technology of choice for this application. Its power lies in the coupling of physical separation (LC) with mass-based detection (MS/MS). This combination allows for the confident identification and quantification of target analytes, even at trace levels within complex matrices like blood or urine, by minimizing interferences that can plague other techniques.[4][7] The method detailed herein is built on the principle of isolating the target compounds, achieving clean chromatographic separation, and utilizing the specificity of Multiple Reaction Monitoring (MRM) for detection.

Causality of Method Choice:
  • Why LC-MS/MS? The high sensitivity is crucial for detecting low concentrations following drug intake, and the high selectivity of MS/MS is essential to differentiate structurally similar piperazine derivatives and their metabolites from endogenous matrix components.[4][8]

  • Why Positive Mode Electrospray Ionization (ESI)? Piperazines are basic compounds due to the two nitrogen atoms in their heterocyclic ring. In the acidic mobile phase typically used for reversed-phase chromatography, these nitrogen atoms are readily protonated, forming positive ions ([M+H]+) with high efficiency, making ESI in positive mode the ideal ionization technique.[9][10]

Comprehensive Analytical Workflow

The entire analytical process, from sample receipt to final data output, is a self-validating system where each step is optimized to ensure the accuracy and reproducibility of the results.

LCMS_Workflow cluster_0 Pre-Analytical Phase cluster_1 Sample Preparation cluster_2 Instrumental Analysis cluster_3 Data Processing Sample Biological Sample (Plasma, Urine, etc.) ISTD Add Internal Standard (ISTD) Sample->ISTD Spiking LLE Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) ISTD->LLE Extraction Evap Evaporation LLE->Evap Drying Recon Reconstitution Evap->Recon Final Sample LC LC Separation (C18 Column) Recon->LC Injection MS MS/MS Detection (ESI+, MRM) LC->MS Ionization Integration Peak Integration MS->Integration Data Acquisition Calibration Calibration Curve Generation Integration->Calibration Quant Quantification Calibration->Quant Final Concentration

Caption: Overall experimental workflow for piperazine analysis.

Sample Preparation: Protocols and Rationale

The goal of sample preparation is to extract the analytes of interest from the biological matrix while removing interfering substances like proteins and phospholipids.[11] The choice between LLE and SPE often depends on the required sample throughput, cleanliness, and available resources.

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is a classic, cost-effective technique that partitions compounds based on their relative solubility in two immiscible liquids.[12][13] For basic compounds like piperazines, we adjust the sample pH to an alkaline state. This neutralizes the charge on the molecules, making them less water-soluble and more readily extracted into an organic solvent.[14]

Step-by-Step LLE Protocol:

  • Aliquoting: Pipette 200 µL of the biological sample (e.g., plasma, urine) into a 2 mL polypropylene microcentrifuge tube.

  • Internal Standard (ISTD) Spiking: Add the internal standard solution (e.g., deuterated analogues like BZP-d7 at 100 ng/mL) to every sample, calibrator, and quality control (QC) sample.[15][16]

  • Alkalinization: Add 50 µL of 1 M NaOH to raise the sample pH.[16] Vortex briefly. This step is critical for ensuring the piperazine derivatives are in their non-ionized, extractable form.

  • Extraction: Add 1 mL of an immiscible organic solvent (e.g., a mixture of ethyl acetate or methanol:acetonitrile (40:60 v/v)).[17][18]

  • Mixing: Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and facilitate the transfer of analytes into the organic phase.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.[16]

  • Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) and vortex to dissolve the residue.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS injection.

Protocol 2: Solid-Phase Extraction (SPE)

SPE offers a more controlled and often cleaner extraction compared to LLE and is highly amenable to automation.[19] Mixed-mode or polymer-based sorbents (like HLB) are effective for extracting a broad range of compounds, including piperazines, from aqueous matrices.[8]

Step-by-Step SPE Protocol (using a generic polymeric sorbent):

  • Sample Pre-treatment: To 500 µL of urine, add 5 kU of β-glucuronidase and incubate at 60°C for 2 hours. This enzymatic hydrolysis step is crucial for urine samples to cleave glucuronide conjugates and measure the total drug concentration.[20] Cool and adjust the pH to ~9 with NaOH. For plasma, dilute 200 µL with 800 µL of 4% phosphoric acid.

  • Column Conditioning: Condition the SPE cartridge (e.g., 30 mg HLB) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences. A second wash with a stronger organic solvent may be used to remove lipids if necessary.

  • Elution: Elute the target analytes with 1 mL of methanol containing 5% formic acid directly into a collection tube. The acidic modifier ensures the piperazines are protonated and readily released from the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol (steps 8-10).

LC-MS/MS Instrumental Analysis

The following parameters provide a robust starting point and should be optimized for the specific instrument and piperazine derivatives being analyzed.

Table 1: Liquid Chromatography (LC) Parameters
ParameterRecommended ConditionRationale
Column C18, 100 x 2.1 mm, <3 µmProvides excellent retention and separation for moderately polar compounds like piperazines.[1][18]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote analyte ionization (protonation) and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good separation efficiency.
Gradient 5% B to 95% B over 5 minA gradient elution is necessary to separate analytes with different polarities and elute strongly retained matrix components.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency.
Column Temp. 40°CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 5 µLA small injection volume minimizes potential matrix effects and column overload.
Table 2: Mass Spectrometry (MS) Parameters
ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveBest for basic compounds like piperazines that readily form [M+H]+ ions.[8]
Scan Type Multiple Reaction Monitoring (MRM)Provides superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[4]
Ion Spray Voltage +3000 to +5500 VOptimized to achieve stable and efficient ion generation.
Source Temp. 400 - 550°CFacilitates desolvation of the ESI droplets.
Collision Gas ArgonCommonly used inert gas for collision-induced dissociation (CID) in the collision cell.
Principle of MRM Detection

MRM is a highly specific detection mode. In the first quadrupole (Q1), only the protonated molecule of the target analyte (the precursor ion) is allowed to pass. This ion then enters the collision cell (Q2), where it is fragmented. In the third quadrupole (Q3), only a specific, characteristic fragment (the product ion) is monitored. This dual mass filtering provides exceptional selectivity.

MRM_Principle IonSource Ion Source (Mixture of Ions) Q1 Q1: Precursor Ion Filter (Selects m/z 177 for BZP) IonSource->Q1 Q2 Q2: Collision Cell (Fragmentation) m/z 177 -> 134 + ... Q1->Q2 Q3 Q3: Product Ion Filter (Selects m/z 134) Q2->Q3 Detector Detector Q3->Detector

Caption: Principle of MRM for 1-benzylpiperazine (BZP).

Table 3: Example MRM Transitions for Common Piperazine Derivatives
CompoundPrecursor Ion ([M+H]+)Product Ion (Quantifier)Product Ion (Qualifier)
BZP177.1134.191.1
TFMPP231.1188.1172.0
mCPP197.1154.1138.1
BZP-d7 (ISTD)184.2141.198.1
Note: These values should be empirically optimized on the specific mass spectrometer used.[6][17]

Method Validation Protocol

A full method validation must be performed to ensure the reliability of the data, following guidelines from regulatory bodies like the EMA or FDA (codified in ICH M10).[21][22][23][24][25]

Validation Parameters:

  • Selectivity: Analyze at least six blank matrix samples to ensure no endogenous interferences are present at the retention times of the analytes.

  • Linearity: Prepare a calibration curve with at least six non-zero concentration points spanning the expected range of the samples. The curve is generated by plotting the peak area ratio (analyte/ISTD) against the concentration. A correlation coefficient (r²) of >0.99 is typically required.[16][26]

  • Accuracy and Precision: Analyze QC samples at a minimum of three concentration levels (low, medium, and high) in replicate (n=5) on at least three different days. Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and precision (RSD%) should not exceed 15% (20% at the LLOQ).[27][28]

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[29]

  • Recovery and Matrix Effect: Recovery assesses the efficiency of the extraction process. The matrix effect evaluates the ion suppression or enhancement caused by co-eluting matrix components.

  • Stability: Evaluate the stability of the analytes in the biological matrix under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage.

Table 4: Representative Method Validation Summary
ParameterBZPTFMPPmCPPAcceptance Criteria
Linear Range (ng/mL) 1 - 10001 - 10001 - 1000r² > 0.99
0.9980.9990.997-
LOQ (ng/mL) 1.01.01.0S/N > 10, Acc/Prec ≤ 20%
Intra-day Precision (%RSD) 3.5 - 7.8%4.1 - 6.5%5.0 - 8.2%≤ 15%
Inter-day Precision (%RSD) 5.2 - 9.1%6.3 - 8.8%7.1 - 10.4%≤ 15%
Accuracy (% Bias) -8.5 to +6.2%-5.4 to +4.9%-10.1 to +7.3%± 15%
Extraction Recovery 88%92%85%Consistent & Reproducible
Data presented are for illustrative purposes and reflect typical performance.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective platform for the quantification of piperazine derivatives in biological samples. By offering detailed, step-by-step protocols for both LLE and SPE, coupled with optimized and validated instrumental parameters, this guide serves as a comprehensive resource for laboratories in clinical, forensic, and pharmaceutical settings. The adherence to rigorous validation principles ensures that the data generated is reliable, reproducible, and suitable for regulatory scrutiny.

References

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • Reddy, P. R., & Navaneeswari, R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Available from: [Link]

  • Adamowicz, P., & Zuba, D. (2015). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Available from: [Link]

  • Al-Abachi, A. M., & Al-Ghabsha, T. S. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3). Available from: [Link]

  • Dong, S., et al. (2019). Determination of Piperazine in Eggs Using Accelerated Solvent Extraction (ASE) and Solid Phase Extraction (SPE) with High-Performance Liquid Chromatography–Fluorescence Detection (HPLC-FLD) and Pre-Column Derivatization with Dansyl Chloride. ResearchGate. Available from: [Link]

  • Gadzala-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available from: [Link]

  • Welz, A., Koba, M., Kośliński, P., & Siodmiak, J. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. Available from: [Link]

  • Welz, A., Koba, M., Kośliński, P., & Siodmiak, J. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PubMed Central. Available from: [Link]

  • Vespasiano, C. F., et al. (2009). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Available from: [Link]

  • Tynon, M., et al. (2024). Validation of an LC-MS-MS method for analysis of 58 drugs of abuse in oral fluid and method comparison with an established LC-HRMS method. PubMed. Available from: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]

  • Phenomenex. (n.d.). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Available from: [Link]

  • Cataldi, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. Available from: [Link]

  • American Chemical Society. (2022). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega. Available from: [Link]

  • TÜBİTAK Academic Journals. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Available from: [Link]

  • Celik, S., et al. (2022). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. National Institutes of Health. Available from: [Link]

  • Wohlfarth, A., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. ResearchGate. Available from: [Link]

  • Chromsystems. (n.d.). LC-MS/MS in Drugs of Abuse Testing for Target Screening and Quantitative Confirmation. Available from: [Link]

  • Welz, A., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. Available from: [Link]

  • Singh, R., & Sharma, R. (2018). EXTRACTION OF DRUGS FROM BIOLOGICAL MATERIALS SUCH AS VISCERA, BLOOD, URINE AND VITREOUS HUMOUR. ResearchGate. Available from: [Link]

  • Carlier, J., et al. (2023). Exploring Cerebrospinal Fluid: Validation of a New Method for Quantification of 39 Drugs of Abuse by LC-MS/MS. MDPI. Available from: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]

  • Bogusz, M. J., et al. (1998). Analysis of Urine for Drugs of Abuse Using Mixed-Mode Solid-Phase Extraction and Gas Chromatography-Mass Spectrometry. PubMed. Available from: [Link]

  • International Council for Harmonisation (ICH). (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Available from: [Link]

  • Agilent Technologies. (2018). Quantitative Determination of Drugs of Abuse in Human Whole Blood by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. Available from: [Link]

  • Vespasiano, C. F., et al. (2009). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • Tynon, M., et al. (2024). Validation of an LC-MS/MS Method for Analysis of 58 Drugs of Abuse in Oral Fluid and Method Comparison with an Established LC-HRMS Method. ResearchGate. Available from: [Link]

  • Professor Dave Explains. (2022, October 3). Liquid-Liquid Extraction. YouTube. Available from: [Link]

  • Mologni, L., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available from: [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Available from: [Link]

Sources

Application

analytical methods for 2-(4-Benzylpiperazin-1-yl)acetic acid quantification

An Application Note and Comprehensive Protocols for the Quantitative Analysis of 2-(4-Benzylpiperazin-1-yl)acetic acid Abstract This document provides detailed analytical methodologies for the accurate quantification of...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocols for the Quantitative Analysis of 2-(4-Benzylpiperazin-1-yl)acetic acid

Abstract

This document provides detailed analytical methodologies for the accurate quantification of 2-(4-benzylpiperazin-1-yl)acetic acid, a key chemical intermediate in pharmaceutical synthesis. The accurate determination of this compound is critical for process optimization, impurity profiling, and ensuring the quality of active pharmaceutical ingredients (APIs).[1] We present two robust, validated analytical methods: a widely applicable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering step-by-step protocols, explanations for methodological choices, and typical performance data.

Introduction and Physicochemical Overview

2-(4-Benzylpiperazin-1-yl)acetic acid (BPAA) is an organic compound featuring a piperazine ring substituted with both a benzyl and an acetic acid group. Its structure makes it a versatile building block in the synthesis of more complex molecules.[2] Given its role, the development of reliable analytical methods to determine its purity and concentration in various samples—from reaction mixtures to final APIs—is paramount.

Compound Properties:

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂O₂[3]
Molecular Weight 234.29 g/mol [3]
IUPAC Name 2-(4-benzylpiperazin-1-yl)acetic acid[3]
CAS Number 119929-87-2[3]

The presence of a benzyl group provides a chromophore suitable for UV detection, while the tertiary amines and the carboxylic acid group allow for effective ionization in mass spectrometry.[4] The amphoteric nature of BPAA necessitates careful control of pH during chromatographic separation to ensure consistent retention and sharp peak shapes.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method is a robust and accessible technique for quantifying BPAA in bulk materials and process samples where concentration levels are relatively high. The method leverages a reversed-phase C18 column to separate the analyte from potential impurities.

Principle of the Method

Reversed-phase chromatography separates compounds based on their hydrophobicity. The stationary phase is nonpolar (C18), while the mobile phase is polar (typically a mixture of water and acetonitrile or methanol). BPAA, a moderately polar compound, is retained on the column. The addition of an acid (e.g., formic or phosphoric acid) to the mobile phase is crucial. It suppresses the ionization of the carboxylic acid group and ensures the tertiary amine groups are protonated, leading to a single ionic form, which results in improved peak symmetry and reproducible retention times.[5] Detection is achieved by monitoring UV absorbance at a wavelength where the benzyl chromophore absorbs strongly.

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).[6]

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[5]

  • Analytical balance, volumetric flasks, and pipettes.

  • Syringe filters (0.45 µm, nylon or PTFE).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (reagent grade), Orthophosphoric acid (reagent grade), and Ultrapure water.

  • Reference Standard: 2-(4-Benzylpiperazin-1-yl)acetic acid of known purity (≥98%).

Preparation of Solutions:

  • Mobile Phase A: 0.1% Phosphoric acid in water. Adjust pH to 3.0.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (500 µg/mL): Accurately weigh ~25 mg of the BPAA reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 20, 50, 100, 200 µg/mL) by serially diluting the Standard Stock Solution with the diluent.

Sample Preparation:

  • Accurately weigh a sample containing an amount of BPAA expected to fall within the calibration range.

  • Dissolve the sample in the diluent in a volumetric flask to achieve a target concentration of approximately 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm[7]
Injection Volume 10 µL
Data Analysis and Validation
  • System Suitability: Before analysis, inject a mid-range standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Calibration: Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.999.

  • Quantification: Calculate the concentration of BPAA in the sample using the linear regression equation derived from the calibration curve.

Typical Method Validation Parameters:

ParameterTypical Result
Linearity (r²) ≥ 0.999
Range 5 - 200 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) ~1.5 µg/mL
Limit of Quantitation (LOQ) ~5.0 µg/mL
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard Stock & Calibrants prep_sample Weigh & Dissolve Sample filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample hplc_inject Inject into HPLC System filter_sample->hplc_inject chrom_sep Chromatographic Separation (C18 Column) hplc_inject->chrom_sep uv_detect UV Detection (220 nm) chrom_sep->uv_detect integrate Integrate Peak Area uv_detect->integrate calibrate Generate Calibration Curve (r² ≥ 0.999) integrate->calibrate quantify Calculate Concentration calibrate->quantify caption Figure 1. HPLC-UV Experimental Workflow LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_prep Sample Aliquot + Internal Standard protein_ppt Protein Precipitation (Acetonitrile) sample_prep->protein_ppt centrifuge Centrifugation protein_ppt->centrifuge evap_recon Evaporation & Reconstitution centrifuge->evap_recon lcms_inject Inject into LC-MS/MS evap_recon->lcms_inject separation UPLC Separation (C18 Column) lcms_inject->separation ionization ESI+ Ionization separation->ionization mrm_detect MRM Detection (Q1/Q3) ionization->mrm_detect integrate Integrate Analyte/IS Peak Area Ratio mrm_detect->integrate calibrate Generate Weighted Calibration Curve integrate->calibrate quantify Calculate Final Concentration calibrate->quantify caption Figure 2. LC-MS/MS Experimental Workflow

Sources

Method

Application Notes and Protocols for the Research Chemical: 2-(4-Benzylpiperazin-1-yl)acetic acid

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(4-Benzylpiperazin-1-yl)acetic acid as a research chemical. This document outl...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(4-Benzylpiperazin-1-yl)acetic acid as a research chemical. This document outlines the compound's background, potential applications, and detailed protocols for its synthesis and biological evaluation.

Introduction: The Scientific Rationale

The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically successful drugs.[1][2] Its unique physicochemical properties, including low toxicity and the ability to form multiple hydrogen bonds, make it an ideal building block in drug design. The parent compound of the benzylpiperazine class, 1-benzylpiperazine (BZP), is a well-characterized psychoactive substance with stimulant and euphoric effects, primarily acting on dopaminergic, serotoninergic, and noradrenergic pathways.[3][4] While BZP itself has a history of recreational use and associated toxicities[5][6], its chemical structure provides a valuable starting point for the development of novel therapeutic agents with a wide range of potential applications, from central nervous system disorders to oncology.[4][7]

The subject of this guide, 2-(4-Benzylpiperazin-1-yl)acetic acid, is a derivative of BZP that incorporates an acetic acid moiety. This addition is significant for several reasons:

  • Increased Polarity and Solubility: The carboxylic acid group enhances the compound's aqueous solubility, a favorable pharmacokinetic property.

  • A Handle for Further Modification: The acetic acid group serves as a versatile chemical handle for creating esters, amides, and other derivatives, allowing for the exploration of structure-activity relationships (SAR).

  • Potential for Novel Interactions: The carboxylate group can engage in ionic interactions with biological targets, potentially leading to novel pharmacological profiles compared to the parent BZP.

This guide will explore the potential of 2-(4-Benzylpiperazin-1-yl)acetic acid as a research tool in three key areas: modulation of monoaminergic systems, inhibition of acetylcholinesterase, and as a scaffold for anticancer drug discovery.

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is essential for its proper handling, storage, and use in experimental settings.

PropertyValueSource
IUPAC Name 2-(4-benzylpiperazin-1-yl)acetic acid[8]
Molecular Formula C₁₃H₁₈N₂O₂[8][9]
Molecular Weight 234.30 g/mol [8][9]
CAS Number 119929-87-2[8][9]
Appearance White to Off-White Solid[10]
Solubility Slightly soluble in acetic acid and DMSO[10]

Synthesis and Characterization

The following protocol describes a plausible and efficient method for the synthesis of 2-(4-Benzylpiperazin-1-yl)acetic acid, adapted from established procedures for similar piperazine derivatives.[11][12]

Synthetic Workflow Diagram

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification A 1-Benzylpiperazine C Ethyl 2-(4-benzylpiperazin-1-yl)acetate A->C Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) B Ethyl bromoacetate B->C D Ethyl 2-(4-benzylpiperazin-1-yl)acetate E 2-(4-Benzylpiperazin-1-yl)acetic acid D->E Base (e.g., NaOH or LiOH) Solvent (e.g., THF/Water)

Caption: Synthetic workflow for 2-(4-Benzylpiperazin-1-yl)acetic acid.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of Ethyl 2-(4-benzylpiperazin-1-yl)acetate

  • Reagents and Materials:

    • 1-Benzylpiperazine

    • Ethyl bromoacetate

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetonitrile (CH₃CN), anhydrous

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Rotary evaporator

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes (for chromatography)

  • Procedure:

    • To a solution of 1-benzylpiperazine (1 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2-3 equivalents).

    • Stir the mixture at room temperature for 15 minutes.

    • Add ethyl bromoacetate (1.1 equivalents) dropwise to the suspension.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure ethyl 2-(4-benzylpiperazin-1-yl)acetate.

Step 2: Synthesis of 2-(4-Benzylpiperazin-1-yl)acetic acid

  • Reagents and Materials:

    • Ethyl 2-(4-benzylpiperazin-1-yl)acetate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF)

    • Deionized water

    • Hydrochloric acid (HCl), 1M

    • Dichloromethane (CH₂Cl₂) or Ethyl acetate for extraction

    • Sodium sulfate (Na₂SO₄), anhydrous

  • Procedure:

    • Dissolve ethyl 2-(4-benzylpiperazin-1-yl)acetate (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add LiOH or NaOH (1.5-2 equivalents) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, remove the THF under reduced pressure.

    • Carefully acidify the aqueous residue to pH 5-6 with 1M HCl.

    • Extract the product with dichloromethane or ethyl acetate (3 x volume).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(4-Benzylpiperazin-1-yl)acetic acid.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.[13]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Proposed Research Applications and Protocols

Given the known pharmacology of the benzylpiperazine scaffold, 2-(4-Benzylpiperazin-1-yl)acetic acid is a promising candidate for investigation in several areas of neuropharmacology and oncology.

Application 1: Modulator of Monoamine Transporters

Rationale: The parent compound, BZP, is known to interact with dopamine, norepinephrine, and serotonin transporters. The addition of the acetic acid moiety may alter the potency and selectivity of this interaction.

Experimental Protocol: In Vitro Monoamine Transporter Uptake Assay

  • Objective: To determine the inhibitory potency (IC₅₀) of 2-(4-Benzylpiperazin-1-yl)acetic acid on the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

  • Materials:

    • HEK293 cells stably expressing human DAT, NET, or SERT.

    • [³H]Dopamine, [³H]Norepinephrine, and [³H]Serotonin.

    • Test compound: 2-(4-Benzylpiperazin-1-yl)acetic acid.

    • Reference inhibitors: GBR12909 (for DAT), Desipramine (for NET), and Fluoxetine (for SERT).

    • Scintillation counter and vials.

  • Procedure:

    • Plate the transporter-expressing cells in a 96-well plate and grow to confluence.

    • Prepare serial dilutions of the test compound and reference inhibitors.

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of the test compound or reference inhibitor for 15-30 minutes.

    • Initiate the uptake by adding the respective radiolabeled monoamine.

    • Incubate for a short period (e.g., 10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells and measure the radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each concentration and determine the IC₅₀ value using non-linear regression analysis.

Application 2: Acetylcholinesterase (AChE) Inhibitor for Alzheimer's Disease Research

Rationale: Derivatives of 2-(4-Benzylpiperazin-1-yl) have shown potential as acetylcholinesterase inhibitors, a key therapeutic target in Alzheimer's disease.[14]

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Objective: To determine the IC₅₀ of 2-(4-Benzylpiperazin-1-yl)acetic acid for AChE.

  • Materials:

    • Acetylcholinesterase (from electric eel or human recombinant).

    • Acetylthiocholine iodide (ATCI).

    • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Test compound: 2-(4-Benzylpiperazin-1-yl)acetic acid.

    • Reference inhibitor: Donepezil.

    • 96-well plate reader.

  • Procedure:

    • Prepare solutions of AChE, ATCI, DTNB, the test compound, and the reference inhibitor in a suitable buffer (e.g., phosphate buffer, pH 8.0).

    • In a 96-well plate, add the buffer, DTNB, and different concentrations of the test compound or reference inhibitor.

    • Add the AChE solution and pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the ATCI substrate.

    • Measure the absorbance at 412 nm every minute for 10-15 minutes. The rate of the reaction is proportional to the increase in absorbance.

    • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Application 3: Scaffold for Anticancer Drug Discovery

Rationale: The piperazine ring is a common feature in many anticancer drugs, including the tyrosine kinase inhibitor imatinib.[7] The benzylpiperazine acetic acid scaffold can be further functionalized to target various cancer-related pathways.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Objective: To assess the cytotoxic effects of 2-(4-Benzylpiperazin-1-yl)acetic acid on various cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer).

    • Normal (non-cancerous) cell line for comparison (e.g., MCF-10A).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Dimethyl sulfoxide (DMSO).

    • 96-well plate reader.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with serial dilutions of 2-(4-Benzylpiperazin-1-yl)acetic acid for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Signaling Pathway and Workflow Diagrams

Potential Modulation of Monoaminergic Synapse

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MAO MAO VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Packaging DA Dopamine DA_synapse Dopamine DA->DA_synapse Release D_receptor Dopamine Receptor DA_synapse->D_receptor Binding DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake Signal Signal Transduction D_receptor->Signal DAT->DA Compound 2-(4-Benzylpiperazin-1-yl)acetic acid Compound->DAT Inhibition

Caption: Hypothesized mechanism of action at the dopaminergic synapse.

Acetylcholinesterase Inhibition Workflow

G cluster_0 Assay Components cluster_1 Reaction & Detection AChE Acetylcholinesterase (AChE) Reaction AChE + ATCI -> Thiocholine + Acetate AChE->Reaction ATCI Acetylthiocholine (ATCI) ATCI->Reaction DTNB DTNB Detection Thiocholine + DTNB -> Yellow Product (TNB) DTNB->Detection Compound Test Compound Compound->AChE Inhibition Reaction->Detection produces Measurement Measure Absorbance at 412 nm Detection->Measurement

Caption: Workflow for the Ellman's method to measure AChE inhibition.

Safety, Handling, and Storage

  • Safety: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound. Work in a well-ventilated area or a fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash thoroughly with water.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container. For long-term storage, refrigeration is recommended.

Conclusion

2-(4-Benzylpiperazin-1-yl)acetic acid represents a versatile research chemical with significant potential for the development of novel therapeutic agents. Its structural relationship to known psychoactive compounds and its incorporation of a modifiable acetic acid moiety make it an attractive starting point for investigations into CNS disorders, neurodegenerative diseases, and oncology. The protocols provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate the biological activities of this promising compound.

References

  • Wikipedia. Benzylpiperazine. Available at: [Link]

  • ResearchGate. 1-Benzylpiperazine and other Piperazine-based Derivatives | Request PDF. Available at: [Link]

  • United Nations Office on Drugs and Crime. Details for Piperazines. Available at: [Link]

  • PubMed. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. Available at: [Link]

  • U.S. Department of Justice. BZP Fast Facts. Available at: [Link]

  • Mol-Instincts. How is 2-(PIPERAZIN-1-YL)-ACETIC ACID H2O prepared? Available at: [Link]

  • PubChem. (4-Benzyl-piperazin-1-yl)-acetic acid. Available at: [Link]

  • Bowers Lab. Piperazic Acid Synthesis. Available at: [Link]

  • PubMed. Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. Available at: [Link]

  • PubMed Central. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Available at: [Link]

  • PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available at: [Link]

  • ResearchGate. (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]

  • MDPI. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl). Available at: [Link]

  • Dalton Transactions (RSC Publishing). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Available at: [Link]

  • ResearchGate. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. Available at: [Link]

  • ResearchGate. Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. Available at: [Link]

  • Google Patents. DE60015177T2 - PROCESS FOR PREPARING 2- [4- (ALPHA-PHENYL-P-CHLOROBENZYL) PIPERAZINE-1-YL] ETHOXY ACETIC ACID AND INTERMEDIATES THEREFOR.
  • ResearchGate. Synthesis and antimicrobial activity of 2‐(4‐(benzo[d]thiazol‐5‐ylsulfonyl) piperazine‐1‐yl)‐N‐substituted acetamide derivatives. Available at: [Link]

  • MDPI. Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Available at: [Link]

  • NIH. 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. Available at: [Link]

  • MDPI. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Available at: [Link]

  • PubMed. Benzylpiperazine derivatives. X. Syntheses and structure--antiulcer activity relationship of 1-benzyl-4-piperazineacetic acid esters. Available at: [Link]

  • Semantic Scholar. [PDF] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • MDPI. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Available at: [Link]

  • Wikipedia. Benzyl acetate. Available at: [Link]

  • MDPI. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. Available at: [Link]

  • ResearchGate. (PDF) Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Available at: [Link]_

Sources

Application

Application Note: Preparation and Quality Control of 2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride Stock Solutions

Abstract This comprehensive guide provides a detailed protocol for the preparation, validation, and storage of stock solutions of 2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride. Tailored for researchers in pharmac...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, validation, and storage of stock solutions of 2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride. Tailored for researchers in pharmacology, medicinal chemistry, and drug development, this document moves beyond a simple set of instructions to explain the scientific rationale behind key procedural steps. By integrating robust quality control measures, this protocol ensures the generation of accurate, reproducible, and reliable data in downstream applications.

Introduction: The Criticality of a Validated Stock Solution

2-(4-Benzylpiperazin-1-yl)acetic acid is a piperazine derivative, a chemical scaffold prevalent in numerous pharmacologically active compounds. The accuracy of any experimental data derived from its use is fundamentally dependent on the quality of the initial stock solution. Errors in concentration, degradation of the compound, or contamination can lead to misleading results, costing valuable time and resources.

This application note establishes a self-validating system for preparing stock solutions. The dihydrochloride salt form of the compound is specifically addressed, as its properties significantly influence the choice of solvent and handling procedures. The subsequent protocols are designed to be both precise and practical for a standard laboratory setting.

Compound Characteristics and Physicochemical Properties

A thorough understanding of the compound's properties is essential for its proper handling and the preparation of stable solutions.

PropertyDataSource
IUPAC Name 2-(4-benzylpiperazin-1-yl)acetic acid dihydrochlorideN/A
Synonyms N-benzyl,N'-carboxymethylpiperazine dihydrochloride[1]
Molecular Formula C₁₃H₂₀Cl₂N₂O₂Calculated
Molecular Weight 307.22 g/mol Calculated from Free Base MW of 234.29 g/mol [1]
Appearance Typically a white to off-white crystalline solidGeneral Observation

Solubility Insights: The dihydrochloride salt structure is designed to enhance aqueous solubility. The two hydrochloride moieties protonate the nitrogen atoms of the piperazine ring, creating a more polar, water-soluble species compared to the free base. While empirical testing is always recommended, high solubility is expected in aqueous buffers and polar solvents. Solubility in Dimethyl Sulfoxide (DMSO) is also anticipated.

Stability Profile: Benzylpiperazine derivatives exhibit greater stability compared to some other piperazine classes. However, all piperazine compounds can be susceptible to degradation over time, particularly at room temperature or when exposed to light.[2] Therefore, proper storage of both the solid compound and its solutions is paramount to maintaining integrity.

Safety and Handling Precautions

Working with any chemical reagent requires adherence to strict safety protocols. Piperazine-based compounds warrant careful handling to avoid exposure.[3][4]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety goggles with side shields.

  • Engineering Controls: Handle the solid powder exclusively within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particulates.

  • Handling: Avoid all personal contact.[3] Do not eat, drink, or smoke in the handling area. Use spatulas and weigh paper designated for this compound. In case of a spill, follow established laboratory procedures for cleaning up solid chemical spills, avoiding dry sweeping which can generate dust.[4]

  • Solid Compound Storage: Store the solid compound in a tightly sealed container in a cool, dry, and dark place. Keep it away from strong bases, oxidizing agents, and moisture, as these can compromise its integrity.[4][5]

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol details the preparation of a 100 mL primary stock solution in a validated, step-by-step manner.

Materials and Equipment
  • 2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride (solid)

  • High-purity, sterile water (e.g., Milli-Q® or equivalent)

  • Analytical balance (readable to 0.1 mg)

  • 100 mL Class A volumetric flask

  • Weighing paper or boat

  • Spatula

  • Vortex mixer

  • Bath sonicator

  • 50 mL and 15 mL polypropylene conical tubes

  • 0.22 µm sterile syringe filter (optional, for biological applications)

Step-by-Step Methodology
  • Calculate Required Mass:

    • The molecular weight (MW) is 307.22 g/mol .

    • Desired Concentration (C): 10 mM = 0.010 mol/L.

    • Desired Volume (V): 100 mL = 0.1 L.

    • Mass (g) = C (mol/L) x V (L) x MW ( g/mol )

    • Mass = 0.010 mol/L x 0.1 L x 307.22 g/mol = 0.30722 g = 307.2 mg .

  • Weighing the Compound:

    • Place a clean, new weigh boat on the analytical balance and tare it.

    • Carefully weigh out approximately 307.2 mg of the compound. Record the exact mass to four decimal places (e.g., 0.3075 g). This exact mass will be used to calculate the final, true concentration.

  • Dissolution:

    • Add approximately 70-80 mL of high-purity water to the 100 mL volumetric flask.

    • Carefully transfer the weighed powder into the flask. Use a small amount of the water from the flask to rinse the weigh boat and ensure a complete quantitative transfer.

    • Cap the flask and vortex for 30-60 seconds. The solution should become clear.

    • Causality Check: If the solid does not fully dissolve, place the flask in a bath sonicator for 5-10 minutes. Sonication uses ultrasonic waves to create micro-cavitations, which agitate the solvent and break apart solid particles, significantly accelerating dissolution without requiring heat that could degrade the compound.

  • Final Volume Adjustment:

    • Once the solid is completely dissolved, allow the solution to return to room temperature if sonication caused any warming.

    • Carefully add high-purity water dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the volumetric flask. Using a Class A volumetric flask is crucial for achieving high concentration accuracy.[6]

  • Homogenization and Aliquoting:

    • Cap the flask securely and invert it 15-20 times to ensure the solution is perfectly homogeneous.

    • Transfer the final stock solution into sterile, clearly labeled polypropylene conical tubes for storage. Aliquoting into smaller, single-use volumes is highly recommended to prevent contamination and degradation from repeated freeze-thaw cycles.

Workflow Diagram: Stock Solution Preparation```dot

G start Start: Define Target Concentration & Volume calc Step 1: Calculate Required Mass (Mass = C x V x MW) start->calc weigh Step 2: Accurately Weigh Compound on Analytical Balance calc->weigh dissolve Step 3: Dissolve in ~80% of Final Solvent Volume weigh->dissolve aid Step 4: Aid Dissolution (Vortex / Sonicate if needed) dissolve->aid transfer Step 5: Bring to Final Volume in Volumetric Flask aid->transfer mix Step 6: Homogenize by Inverting Flask 15-20 times transfer->mix aliquot Step 7: Aliquot into Sterile Tubes for Storage mix->aliquot end Stock Solution Ready for Quality Control aliquot->end

Caption: Decision-based workflow for stock solution quality control.

Storage and Long-Term Stability

Proper storage is crucial for preserving the integrity of the validated stock solution.

ParameterRecommended ConditionRationale
Temperature -20°C for long-term storage (>1 week). 4°C for short-term storage (<1 week).Low temperatures slow down chemical degradation processes. Refrigeration is adequate for immediate use, but freezing is essential for preservation.
Light Store in amber or foil-wrapped tubes.Protects the compound from potential photodegradation.
Container Polypropylene (PP) conical tubes.Inert and prevents adsorption of the compound to the container walls.
Freeze-Thaw Avoid repeated cycles.Aliquoting into single-use volumes is the best practice to maintain stability.

It is recommended to use the stock solution within 3-6 months of preparation when stored at -20°C. For experiments requiring the highest precision, preparing a fresh solution is always the best approach.

Troubleshooting

IssuePotential CauseRecommended Solution
Solid will not dissolve in water. Concentration exceeds solubility limit; poor compound quality.Try gentle warming (to 37°C). If it still fails, consider preparing the stock in DMSO. If issues persist, contact the chemical supplier.
Solution is cloudy or has particulates. Incomplete dissolution; contamination of solvent or glassware.Discard the solution. Ensure all glassware is scrupulously clean. Try sonicating for a longer duration.
Precipitation occurs upon freezing. The compound's solubility limit is exceeded at low temperatures.Thaw completely and vortex thoroughly before use. If precipitation is persistent, consider preparing a slightly lower concentration stock or storing at 4°C for short-term use only.

References

Sources

Method

Synthesis of 2-(4-Benzylpiperazin-1-yl)acetic Acid Derivatives: An Application Note and Detailed Protocol

Intended Audience: Researchers, scientists, and drug development professionals. Abstract This comprehensive guide details a robust and reproducible protocol for the synthesis of 2-(4-benzylpiperazin-1-yl)acetic acid and...

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details a robust and reproducible protocol for the synthesis of 2-(4-benzylpiperazin-1-yl)acetic acid and its derivatives. These compounds are significant scaffolds in medicinal chemistry, often forming the core of various therapeutic agents. This document provides a step-by-step methodology for the N-alkylation of N-benzylpiperazine with haloacetic acid esters, followed by the hydrolysis of the ester to the final carboxylic acid. The rationale behind the choice of reagents, solvents, and reaction conditions is thoroughly explained to ensure both reproducibility and a deep understanding of the underlying chemical principles. This guide is designed to be a self-validating system for researchers in organic synthesis and drug discovery.

Introduction

Piperazine and its derivatives are ubiquitous structural motifs in a vast array of biologically active compounds, including antipsychotics, antidepressants, and antihistamines[1]. The 2-(4-benzylpiperazin-1-yl)acetic acid scaffold, in particular, serves as a versatile building block for the development of novel therapeutics. The presence of the benzyl group provides a lipophilic anchor, while the acetic acid moiety offers a handle for further functionalization or for mimicking endogenous ligands. The synthesis of these derivatives is a crucial first step in many drug discovery programs, necessitating a reliable and well-understood synthetic protocol.

The most common and efficient method for the synthesis of 2-(4-benzylpiperazin-1-yl)acetic acid derivatives is the nucleophilic substitution reaction between N-benzylpiperazine and a suitable haloacetic acid derivative. This application note will focus on a two-step process: the initial N-alkylation of N-benzylpiperazine with an ethyl haloacetate, followed by the hydrolysis of the resulting ester to the desired carboxylic acid.

Synthetic Strategy Overview

The overall synthetic pathway is a two-step process that begins with commercially available or readily synthesized N-benzylpiperazine.

Synthesis_Workflow Start N-Benzylpiperazine Step1 N-Alkylation with Ethyl Haloacetate Start->Step1 Intermediate Ethyl 2-(4-benzylpiperazin-1-yl)acetate Step1->Intermediate Base, Solvent Step2 Ester Hydrolysis Intermediate->Step2 End 2-(4-Benzylpiperazin-1-yl)acetic Acid Step2->End Base or Acid, H2O

Figure 1: General workflow for the synthesis of 2-(4-benzylpiperazin-1-yl)acetic acid.

Part 1: Synthesis of Ethyl 2-(4-benzylpiperazin-1-yl)acetate

This section details the N-alkylation of N-benzylpiperazine with ethyl chloroacetate. The reaction proceeds via a standard SN2 mechanism where the secondary amine of the piperazine acts as a nucleophile, displacing the chloride from ethyl chloroacetate.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
N-Benzylpiperazine≥98%Sigma-Aldrich
Ethyl chloroacetate≥99%Alfa Aesar
Anhydrous Potassium Carbonate (K₂CO₃)≥99%, fine powderFisher Scientific
Acetonitrile (ACN)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl acetate (EtOAc)ACS GradeVWR Chemicals
Saturated Sodium Bicarbonate Solution-Prepared in-house
Brine-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Sigma-Aldrich
Silica Gel60 Å, 230-400 meshSorbent Technologies
Experimental Protocol: N-Alkylation
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-benzylpiperazine (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous acetonitrile to the flask to dissolve the N-benzylpiperazine. To this solution, add anhydrous potassium carbonate (2.0-3.0 eq.). The potassium carbonate acts as a base to neutralize the HCl formed during the reaction and to deprotonate the piperazine, thereby increasing its nucleophilicity[2].

  • Addition of Alkylating Agent: Slowly add ethyl chloroacetate (1.1-1.5 eq.) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and potassium chloride salts and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Dissolve the crude residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure ethyl 2-(4-benzylpiperazin-1-yl)acetate as an oil.

Part 2: Hydrolysis of Ethyl 2-(4-benzylpiperazin-1-yl)acetate

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a base-catalyzed hydrolysis reaction.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
Ethyl 2-(4-benzylpiperazin-1-yl)acetate-Synthesized in Part 1
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)ACS Reagent GradeSigma-Aldrich
Tetrahydrofuran (THF)ACS GradeFisher Scientific
Water (H₂O)Deionized-
Hydrochloric Acid (HCl)1 M solutionPrepared in-house
Dichloromethane (DCM)ACS GradeVWR Chemicals
Experimental Protocol: Ester Hydrolysis
  • Reaction Setup: Dissolve the ethyl 2-(4-benzylpiperazin-1-yl)acetate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 1:1 ratio).

  • Base Addition: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-3.0 eq.) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any unreacted starting material or non-polar impurities.

    • Carefully acidify the aqueous layer to a pH of approximately 5-6 with 1 M HCl. The product will precipitate out of the solution.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and then dry under vacuum to yield 2-(4-benzylpiperazin-1-yl)acetic acid as a white solid.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent system such as ethanol/water.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and expected yields for the synthesis of various 2-(4-substituted-piperazin-1-yl)acetic acid derivatives based on literature precedents.

N-SubstituentAlkylating AgentBase (eq.)SolventTemp (°C)Time (h)Yield (%)Reference
BenzylEthyl chloroacetateK₂CO₃ (2.0)AcetonitrileReflux18~85-95[2]
4-ChlorophenylEthyl 2-bromo-2-methylpropanoateCs₂CO₃ (5.0)DMSO25-301282[3][4]
-Ethyl bromoacetateNa₂CO₃ (anhydrous)CH₃CNReflux-Good
Acetyl1-BromobutaneK₂CO₃ (1.25)THFRefluxOvernight88[5]

Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch of the carboxylic acid).

Troubleshooting and Expert Insights

  • Incomplete N-Alkylation: If the N-alkylation reaction is sluggish, the addition of a catalytic amount of sodium or potassium iodide can accelerate the reaction by in-situ formation of the more reactive iodoacetate.

  • Dialkylation: To minimize the formation of the dialkylated piperazine byproduct, it is crucial to use a controlled stoichiometry of the alkylating agent and to add it slowly to the reaction mixture.

  • Hydrolysis Issues: If the ester hydrolysis is incomplete, increasing the reaction time or the amount of base can be beneficial. Ensure the pH is carefully adjusted during work-up to achieve complete precipitation of the carboxylic acid product.

  • Purification Challenges: For derivatives that are difficult to crystallize, purification by preparative HPLC may be necessary.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 2-(4-benzylpiperazin-1-yl)acetic acid and its derivatives. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can consistently obtain high yields of the desired products. This foundational synthesis is a critical enabler for further exploration of this important class of compounds in medicinal chemistry and drug discovery.

References

  • Cymerman Craig, J.; Young, R. J. 1-BENZYLPIPERAZINE. Org. Synth.1963 , 43, 12. [Link]

  • Pati, H. N.; Mishra, B. K.; Satam, V. S. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank2009 , 2009, M607. [Link]

  • The Royal Society of Chemistry. Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 2017. [Link]

  • Pati, H. N.; Mishra, B. K.; Satam, V. S. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. ResearchGate. [Link]

  • Reddy, T. J.; et al. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules2019 , 24(1), 133. [Link]

  • Wang, L.; et al. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules2015 , 20(8), 13786-13803. [Link]

  • Organic Chemistry Portal. Benzyl Esters. [Link]

  • CN1634901A - Process for preparing N-benzyl piperazine.
  • Christensen, J. B. A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

  • PubChem. (4-Benzyl-piperazin-1-yl)-acetic acid. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(4-Benzylpiperazin-1-yl)acetic acid

Welcome to the technical support center for the synthesis of 2-(4-benzylpiperazin-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-benzylpiperazin-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving reaction yield and purity. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols grounded in established chemical principles.

The synthesis of 2-(4-benzylpiperazin-1-yl)acetic acid is typically a two-step process:

  • N-Alkylation: A nucleophilic substitution reaction (SN2) between 1-benzylpiperazine and an ethyl haloacetate (commonly ethyl bromoacetate).

  • Hydrolysis: Saponification of the resulting ethyl 2-(4-benzylpiperazin-1-yl)acetate intermediate to the final carboxylic acid product.

This guide will address potential pitfalls in both stages of this synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your experimental design.

Issue 1: Low Yield of Ethyl 2-(4-benzylpiperazin-1-yl)acetate in the N-Alkylation Step

Question: My N-alkylation of 1-benzylpiperazine with ethyl bromoacetate is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?

Answer: Low yield in this SN2 reaction is a common problem and can often be attributed to several factors. Let's break down the potential causes and their solutions.

  • Primary Cause: Formation of a Quaternary Ammonium Salt

    The most common side reaction is the over-alkylation of the desired product to form a quaternary ammonium salt. This occurs when a second molecule of ethyl bromoacetate reacts with the tertiary amine of your product. This side product is often water-soluble and can be lost during aqueous workups, leading to a perceived low yield of the desired product.[1]

    Solutions:

    • Control Stoichiometry: Use a slight excess of 1-benzylpiperazine relative to ethyl bromoacetate (e.g., 1.1 to 1.2 equivalents). This ensures the electrophile is more likely to react with the starting amine rather than the product.

    • Slow Addition of Electrophile: Add the ethyl bromoacetate dropwise to the reaction mixture over a prolonged period (e.g., 1-2 hours) at a controlled temperature. This maintains a low concentration of the alkylating agent, favoring the initial mono-alkylation.[2]

    • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., room temperature or slightly below) can decrease the rate of the second alkylation, which typically has a higher activation energy.[2]

  • Secondary Cause: Suboptimal Reaction Conditions

    The efficiency of SN2 reactions is highly dependent on the choice of solvent, base, and temperature.[3][4][5]

    Solutions:

    • Solvent Choice: Employ a polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF). These solvents effectively solvate the cation of the base (e.g., K⁺ of K₂CO₃) but do not strongly solvate the nucleophile (the amine), thus preserving its reactivity.[4][5] Protic solvents like ethanol or water can form hydrogen bonds with the amine, creating a "solvent cage" that hinders its nucleophilicity and slows down the reaction.[5]

    • Base Selection: A non-nucleophilic, inorganic base is crucial to neutralize the hydrobromic acid byproduct without competing in the alkylation. Potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are excellent choices.[6] Stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are generally unnecessary and can promote side reactions. The base prevents the protonation of the starting amine, which would render it non-nucleophilic.[1]

    • Leaving Group: While bromoacetate is common, iodoacetate is a better leaving group and will react faster.[4] You can generate the iodo-species in situ by adding a catalytic amount of potassium iodide (KI) or sodium iodide (NaI) to the reaction mixture, in what is known as the Finkelstein reaction.[7]

Data Summary: N-Alkylation Condition Optimization
ParameterSuboptimal ConditionRecommended ConditionRationale
Solvent Ethanol, Methanol (Protic)Acetonitrile, DMF (Polar Aprotic)Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.[5]
Base Triethylamine (can form stable salts)K₂CO₃, NaHCO₃ (Inorganic, non-nucleophilic)Neutralizes acid byproduct without interfering with the main reaction.[1][6]
Temperature High (e.g., >80 °C)Room Temperature to 50 °CMinimizes the risk of over-alkylation and other side reactions.[2]
Stoichiometry Excess Ethyl Bromoacetate1.1 - 1.2 eq. of 1-BenzylpiperazineStatistically favors mono-alkylation.
Addition Rate All at onceSlow, dropwise additionMaintains a low concentration of the electrophile.[2]
Issue 2: Incomplete Hydrolysis of the Ester Intermediate

Question: I am having trouble fully hydrolyzing the ethyl 2-(4-benzylpiperazin-1-yl)acetate to the final acid. My TLC/LC-MS still shows remaining starting material.

Answer: Incomplete hydrolysis is usually a matter of reaction conditions or workup procedure.

  • Cause: Insufficient Hydrolysis Conditions

    Ester saponification requires a strong base and sufficient thermal energy to drive the reaction to completion.

    Solutions:

    • Choice of Base and Stoichiometry: Use a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH). A significant excess is often required (2-4 equivalents) to ensure the reaction goes to completion, especially if any acidic impurities are present.

    • Solvent System: A mixture of water and a miscible organic co-solvent like methanol, ethanol, or tetrahydrofuran (THF) is typically used. This ensures the solubility of both the ester starting material and the hydroxide salt.

    • Temperature and Time: Heating the reaction mixture (e.g., to reflux) is often necessary to accelerate the hydrolysis. Monitor the reaction by TLC or LC-MS until the starting material is no longer visible.

  • Cause: Workup Issues

    The product is a zwitterionic amino acid at neutral pH, which can complicate extraction.

    Solution:

    • Acidification: After the hydrolysis is complete, cool the reaction mixture and carefully acidify it with an acid like hydrochloric acid (HCl) to a pH of approximately 5-6. At this isoelectric point, the amino acid will have minimal solubility in water and may precipitate out. Be careful not to make the solution too acidic, as this will protonate the amine and increase its water solubility.

    • Extraction: If the product does not precipitate, you may need to extract it with an organic solvent. This can be challenging due to its polarity. Sometimes, evaporation of the aqueous solution (if possible) or using a more polar extraction solvent like dichloromethane (DCM) or a mixture of DCM and isopropanol can be effective.

Frequently Asked Questions (FAQs)

Q1: Can I perform a one-pot synthesis of 2-(4-benzylpiperazin-1-yl)acetic acid from 1-benzylpiperazine?

A1: While technically possible, a one-pot synthesis is not recommended for achieving high yield and purity. The conditions for N-alkylation (aprotic solvent, inorganic base) are incompatible with those for ester hydrolysis (aqueous, strong hydroxide base). A sequential approach with isolation and purification of the intermediate ester is the most reliable method.

Q2: My final product is difficult to purify. What are the best methods?

A2: The zwitterionic nature of the final product can make purification challenging.

  • Recrystallization: If a solid is obtained, recrystallization from a suitable solvent system (e.g., water/ethanol, water/isopropanol) is often the best method for achieving high purity.

  • Ion-Exchange Chromatography: For very difficult purifications, ion-exchange chromatography can be a powerful technique.

  • Acid/Base Extraction: Careful manipulation of pH during an aqueous workup can help remove neutral or basic impurities.

Q3: Is it possible to use chloroacetic acid directly instead of its ethyl ester?

A3: While it may seem more direct, reacting 1-benzylpiperazine with chloroacetic acid is problematic. The basic amine will be immediately neutralized by the carboxylic acid, forming a stable salt and preventing the desired N-alkylation. The reaction would require a more complex set of conditions to succeed and is generally not the preferred route.

Q4: How can I be sure I have formed the mono-alkylated product and not the di-alkylated one?

A4: The primary method for confirmation is Nuclear Magnetic Resonance (NMR) spectroscopy. In the ¹H NMR spectrum of the desired mono-alkylated product, you will see a characteristic singlet for the two protons of the newly introduced acetate methylene group. Mass spectrometry (MS) will also clearly distinguish between the molecular weights of the mono- and di-alkylated products.

Experimental Protocols

Protocol 1: Optimized N-Alkylation of 1-Benzylpiperazine

This protocol is designed to favor the formation of the mono-alkylated product.

  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1-benzylpiperazine (1.1 eq.), potassium carbonate (1.5 eq.), and acetonitrile (10 mL per gram of 1-benzylpiperazine).

  • Begin stirring the suspension.

  • In the dropping funnel, prepare a solution of ethyl bromoacetate (1.0 eq.) in acetonitrile (2 mL per gram of ethyl bromoacetate).

  • Add the ethyl bromoacetate solution to the reaction mixture dropwise over 1 hour at room temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter off the potassium carbonate and any salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(4-benzylpiperazin-1-yl)acetate. This crude product can be purified by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or carried forward to the next step if sufficiently pure.

Protocol 2: Saponification of Ethyl 2-(4-benzylpiperazin-1-yl)acetate
  • Dissolve the crude or purified ester from the previous step in a mixture of ethanol and water (e.g., a 2:1 ratio).

  • Add sodium hydroxide (3.0 eq.) and heat the mixture to reflux (approximately 80-90 °C).

  • Stir at reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly add 1M HCl with stirring to adjust the pH to ~5.5. A precipitate may form.

  • If a precipitate forms, collect the solid by filtration, wash it with cold water, and dry it under vacuum.

  • If no precipitate forms, extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • The final product, 2-(4-benzylpiperazin-1-yl)acetic acid, can be further purified by recrystallization.

Visualizing the Process

Diagram 1: Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: N-Alkylation (SN2) cluster_1 Step 2: Hydrolysis A 1-Benzylpiperazine C Ethyl 2-(4-benzylpiperazin-1-yl)acetate A->C K2CO3, ACN B Ethyl Bromoacetate B->C D 2-(4-Benzylpiperazin-1-yl)acetic acid C->D 1. NaOH, EtOH/H2O 2. HCl (aq)

Caption: Two-step synthesis of the target compound.

Diagram 2: Troubleshooting Logic for Low Yield in N-Alkylation

Troubleshooting_Logic Start Low Yield in N-Alkylation Step Check_Stoich Check Stoichiometry: Is Benzylpiperazine in excess? Start->Check_Stoich Check_Temp Check Temperature: Is it too high? Check_Stoich->Check_Temp Yes Sol_Stoich Solution: Use 1.1-1.2 eq. of Benzylpiperazine Check_Stoich->Sol_Stoich No Check_Solvent Check Solvent: Is it polar aprotic? Check_Temp->Check_Solvent No Sol_Temp Solution: Lower temperature to RT-50°C Check_Temp->Sol_Temp Yes Check_Base Check Base: Is it a non-nucleophilic inorganic base? Check_Solvent->Check_Base Yes Sol_Solvent Solution: Use ACN or DMF Check_Solvent->Sol_Solvent No Sol_Base Solution: Use K2CO3 or NaHCO3 Check_Base->Sol_Base No End Yield should improve Check_Base->End Yes

Caption: Decision tree for troubleshooting low N-alkylation yield.

References

  • Chemistry LibreTexts. (2020). Alkyl Halides- Nucleophilic Substitution and Elimination. [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]

  • Kumar, A., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]

  • BrainKart. (2018). Alkyl halides: Factors affecting SN2 versus SN1 reactions. [Link]

  • N/A. Chapter 7 Alkyl Halides and Nucleophilic Substitution. [Link]

  • An Open Textbook. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1. [Link]

  • Chemistry LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Review Article Piperazine and morpholine: Synthetic. [Link]

  • D'Oca, C., & Santarem, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6049. [Link]

  • PrepChem.com. Synthesis of 2-(4-benzyl-1-piperazinyl)ethyl acetoacetate. [Link]

  • Asian Pacific Journal of Health Sciences. (2021). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. [Link]

  • Google Patents. (2009). US20090227791A1 - Active Esters of N-Substituted Piperazine Acetic Acids, Including Isotopically Enriched Versions Thereof.
  • Feroci, M., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(5), 1006. [Link]

  • Organic Syntheses. 1-BENZYLPIPERAZINE. [Link]

  • Google Patents. (1961).
  • Arkivoc. (2021). Synthesis of the piperazine subunit of Indinavir. [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]

  • PubChem. (4-Benzyl-piperazin-1-yl)-acetic acid. [Link]

  • ResearchGate. (2025). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. [Link]

  • Google Patents. (2001). WO2001040211A1 - A PROCESS FOR THE PREPARATION OF {2-[4-(α-PHENYL-p-CHLOROBENZYL)
  • MDPI. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. [Link]

  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • PubMed Central. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. [Link]

  • Molbank. (2005). Synthesis of Benzyl 2-(4-(8-chloro-5H-dibenzo[b,e][2][3]diazepin-11-yl)piperazin-1-yl)acetate. [Link]

  • ResearchGate. (2025). Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[2][3]benzoquinone hydrochloride. [Link]

  • PubMed. (2006). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. [Link]

  • PubMed Central. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

  • Google Patents. (2020).
  • PubChem. 2-(4-benzylpiperazin-1-yl)acetic acid dihydrochloride. [Link]

Sources

Optimization

overcoming solubility issues with 2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride

Welcome to the technical support guide for 2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubil...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges encountered with this compound. As a dihydrochloride salt of a substituted piperazine, this molecule was designed for enhanced aqueous solubility, yet its complex structure can still present challenges in various experimental buffers and media. This guide is intended for researchers, chemists, and formulation scientists in the drug development field.

Frequently Asked Questions (FAQs): First-Line Troubleshooting

Q1: My 2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride is not dissolving in water or standard phosphate-buffered saline (PBS, pH 7.4). What is the most common cause?

This is a classic issue of pH-dependent solubility. The compound is a dihydrochloride salt of a molecule with two basic nitrogen atoms in the piperazine ring. In its salt form, these nitrogens are protonated, rendering the molecule charged and promoting solubility in water. However, at neutral or near-neutral pH (like in PBS), the compound can deprotonate to its free base form. The benzyl group makes this free base significantly less polar and thus poorly soluble, causing it to precipitate out of solution. The solubility of piperazine dihydrochloride salts is known to be highly dependent on pH.[1]

Initial Recommendation: Attempt to dissolve the compound in slightly acidic water (e.g., pH 3-5) or a dilute solution of hydrochloric acid (e.g., 0.01 M HCl) before diluting it into your final, higher-pH experimental medium.

Q2: I dissolved the compound in an acidic solution, but it crashed out when I diluted it into my neutral cell culture medium. Why did this happen and how can I prevent it?

This phenomenon is known as disproportionation or precipitation upon pH shift.[2] You created a supersaturated solution with respect to the free base in your final medium. When the acidic stock solution was added to the neutral medium, the buffering capacity of the medium raised the overall pH. This caused the protonated, soluble form of your compound to convert back to the insoluble free base, which then precipitated.

Prevention Strategy: The key is to ensure the final concentration in your experimental medium is below the solubility limit of the compound at that final pH. You may need to use a lower stock concentration or incorporate a co-solvent (see Troubleshooting Guide below) to keep the compound in solution after dilution.

Q3: Can I heat the solution to improve solubility?

Yes, gentle warming can be an effective initial step. The solubility of most salts, including piperazine dihydrochloride, increases with temperature.[1]

Protocol:

  • Add your solvent to the solid compound.

  • Place the vial or tube in a warm water bath (37-50°C).

  • Agitate or vortex periodically until the solid is dissolved.

  • Crucially , allow the solution to cool to room temperature before use. Observe for any precipitation upon cooling. If it remains clear, the compound is soluble at that concentration. If it precipitates, the concentration is too high for that solvent system at room temperature.

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

For persistent solubility issues, a more systematic approach is required. The following sections detail validated methods, explaining the scientific rationale behind each choice.

pH Modification: The Fundamental Approach

Adjusting the pH is the most direct and powerful tool for dissolving ionizable compounds.[3][4][5][6][7][8] The goal is to maintain the compound in its fully protonated, cationic state, which is its most soluble form. The pKa values for the parent piperazine molecule are approximately 5.35 and 9.73.[9] To ensure solubility, the pH of your stock solution should be kept well below the lowest pKa value.

start Insolubility Observed ph_check Is the solvent pH < 5? start->ph_check adjust_ph Prepare stock in acidic vehicle (e.g., 0.01M HCl or Citrate Buffer pH 3) ph_check->adjust_ph No ph_check->adjust_ph Unsure test_dilution Perform serial dilution into final experimental buffer adjust_ph->test_dilution precipitate Precipitation Occurs test_dilution->precipitate success Solution is Clear (Proceed with Experiment) test_dilution->success cosolvent Proceed to Co-Solvent Method precipitate->cosolvent

Caption: Decision workflow for pH adjustment.

  • Vehicle Selection: Choose a solvent appropriate for your experiment. For in vitro assays, sterile water or a simple salt solution (e.g., 150 mM NaCl) is a good starting point.

  • pH Adjustment: Adjust the pH of your chosen solvent to ~3.0 using a dilute solution of HCl (e.g., 1 M HCl).[10]

  • Dissolution: Weigh the 2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride and add the acidified solvent to achieve your desired stock concentration (e.g., 10 mM). Vortex or sonicate briefly. The compound should readily dissolve.

  • Sterilization: Do not autoclave solutions containing HCl. Use a 0.22 µm syringe filter to sterilize the stock solution.

  • Storage: Store the acidic stock solution at 4°C or -20°C as recommended by the supplier.

Co-solvents: Enhancing Solubility in Aqueous Systems

If pH adjustment alone is insufficient, or if the final concentration required is very high, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, making it more favorable for less polar molecules to dissolve.[5][11][12][13][14]

Co-SolventTypical Starting ConcentrationProsCons & Considerations
Dimethyl Sulfoxide (DMSO) 10-50% for stock solutionsExcellent solubilizing power for a wide range of compounds.[5]Can be toxic to cells, typically kept ≤0.5% in final assay volume. Can interfere with some assays.
Ethanol (EtOH) 10-30% for stock solutionsBiocompatible at low final concentrations. Volatile, which can be useful for some preparation methods.Can cause protein precipitation at high concentrations. Final concentration in cell assays should be kept low (<1%).
Polyethylene Glycol 300/400 (PEG 300/400) 10-40% for stock solutionsLow toxicity, commonly used in pharmaceutical formulations.Solutions can be viscous and more difficult to pipette accurately.
Propylene Glycol (PG) 10-40% for stock solutionsGood safety profile, less viscous than PEG 400.[12]May have slight antimicrobial effects that could influence microbiology experiments.
  • Select Co-solvent: Choose a co-solvent from Table 1 based on your experimental constraints. DMSO is often the most effective starting point for difficult compounds.

  • Prepare Vehicle: Create a mixed solvent vehicle. For example, prepare a solution of 50% DMSO in water.

  • Dissolution: Dissolve the 2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride in the mixed solvent vehicle to your desired stock concentration.

  • Dilution: When preparing your working solution, dilute the stock into your aqueous experimental medium. Crucially, add the stock solution to the medium dropwise while vortexing to avoid localized high concentrations that can cause precipitation.

start pH adjustment is insufficient exp_type What is the experimental system? start->exp_type in_vitro In Vitro / Cell-Based exp_type->in_vitro in_vivo In Vivo / Animal exp_type->in_vivo dmso Try DMSO stock (Final DMSO <0.5%) in_vitro->dmso etoh Try Ethanol stock (Final EtOH <1.0%) in_vitro->etoh peg_pg Try PEG 400 or PG stock in_vivo->peg_pg check_sol Check solubility at desired final concentration dmso->check_sol etoh->check_sol peg_pg->check_sol success Success check_sol->success fail Insoluble check_sol->fail

Caption: Co-solvent selection based on experimental context.

Advanced Solubilization Strategies

For the most challenging applications, such as high-concentration parenteral formulations, more advanced techniques involving specialized excipients may be necessary. These are typically employed in late-stage drug development but are included here for completeness.

  • Surfactants: Amphiphilic molecules like Polysorbate 80 (Tween® 80) or Polysorbate 20 can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, effectively increasing their apparent solubility.[11][15]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can form "inclusion complexes" with poorly soluble drugs, particularly with hydrophobic moieties like the benzyl group on your compound, shielding them from the aqueous environment and increasing solubility.[3][15][16]

These methods require careful formulation and validation to ensure the excipients themselves do not interfere with the experiment.[16][17]

Summary of Best Practices

  • Acknowledge pH-Dependence: Always consider the pH of your solvent. For 2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride, acidic conditions (pH < 5) are favorable for dissolution.

  • Start Simple: Begin with pH adjustment before moving to more complex co-solvent systems.

  • Use High-Purity Solvents: Ensure water, buffers, and co-solvents are of high purity to avoid introducing contaminants.

  • Prepare Concentrated Stocks: It is standard practice to prepare a high-concentration stock solution in an optimized vehicle (e.g., acidified water or a co-solvent mixture) and then dilute it to the final concentration in your experimental medium.

  • Control the Dilution: When diluting the stock, add it slowly to your final buffer while mixing to minimize the risk of precipitation.

  • Perform a Final Check: Always visually inspect your final solution for any signs of precipitation before starting your experiment. If possible, centrifuge a small aliquot to confirm no solid material is present.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Yellela, S. R. C. (2010). Pharmaceutical technologies for the solubility enhancement of poorly soluble drugs. Journal of Bioequivalence & Bioavailability, 2(2), 28-36. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Pharma Times. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Solubility of Things. (n.d.). Piperazine dihydrochloride. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2024, December 21). Techniques for Enhancing Drug Solubility: A Comprehensive Overview. [Link]

  • Manufacturing Chemist. (2025, December 3). Enhancing solubility with novel excipients. [Link]

  • Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • Pharmasales. (n.d.). Excipients for APIs A Comprehensive Guide to Selecting the Best Ingredients. [Link]

  • ScienceDirect. (2025, December 23). Co-solvent: Significance and symbolism. [Link]

  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. [Link]

  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]

  • ElectronicsAndBooks. (n.d.). The use of co-solvents in parenteral low-solubility drugs formulation of. [Link]

  • G.AMPHRAY LABORATORIES. (n.d.). 12.0 Piperazine Dihydrochloride.docx. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • ResearchGate. (2016, January 23). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. [Link]

  • Ovid. (2021, July 15). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non. [Link]

  • Chemists Corner. (2021, December 21). Strength of HCl to order for pH adjustment. [Link]

  • Digital Analysis. (n.d.). pH Adjustment and Neutralization, the basics. [Link]

  • Wikipedia. (n.d.). Hydrochloric acid. [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

  • PubChem. (n.d.). (4-Benzyl-piperazin-1-yl)-acetic acid. [Link]

Sources

Troubleshooting

minimizing degradation of 2-(4-Benzylpiperazin-1-yl)acetic acid in solution

Introduction: Ensuring the Integrity of Your Research Welcome to the technical support guide for 2-(4-Benzylpiperazin-1-yl)acetic acid. This molecule, characterized by its benzylpiperazine and acetic acid moieties, is a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ensuring the Integrity of Your Research

Welcome to the technical support guide for 2-(4-Benzylpiperazin-1-yl)acetic acid. This molecule, characterized by its benzylpiperazine and acetic acid moieties, is a valuable building block in pharmaceutical research and development. However, its chemical structure—containing tertiary amines, a benzylic carbon, and a carboxylic acid—presents specific stability challenges in solution. Degradation can lead to loss of potency, formation of unknown impurities, and compromised experimental results.

This guide provides in-depth, field-proven insights and protocols designed to help you minimize degradation and ensure the reproducibility of your work. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions during your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of 2-(4-Benzylpiperazin-1-yl)acetic acid solutions.

Q1: What are the primary causes of degradation for this compound in solution?

The degradation of 2-(4-Benzylpiperazin-1-yl)acetic acid is primarily driven by three factors: oxidation, photodegradation, and pH instability. The tertiary amines of the piperazine ring and the benzylic carbon are particularly susceptible to oxidation by atmospheric oxygen.[1] Aromatic structures can absorb UV or even ambient light, leading to photochemical decomposition.[2][3][4] Furthermore, as a zwitterionic compound, its stability is highly dependent on the pH of the solution, with extremes in acidity or alkalinity often accelerating degradation.[5]

Q2: What is the best solvent for preparing a stable stock solution?

For short-term use, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is recommended as it is less reactive than protic solvents. For aqueous-based assays, a buffered solution is critical. Direct dissolution in unbuffered water is discouraged due to the potential for pH shifts. A good starting point is a phosphate or citrate buffer within the pH 4-6 range, where similar amine-containing compounds exhibit reasonable stability.[5]

Q3: What are the ideal storage conditions for solutions?

Solutions should be stored at -20°C or, preferably, -80°C for long-term stability. Storage in amber or opaque vials is mandatory to prevent photodegradation.[3] Before freezing, overlay the solution with an inert gas like argon or nitrogen to displace oxygen and minimize oxidative degradation. Avoid repeated freeze-thaw cycles.

Q4: How can I visually detect if my solution has degraded?

Visual inspection can be an initial indicator. The appearance of a yellow or brown tint in a previously colorless solution often suggests oxidative or photodegradation. The formation of particulates or cloudiness can indicate precipitation of the compound or the formation of insoluble degradants. However, significant degradation can occur without any visible change. Therefore, analytical confirmation is essential for any stored solution.

Part 2: Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to diagnosing and resolving common stability issues encountered during experimentation.

Issue 1: Rapid Loss of Purity in a Freshly Prepared Solution Stored at Room Temperature
  • Potential Cause A: Oxidative Degradation

    • Scientific Rationale: The piperazine ring's tertiary amines are susceptible to oxidation, forming N-oxides. The benzylic carbon is also a potential oxidation site. This process is accelerated by atmospheric oxygen, trace metal ion contaminants, and elevated temperatures. Studies on related piperazine compounds confirm that oxidation is a primary degradation pathway, often catalyzed by metals like copper.[1]

    • Troubleshooting & Solution:

      • Solvent Preparation: Use solvents that have been de-gassed via sparging with nitrogen or argon for 15-20 minutes prior to use.

      • Inert Atmosphere: Prepare the solution in a glove box or on a bench with an inert gas blanket.

      • Chelating Agents: If metal contamination is suspected from your buffer salts or glassware, consider adding a trace amount (e.g., 0.1 mM) of a chelating agent like EDTA.

      • Antioxidants: For some applications, the addition of antioxidants like butylated hydroxytoluene (BHT) may be considered, but compatibility with your downstream assay must be verified.

  • Potential Cause B: Photodegradation

    • Scientific Rationale: The benzyl group contains a chromophore that absorbs UV radiation. This energy can lead to the formation of highly reactive free radicals, initiating a chain reaction of degradation.[4] Piperazine rings themselves have also been shown to degrade under UV light in the presence of air.[2]

    • Troubleshooting & Solution:

      • Protect from Light: Immediately wrap the solution container in aluminum foil or use certified amber/UV-protected vials.

      • Minimize Exposure: Conduct all solution preparation and handling steps under low-light conditions. Avoid leaving solutions on the lab bench in direct sunlight or under fluorescent lighting for extended periods.

Issue 2: Compound Precipitates or Degrades After Freeze-Thaw Cycles
  • Potential Cause: pH Shifts and Cryo-concentration

    • Scientific Rationale: As an aqueous buffer freezes, pure water crystallizes first, effectively concentrating buffer salts, the compound, and protons (H+) in the remaining liquid micro-pockets. This phenomenon, known as cryo-concentration, can cause dramatic shifts in pH, pushing it into a range where the compound is either unstable or insoluble, leading to degradation or precipitation upon thawing.

    • Troubleshooting & Solution:

      • Aliquot: Prepare single-use aliquots of your stock solution. This is the most effective way to avoid the damage caused by repeated freeze-thaw cycles.

      • Solvent Choice: For long-term storage, DMSO is often superior to aqueous buffers as it freezes into a glassy state with less dramatic concentration effects.

      • Buffer System: If an aqueous system is required, choose a buffer system whose pKa is less sensitive to temperature changes.

Issue 3: Inconsistent Results in Biological or Chemical Assays
  • Potential Cause: pH Instability and Buffer Incompatibility

    • Scientific Rationale: The molecule possesses two basic nitrogen atoms on the piperazine ring and one acidic carboxylic acid group. The net charge and conformation of the molecule are therefore highly sensitive to pH. If the assay buffer has poor buffering capacity or is near the pKa of the compound, small additions of other reagents can shift the pH and alter the compound's activity or stability.

    • Troubleshooting & Solution:

      • Verify pH: Always measure the final pH of the solution after the compound has been added and dissolved. Adjust as necessary.

      • Use High-Quality Buffers: Ensure your buffer has sufficient capacity for the experiment (typically 25-50 mM).

      • Screen Buffers: Test the compound's stability over a short period (e.g., 2-4 hours) in your final assay buffer at the working temperature to ensure compatibility.

Part 3: Protocols & Best Practices

Protocol 1: Preparation of a Stable Stock Solution

This protocol details the steps for preparing a 10 mM stock solution, a common starting concentration for many applications.

  • Pre-Preparation:

    • Select a high-purity solvent (e.g., Anhydrous DMSO or a degassed aqueous buffer at pH 5.0).

    • Choose a volumetric flask and storage vials made of amber glass or opaque polypropylene.

    • Bring the vial of solid 2-(4-Benzylpiperazin-1-yl)acetic acid to room temperature in a desiccator before opening to prevent condensation.

  • Weighing and Dissolution:

    • Accurately weigh the required amount of the compound.

    • Add approximately 80% of the final solvent volume to the flask.

    • Gently swirl to dissolve. If necessary, sonicate in a room temperature water bath for 2-5 minutes. Avoid heating, as thermal degradation is a risk for piperazine derivatives.[6][7]

  • Final Preparation & Storage:

    • Once fully dissolved, add the solvent to the final volume mark.

    • If using an aqueous buffer, sterile filter the solution through a 0.22 µm PVDF filter to remove any particulates.

    • Dispense into single-use aliquots in amber vials.

    • Flush the headspace of each vial with nitrogen or argon before sealing.

    • Label clearly and store immediately at -80°C.

Protocol 2: Recommended HPLC Method for Stability Monitoring

Regularly assessing the purity of your solution is critical. An isocratic reverse-phase HPLC-UV method is a reliable way to quantify the parent compound and detect degradants.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 60% Acetonitrile, 40% 20 mM Potassium Phosphate Buffer (pH 4.5)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Column Temp. 30°C
Run Time 15 minutes

Note: This is a starting method. Optimization may be required based on the specific degradants formed.

Part 4: Technical Deep Dive & Visualized Workflows

To provide a deeper understanding, the following diagrams illustrate the key degradation pressures and the ideal workflow for handling the compound.

Key Degradation Stressors

This diagram outlines the environmental factors that can initiate the degradation of 2-(4-Benzylpiperazin-1-yl)acetic acid.

cluster_stressors Environmental Stressors cluster_pathways Degradation Pathways Stressor_Light Light (UV/Ambient) Pathway_Photo Photodegradation (Radical Formation) Stressor_Light->Pathway_Photo Stressor_O2 Atmospheric Oxygen Pathway_Oxidation Oxidation (N-Oxides) Stressor_O2->Pathway_Oxidation Stressor_Heat Heat Stressor_Heat->Pathway_Oxidation Pathway_Thermal Thermal Degradation (Ring Cleavage) Stressor_Heat->Pathway_Thermal Stressor_pH Extreme pH (Acid/Base) Pathway_Catalysis Acid/Base Catalysis (Hydrolysis/Rearrangement) Stressor_pH->Pathway_Catalysis

Caption: Primary stressors and resulting degradation pathways.

Optimized Solution Handling Workflow

Following this workflow minimizes exposure to the key degradation stressors identified above.

A Weigh Compound (Room Temp, Desiccated) C Dissolve in Amber Vial (Low Light, No Heat) A->C B Prepare Degassed Solvent (e.g., N2 Sparge) B->C D Sterile Filter (If Aqueous) C->D E Create Single-Use Aliquots D->E F Flush with Inert Gas (N2 or Argon) E->F G Store Immediately at -80°C F->G

Caption: Recommended workflow for preparing stable solutions.

Data Summary: Conditions and Mitigation

Table 1: Recommended Solvents and Storage Conditions
Solvent SystemMax Recommended Conc.Storage Temp.Key Considerations
Anhydrous DMSO50 mM-80°CPreferred for long-term storage. Ensure DMSO is high-purity and dry.
Aqueous Buffer (pH 4-6)10 mM-80°CMust be degassed. Aliquot into single-use vials. Avoid freeze-thaw.
Ethanol20 mM-20°C / -80°CUse absolute (200 proof). Protect from air to prevent oxidation.
Table 2: Potential Degradation Pathways and Mitigation Strategies
Degradation PathwayKey StressorsPotential ProductsPrimary Mitigation Strategy
Oxidation Oxygen, Metal Ions, HeatN-oxides, BenzaldehydeUse degassed solvents; store under inert gas (N2/Ar).
Photodegradation UV and Ambient LightRadical species, colored impuritiesStore and handle solutions in amber or opaque vials.
Thermal Degradation High Temperature (>40°C)Ring-opened products, oligomersAvoid heating to dissolve; store frozen.[1][6]
Acid/Base Catalysis pH < 3 or pH > 8Hydrolysis/rearrangement productsUse buffered solutions in the pH 4-6 range.[5]

References

  • PubChem. (4-Benzyl-piperazin-1-yl)-acetic acid. National Center for Biotechnology Information. [Link]

  • World Anti-Doping Agency. (2026). The Prohibited List. WADA. [Link]

  • World Anti-Doping Agency. (2019). The Prohibited List. WADA. [Link]

  • Freeman, S. A., et al. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 103-110. [Link]

  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]

  • Freeman, S. A., et al. (2010). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 49(17), 7983-7989. [Link]

  • Shakleya, D. M., et al. (2012). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Journal of analytical toxicology, 36(6), 391-397. [Link]

  • Lepaumier, D., et al. (2011). Degradation of piperazine by UV light in the presence of air. Energy Procedia, 4, 340-347. [Link]

  • Tanaka, M., et al. (2020). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. Scientific reports, 10(1), 1-8. [Link]

  • Kaza, M., et al. (2022). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Molecules, 27(20), 6805. [Link]

  • Fijałek, Z., et al. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Journal of chemistry, 2013. [Link]

  • U.S. Food and Drug Administration. (2017). Q3C — Tables and List Guidance for Industry. FDA. [Link]

  • Szabó, Z., et al. (2021). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Pharmaceutics, 13(10), 1699. [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Ueda, H., et al. (2014). Stability of amorphous drug, 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one, in silica mesopores and measurement of its molecular mobility by solid-state (13)C NMR spectroscopy. Journal of pharmaceutical sciences, 103(6), 1779-1786. [Link]

  • Wikipedia. Piperazine. [Link]

  • Cychowska, M., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(11), 3330. [Link]

  • Organic Syntheses. Phenylacetic acid. [Link]

  • Leung, D., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 117-124. [Link]

  • PubChem. (4-Acetylpiperazin-1-yl)acetic acid. National Center for Biotechnology Information. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. BZP/piperazines drug profile. EMCDDA. [Link]

  • Wróbel, T., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules, 29(5), 998. [Link]

  • PubChem. 8-(4-Benzylpiperazin-1-yl)-4,5-dimethyl-3-thia-1,7-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,7,9,11-pentaene. National Center for Biotechnology Information. [Link]

  • Google Patents. (2002).
  • Google Patents. (2013).
  • PubChem. 2-(4-((benzyloxy)carbonyl)piperazin-1-yl)acetic acid. National Center for Biotechnology Information. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting LC-MS Analysis of Piperazine Compounds

Welcome to the technical support center for the analysis of piperazine and its derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of piperazine and its derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with these unique compounds. Piperazines, as basic molecules, often present specific chromatographic and mass spectrometric hurdles. This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your analytical methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of piperazine compounds.

Q1: Why are piperazine compounds challenging to analyze by reversed-phase LC-MS?

Piperazine compounds are challenging primarily due to their basic nature. The two nitrogen atoms in the piperazine ring have pKa values typically in the range of 5 to 9.7, meaning they are protonated and carry a positive charge at the acidic pH commonly used in reversed-phase chromatography. This positive charge can lead to strong electrostatic interactions with negatively charged silanol groups present on the surface of traditional silica-based C18 columns. This interaction is a primary cause of poor chromatographic performance, manifesting as significant peak tailing, which can compromise resolution and sensitivity[1][2][3].

Q2: What is the typical fragmentation pattern of piperazine compounds in MS/MS?

The fragmentation of piperazine derivatives is predictable and highly useful for structural confirmation. In positive ion electrospray ionization (ESI+), the protonated molecule [M+H]⁺ is readily formed. During collision-induced dissociation (CID), the most common fragmentation pathways involve the cleavage of the C-N bonds within the piperazine ring or the bonds connecting substituents to the ring.

For simple substituted piperazines, you can expect to see characteristic fragment ions. For example, benzylpiperazines (BZP) often show a high-abundance fragment ion at m/z 91, corresponding to the tropylium ion. Phenylpiperazines can yield common fragments at m/z 119, 70, and 56[4]. Understanding these patterns is crucial for setting up Multiple Reaction Monitoring (MRM) experiments for quantitative analysis[5][6][7].

Q3: Is derivatization necessary for piperazine analysis?

Derivatization is not always necessary for LC-MS analysis but can be a useful strategy, particularly for older HPLC-UV or GC-based methods where the native compounds have poor chromophores or volatility[8][9]. For LC-MS, direct analysis is often preferred to avoid extra sample preparation steps. However, if you are struggling with retention on a reversed-phase column or wish to improve ionization efficiency, derivatization with reagents like dansyl chloride can be considered[10][11]. The primary goal of modern LC-MS method development for piperazines should be to achieve good chromatography and sensitivity without derivatization.

Section 2: Troubleshooting Common Issues

This section provides a systematic approach to resolving specific problems encountered during the LC-MS analysis of piperazines.

Issue 1: Severe Peak Tailing and Poor Peak Shape

Q: My piperazine compound is showing a very broad and asymmetric peak. What is the cause and how can I fix it?

A: The most likely cause is secondary ionic interactions between your protonated basic analyte and deprotonated, acidic silanol groups on the silica stationary phase. This is a classic problem for basic compounds[1][3].

Root Cause Analysis and Solutions:
  • Mobile Phase pH: At a mid-range pH, a significant population of silanols will be ionized (negatively charged), leading to strong retention and tailing of your positively charged piperazine.

    • Solution 1 (Low pH): Lower the mobile phase pH to around 2.5-3.0 using an additive like formic acid or trifluoroacetic acid (TFA). At this low pH, the majority of silanol groups are protonated and neutral, which minimizes the undesirable ionic interactions[3]. Formic acid (0.1%) is a good starting point as it is MS-friendly[12].

    • Solution 2 (High pH): Alternatively, use a high pH mobile phase (e.g., pH 10 with ammonium bicarbonate) in conjunction with a pH-stable column (e.g., hybrid silica or specific high-pH C18 phases). At high pH, your basic analyte will be in its neutral form, eliminating the ionic interaction with the now fully deprotonated silanols and resulting in excellent peak shape[2].

  • Column Chemistry: Not all C18 columns are created equal. Older, "Type A" silica columns have a higher metal content and more acidic silanols, which exacerbate peak tailing for bases[1].

    • Solution: Use a modern, high-purity, "Type B" silica column. These columns are manufactured with low metal content and are often end-capped to block the most active silanol sites, leading to much-improved peak shape for basic compounds[2].

  • Mobile Phase Additives: Sometimes, pH control alone is not sufficient.

    • Solution: Adding a competing base, such as triethylamine (TEA), to the mobile phase was a traditional approach. TEA competes with the analyte for the active silanol sites[3]. However, TEA is not MS-friendly as it can cause significant ion suppression. A better alternative for LC-MS is to use a low concentration of an ammonium salt like ammonium formate or ammonium acetate. The ammonium ions can help to shield the silanol groups without severely impacting MS sensitivity[13][14].

Experimental Protocol: Mobile Phase Optimization for Peak Shape
  • Initial Conditions:

    • Column: Modern, end-capped C18 (e.g., 100 x 2.1 mm, 2.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Step 1: Evaluate Low pH. Inject your piperazine standard. If peak tailing is still observed (asymmetry factor > 1.5), proceed to the next step.

  • Step 2: Switch to a High pH Stable Column.

    • Column: pH-stable C18 (e.g., Agilent ZORBAX Extend C18, Waters XBridge C18).

    • Mobile Phase A: Water + 10 mM Ammonium Bicarbonate, pH 10.

    • Mobile Phase B: Acetonitrile.

    • Re-run the gradient. Observe the peak shape, which should be significantly improved.

Data Summary: Effect of Mobile Phase pH on Peak Asymmetry
Mobile Phase ConditionAnalyte StateSilanol StateExpected Asymmetry Factor
pH 2.5 (0.1% Formic Acid)Cationic (R₃NH⁺)Neutral (Si-OH)1.1 - 1.5
pH 7.0 (Phosphate Buffer)Cationic (R₃NH⁺)Anionic (Si-O⁻)> 2.0 (Severe Tailing)
pH 10.0 (Ammonium Bicarbonate)Neutral (R₃N)Anionic (Si-O⁻)< 1.2 (Symmetrical)
Issue 2: Poor Sensitivity and Ion Suppression

Q: My piperazine compound shows a weak or inconsistent signal, especially when analyzing biological samples. What could be the problem?

A: This is likely due to ion suppression, a matrix effect where co-eluting compounds from your sample matrix interfere with the ionization of your analyte in the MS source. Biological matrices like plasma and urine are rich in components (salts, phospholipids) that can cause significant suppression[15][16].

Systematic Troubleshooting Workflow for Ion Suppression:

cluster_solutions Mitigation Strategies A Start: Poor Sensitivity B Improve Chromatographic Separation A->B Is peak co-eluting with matrix? E Check MS Source Parameters A->E Is signal generally low? C Optimize Sample Preparation B->C Suppression still present? D Use Stable Isotope-Labeled Internal Standard (SIL-IS) C->D Need to compensate for variable suppression? F Resolved D->F E->B

Caption: A systematic workflow for troubleshooting ion suppression.

In-Depth Solutions:
  • Chromatographic Separation: The best way to combat ion suppression is to chromatographically separate your analyte from the interfering matrix components.

    • Solution: Adjust your gradient to be shallower, allowing more time for separation. If suppression occurs early in the gradient (where salts and phospholipids often elute), consider adding an initial isocratic hold or a divert valve to send the early, "dirty" part of the run to waste instead of the MS source.

  • Sample Preparation: A cleaner sample means less matrix to cause suppression.

    • Solution 1 (Protein Precipitation - PPT): While fast, PPT is the least clean method. If you are using PPT (e.g., with acetonitrile), ensure your precipitation ratio is optimal (typically 3:1 or 4:1 solvent to plasma)[17].

    • Solution 2 (Liquid-Liquid Extraction - LLE): LLE can provide a much cleaner extract. Since piperazines are basic, you can perform pH-based extraction. Basify the sample to neutralize your analyte, extract it into an organic solvent (e.g., methyl tert-butyl ether), and then back-extract it into an acidic aqueous phase for injection.

    • Solution 3 (Solid-Phase Extraction - SPE): SPE offers the most effective cleanup. For piperazines, a mixed-mode cation exchange SPE cartridge is ideal. The basic piperazine will be retained by the strong cation exchanger, while neutral and acidic interferences are washed away.

  • Internal Standard Strategy: If suppression is variable and cannot be eliminated, you must compensate for it.

    • Solution: Use a stable isotope-labeled internal standard (SIL-IS) for your analyte (e.g., a d4- or d8-labeled analog). A SIL-IS is the gold standard because it co-elutes with the analyte and experiences the exact same degree of ion suppression, leading to an accurate and precise final concentration ratio[12].

  • MS Source Optimization: Ensure your source is not the limiting factor.

    • Solution: Optimize source parameters like gas temperatures, gas flows, and spray voltage. A higher temperature can help desolvate the droplets more efficiently, which can sometimes mitigate suppression caused by non-volatile salts[13].

Issue 3: Inconsistent Retention Time

Q: The retention time of my piperazine peak is shifting between injections. What is causing this instability?

A: Retention time instability is often related to issues with the mobile phase, column equilibration, or the HPLC system itself.

Causality and Corrective Actions:
  • Column Equilibration: This is the most common cause. If the column is not fully equilibrated to the initial gradient conditions before each injection, the retention time will drift, usually to earlier times as the run number increases.

    • Solution: Ensure your method includes a sufficient re-equilibration time at the end of each run. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column. For a 100 x 2.1 mm column with a flow rate of 0.4 mL/min, this would be approximately 2-3 minutes.

  • Mobile Phase Issues:

    • Cause: Inconsistent mobile phase composition due to poor mixing, evaporation of the more volatile organic component, or degradation of additives.

    • Solution: Ensure mobile phase components are accurately measured and well-mixed. Use fresh mobile phase daily, especially if using buffers that can support microbial growth. Keep solvent bottles capped to prevent evaporation.

  • HPLC System Leaks or Pump Issues:

    • Cause: A leak in the system will cause a pressure drop and a change in the mobile phase composition delivered to the column. Inconsistent pump performance can also lead to fluctuating flow rates.

    • Solution: Perform a system pressure test to check for leaks. Monitor the pump pressure ripple; excessive fluctuation can indicate a need for pump maintenance (e.g., seal replacement).

Logical Relationship Diagram: Diagnosing Retention Time Shifts

Start Retention Time Shift Equilibration Is re-equilibration time sufficient (>10 column volumes)? Start->Equilibration MobilePhase Are mobile phases fresh and properly prepared? Equilibration->MobilePhase Yes Resolved Problem Resolved Equilibration->Resolved No, Increase Time SystemCheck Does the system pass a pressure test? MobilePhase->SystemCheck Yes MobilePhase->Resolved No, Remake Solvents SystemCheck->Resolved Yes, Check Other Factors (e.g., Column Temp) SystemCheck->Resolved No, Fix Leak/Service Pump

Caption: A decision tree for troubleshooting retention time instability.

Section 3: References

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Wojtowicz, A., & Zaba, C. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Toxics, 10(3), 133. [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • Al-Bayati, F. A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]

  • Chen, Y., et al. (2025). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. ScienceAsia, 51(1). [Link]

  • Peters, F. T., et al. (2007). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. ResearchGate. [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 514-519. [Link]

  • Risley, D. S., & Peterson, J. A. (2007). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. [Link]

  • Agilent Technologies. (2023). Why it matters and how to get good peak shape. Agilent. [Link]

  • Wojtowicz, A., & Zaba, C. (2022). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]

  • Gadzała-Kopciuch, R. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. [Link]

  • Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(4), 435-442. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Piperazine. NIST WebBook. [Link]

  • AMS Biotechnology (AMSBIO). (2025). Optimize LC-MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSBIO. [Link]

  • Chromatography Forum. (2008). peak tailing and disappearing peak in LC/MS/MS. [Link]

  • Montesano, C., et al. (2013). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. ResearchGate. [Link]

  • GL Sciences. (n.d.). How to Obtain Good Peak Shapes. GL Sciences. [Link]

  • Li, J., et al. (2019). Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. Biomedical Chromatography, 33(7), e4525. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • Wojtowicz, A., & Zaba, C. (2022). Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. ResearchGate. [Link]

  • Matuszewski, B. K. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 21(1), 64-74. [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing In Vivo Dosage for Benzylpiperazine (BZP) Compounds

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting in vivo studies involving benzylpiperazine (BZP) compounds. It moves beyond...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting in vivo studies involving benzylpiperazine (BZP) compounds. It moves beyond rigid protocols to explain the underlying principles, ensuring that your experimental design is robust, scientifically sound, and capable of generating reliable, reproducible data.

Section 1: Foundational Concepts & Pre-Experimental Planning

Before initiating any in vivo experiment, a thorough understanding of the compound class and careful planning are paramount. This section addresses the critical preliminary questions to build a solid foundation for your study.

Frequently Asked Questions (FAQs):

Q1: What are benzylpiperazine (BZP) compounds and their primary mechanisms of action?

A1: Benzylpiperazine (BZP) and its derivatives are a class of synthetic compounds that primarily act as central nervous system (CNS) stimulants.[1][2] Their mechanism is complex and involves the modulation of several key neurotransmitter systems. Animal studies have shown that BZP stimulates the release and inhibits the reuptake of dopamine, serotonin (5-HT), and noradrenaline.[3] This mixed-action profile results in effects similar to amphetamines, although BZP is roughly ten times less potent.[1][2] Different derivatives can have varied affinities; for example, BZP itself has a more pronounced effect on dopaminergic neurons, while compounds like trifluoromethylphenylpiperazine (TFMPP) have stronger serotonergic effects.[4] This neurochemical modulation is responsible for the observed stimulant, euphoric, and, at higher doses, hallucinogenic effects.[5][6]

dot graph "Mechanisms_of_Action" { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes BZP [label="BZP Compound", fillcolor="#FBBC05", fontcolor="#202124", pos="0,1.5!"]; Presynaptic [label="Presynaptic\nNeuron", fillcolor="#F1F3F4", fontcolor="#202124", pos="-2,0!"]; Postsynaptic [label="Postsynaptic\nNeuron", fillcolor="#F1F3F4", fontcolor="#202124", pos="2,0!"]; SERT [label="SERT", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-1.5,-1.5!"]; DAT [label="DAT", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-2.5,-1.5!"]; Receptors [label="5-HT/DA\nReceptors", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2,-1.5!"];

// Edges BZP -> SERT [label="Inhibits Reuptake", color="#4285F4"]; BZP -> DAT [label="Inhibits Reuptake\n& Stimulates Release", color="#34A853"]; Presynaptic -> SERT [label="Serotonin\nUptake"]; Presynaptic -> DAT [label="Dopamine\nUptake"]; SERT -> Postsynaptic [label="↑ Synaptic Serotonin", style=dashed, color="#4285F4"]; DAT -> Postsynaptic [label="↑ Synaptic Dopamine", style=dashed, color="#34A853"]; Postsynaptic -> Receptors [label="Activation"]; } caption { label = "Simplified MOA of BZP Compounds"; fontsize = 10; } enddot Caption: Simplified MOA of BZP Compounds

Q2: What critical data should I gather before starting an in vivo study with a novel BZP compound?

A2: A successful in vivo study is built upon a strong preclinical data package. Before animal administration, you should have a clear understanding of:

  • In Vitro Potency (e.g., IC50, EC50): Data from in vitro assays (e.g., receptor binding, neurotransmitter uptake/release) provides a baseline for the compound's biological activity and helps in estimating a starting dose.[1]

  • Metabolic Stability: Understanding how the compound is metabolized is crucial. BZP compounds are often metabolized by cytochrome P450 enzymes (like CYP2D6).[3][7] Interspecies differences in metabolism can significantly impact exposure and toxicity.

  • Physicochemical Properties: Key parameters like solubility, lipophilicity (LogP), and pKa are essential.[8] Poor aqueous solubility is a common challenge that can severely limit oral bioavailability and must be addressed during formulation.[9][10]

  • Literature Review: Systematically review published data on compounds with similar structures. This can provide invaluable insights into expected pharmacological effects, potential toxicities, and effective dose ranges in various animal models.

Q3: How do I select the most appropriate animal model for my BZP study?

A3: The choice of animal model is critical for the translatability of your findings.[11] The selection should be scientifically justified based on:

  • Metabolic Profile Similarity: Choose a species that metabolizes the BZP compound in a way that is similar to humans, if known. Rats are commonly used, and their metabolism of BZP has been studied.[12]

  • Target Engagement: The animal model should express the pharmacological target (e.g., dopamine and serotonin transporters) in a manner relevant to the human condition you are studying.

  • Physiological Relevance: The model should be sensitive to the expected physiological and behavioral effects of BZP compounds, such as changes in locomotor activity, blood pressure, or heart rate.[3][13]

  • Regulatory Acceptance: For studies intended for regulatory submission (e.g., IND-enabling toxicology), the choice of species (typically one rodent and one non-rodent) must align with guidelines from authorities like the FDA.[11][14]

Section 2: Dose-Ranging, Pharmacokinetics, and Formulation

This section provides practical guidance on designing and executing the initial in vivo studies to define the pharmacokinetic profile and tolerated dose range of your BZP compound.

Experimental Protocol: Non-GLP Dose Range Finding (DRF) Study

Objective: To determine the Maximum Tolerated Dose (MTD) and observe the dose-response relationship for acute toxicity and clinical signs.

Methodology:

  • Animal Model: Select a rodent species (e.g., Wistar or Sprague-Dawley rats), male and female, n=3-5 per group.

  • Dose Selection: Based on in vitro data or literature, select 3-5 dose levels. A common approach is to use a geometric progression (e.g., 5, 15, 50 mg/kg). Include a vehicle control group. A study in rats used a single intraperitoneal dose of 5 mg/kg BZP to investigate excretion profiles.[12] Another study in mice used doses from 3-60 mg/kg i.p. for a BZP derivative.[15]

  • Formulation:

    • Assess the solubility of the BZP compound. If it's poorly soluble, a suitable vehicle is required. Options include aqueous solutions with cyclodextrins, suspensions with agents like carboxymethylcellulose, or lipid-based formulations.[16][17][18]

    • Prepare the formulation fresh daily and ensure homogeneity.

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP)).

  • Monitoring & Data Collection:

    • Clinical Observations: Observe animals continuously for the first hour, then at regular intervals (e.g., 4, 8, 24, and 48 hours) post-dose. Record signs of toxicity such as tremors, seizures, changes in activity, and stereotypy.[3]

    • Body Weight: Measure body weight just before dosing and at 24 and 48 hours.

    • Pharmacokinetic (PK) Sampling (Optional but Recommended): Collect sparse blood samples (e.g., at 1, 4, and 8 hours) to get a preliminary idea of drug exposure (Cmax, AUC).[11]

  • Endpoint: The MTD is defined as the highest dose that does not produce mortality, severe clinical signs, or >10-15% body weight loss.[19]

dot graph "DRF_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start: In Vitro Data\n& Literature Review", fillcolor="#F1F3F4", fontcolor="#202124"]; dose_select [label="Select 3-5 Dose Levels\n+ Vehicle Control", fillcolor="#4285F4", fontcolor="#FFFFFF"]; formulate [label="Prepare & Validate\nFormulation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; administer [label="Administer to\nAnimal Groups", fillcolor="#34A853", fontcolor="#FFFFFF"]; observe [label="Clinical Observations\nBody Weights, PK", fillcolor="#FBBC05", fontcolor="#202124"]; mtd [label="Determine MTD", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; next_study [label="Proceed to\nDefinitive PK/Tox Studies", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> dose_select; dose_select -> formulate; formulate -> administer; administer -> observe; observe -> mtd; mtd -> next_study; } caption { label = "Dose Range Finding (DRF) Experimental Workflow"; fontsize = 10; } enddot Caption: Dose Range Finding (DRF) Experimental Workflow

Troubleshooting Guide & FAQs:

Q4: I'm observing high variability in my plasma concentration data. What are the potential causes?

A4: High variability in PK data is a common issue. Key factors to investigate include:

  • Poor Bioavailability: BZP compounds can have variable oral bioavailability.[3] This can be due to poor solubility, first-pass metabolism, or efflux transporter activity.[8]

  • Formulation Issues: If the compound is not fully dissolved or uniformly suspended in the vehicle, dosing will be inconsistent. Always verify your formulation's integrity.

  • Genetic Polymorphisms: The enzymes that metabolize BZP (e.g., CYP2D6) are prone to genetic polymorphisms, which can lead to significant inter-individual differences in metabolism and exposure, even within the same animal strain.[3]

  • Technical Errors: Inconsistent administration technique (e.g., improper gavage), or errors in blood sample collection and processing can introduce significant variability.

Q5: My compound has very poor oral bioavailability. What are my formulation options?

A5: Overcoming poor solubility and bioavailability is a central challenge in drug development.[8][9] Consider these strategies:

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can enhance the dissolution rate.[16][18]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[9][10][18]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution rate.[16][17]

  • Use of Solubilizing Excipients: Incorporating surfactants or complexing agents like cyclodextrins can enhance the solubility of the compound in the formulation.[10][20]

Q6: I'm seeing severe toxicity (e.g., seizures) at doses I expected to be safe. What should I do?

A6: Unexpected toxicity requires immediate and careful investigation:

  • Confirm Dose Calculation and Formulation: Double-check all calculations and ensure the formulation concentration is correct. An error in preparation is a common source of unexpected toxicity.

  • Assess for Serotonin Syndrome: BZP compounds can cause a rapid increase in synaptic serotonin, potentially leading to serotonin syndrome, which is characterized by agitation, tremors, and hyperthermia, and can progress to seizures.[3]

  • Evaluate Off-Target Effects: The compound may have unintended activity at other receptors or ion channels.

  • Refine the Dose Escalation: Your starting dose may have been too high. Conduct a new DRF study with lower starting doses and smaller dose increments to more accurately define the MTD.[11]

Section 3: Pharmacodynamic & Efficacy Studies

Once you have established a tolerated dose range and characterized the PK profile, the next step is to assess the pharmacodynamic (PD) effects and efficacy of the compound.

Frequently Asked Questions (FAQs):

Q7: How do I select appropriate pharmacodynamic (PD) endpoints to measure the efficacy of my BZP compound?

A7: PD endpoints should be directly related to the compound's mechanism of action and the therapeutic indication. For CNS-active BZP compounds, consider:

  • Behavioral Assays:

    • Locomotor Activity: To quantify stimulant effects.

    • Drug Discrimination: To assess subjective effects similar to known stimulants (e.g., amphetamine, cocaine).[1][21]

    • Elevated Plus Maze / Open Field Test: To evaluate anxiogenic or anxiolytic effects.

  • Physiological Monitoring:

    • Cardiovascular: Measurement of heart rate and blood pressure, as BZP compounds are known to cause increases.[3][13]

    • Body Temperature: Changes in body temperature can be an indicator of serotonergic or dopaminergic activity.

  • Neurochemical Analysis:

    • In Vivo Microdialysis: To directly measure changes in extracellular levels of dopamine and serotonin in specific brain regions.

Q8: My compound has good in vitro potency and in vivo exposure, but I'm not seeing the expected efficacy in my PD model. What's wrong?

A8: This is a classic drug development challenge. Several factors could be at play:

  • Insufficient Target Engagement: The plasma concentration of the drug may not correlate with its concentration in the target tissue (i.e., the brain). You may need to measure brain-to-plasma ratios to confirm the compound is reaching its site of action.

  • Active Metabolites: The parent drug may be less active than one of its metabolites. In rats, for example, p-hydroxy-BZP is a major metabolite.[12] If the metabolite is the primary active species, the time course of its formation will influence the observed PD effect.

  • Model Unsuitability: The chosen animal model or PD assay may not be sensitive enough or appropriate for your compound's specific mechanism. Re-evaluate the translatability and validity of your efficacy model.

  • Rapid Tolerance: The system may be developing acute tolerance to the compound's effects, where the response diminishes after repeated or even a single administration.

Parameter Human (Oral Dose) [22]Rat (IP Dose) [12]Notes
Dose 200 mg5 mg/kgDoses are not directly comparable across species without allometric scaling.
Tmax (Time to Peak) ~75 minutesNot ReportedBZP is rapidly absorbed orally in humans.[22]
Elimination Half-Life ~5.5 hoursNot ReportedSuggests a relatively short duration of action.[22]
Primary Metabolites 4-OH-BZP, 3-OH-BZPp-OH-BZP, m-OH-BZPHydroxylation is a key metabolic pathway in both species.[3][12]
Excretion ~12.5% of dose in urine (24h)~34% of dose in urine (48h)Urinary excretion is a significant clearance route.[12][22]
Table 1. Comparative Pharmacokinetic Parameters of Benzylpiperazine (BZP)

References

  • BZP/piperazines drug profile. European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link]

  • Antia U, et al. Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. ResearchGate. [Link]

  • Benzylpiperazine. Wikipedia. [Link]

  • Cisowska, J., et al. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. [Link]

  • Curley, L., et al. Differential responses to anticipation of reward after an acute dose of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) alone and in combination using functional magnetic resonance imaging (fMRI). PubMed. [Link]

  • Gee, P., et al. Determining the subjective and physiological effects of BZP on human females. PubMed. [Link]

  • Al-Ghananeem, A. M., et al. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. [Link]

  • Best Practices for Preclinical Dose Range Finding Studies. Altasciences. [Link]

  • Parenti, C., et al. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. [Link]

  • Talevi, A., et al. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. [Link]

  • Lee, D., et al. Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat. PubMed. [Link]

  • Almaghrabi, M., et al. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. PubMed. [Link]

  • Step 2: Preclinical Research. U.S. Food and Drug Administration (FDA). [Link]

  • Michael, I. Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Almaghrabi, M. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • A framework to guide dose & regimen strategy for clinical drug development. PubMed Central. [Link]

  • Möschwitzer, J. P. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central. [Link]

  • Strategies to Replace in Vivo Acute Systemic Toxicity Testing. ResearchGate. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Inhibitory action of benzylpiperazines and phenylpiperazines on probe substrates of CYP isoenzymes. ResearchGate. [Link]

  • Preclinical research strategies for drug development. AMSbiopharma. [Link]

  • Benzylpiperazine (BZP) and TFMPP. Uniprix. [Link]

  • Gáspár, R., et al. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. PubMed Central. [Link]

  • Lavan, M. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • Fantegrossi, W. E., et al. N-benzylpiperazine has characteristics of a drug of abuse. PubMed. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration (FDA). [Link]

  • Wang, J. Why 90% of clinical drug development fails and how to improve it? PPGFARMA. [Link]

  • Pouton, C. W. Formulation of poorly water-soluble drugs for oral administration. Future4200. [Link]

Sources

Optimization

Technical Support Center: Mitigating Off-Target Effects of Piperazine Derivatives in Cell-Based Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into identifying, understanding, and mitigating the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into identifying, understanding, and mitigating the off-target effects of piperazine derivatives in your cell-based assays. The complex nature of the piperazine scaffold, while offering vast therapeutic potential, also presents unique challenges in maintaining assay specificity.[1][2] This resource synthesizes field-proven strategies with fundamental scientific principles to ensure the integrity and reproducibility of your experimental data.

Section 1: Frequently Asked Questions (FAQs) - Quick Solutions

This section addresses the most common initial queries and issues encountered when working with piperazine derivatives.

Q1: My piperazine compound shows potent cytotoxicity in my cancer cell line, but the results are inconsistent. What could be the primary cause?

A1: Inconsistent cytotoxicity data often points to underlying issues with experimental setup and controls. Key factors to investigate include:

  • Cell Line Integrity: A significant percentage of cell lines in research are misidentified or cross-contaminated.[3] It is crucial to perform cell line authentication via Short Tandem Repeat (STR) profiling to confirm the identity of your cells.[4][5][6][7]

  • Mycoplasma Contamination: Mycoplasma are notoriously difficult to detect and can dramatically alter cellular metabolism, growth, and response to treatment, leading to unreliable results.[8][9][10] Routine testing for mycoplasma is essential for maintaining data accuracy.[11]

  • Compound Stability and Solubility: Piperazine derivatives can have variable solubility in aqueous media. Precipitation of your compound in the culture media will lead to inconsistent dosing and, consequently, variable cytotoxic effects. Always visually inspect your treatment media for precipitates and consider performing a solubility assay.

Q2: I'm observing a high level of background signal in my fluorescence-based viability assay. Could my piperazine derivative be interfering with the assay chemistry?

A2: Yes, direct compound interference is a common issue. Consider the following:

  • Autofluorescence: Some piperazine derivatives may possess intrinsic fluorescent properties that overlap with the excitation/emission spectra of your assay reagents.

  • Assay-Specific Interactions: The compound might directly interact with assay components, such as enzymes or substrates, leading to false-positive or false-negative signals.

Troubleshooting Steps:

  • Run a "compound-only" control (your piperazine derivative in media without cells) to measure its intrinsic fluorescence at the assay wavelength.

  • Consider switching to an orthogonal assay that relies on a different detection method (e.g., a luminescence-based ATP assay or an absorbance-based crystal violet assay) to confirm your findings.[12]

Q3: My compound is supposed to target a specific kinase, but I'm seeing effects that suggest broader activity. How can I begin to identify potential off-targets?

A3: This is a classic challenge in drug discovery. A multi-pronged approach is most effective:

  • Computational Prediction: Utilize in silico tools and databases to predict potential off-target interactions based on the chemical structure of your piperazine derivative.[13] These methods can identify proteins with similar binding pockets to your primary target.

  • Phenotypic Screening: Employ high-content imaging or broad-based phenotypic screens to observe the overall effect of your compound on cellular morphology and function.[14] This can provide clues about unexpected pathways being affected.

  • Target Knockdown/Knockout: Use genetic tools like siRNA or CRISPR to reduce the expression of your intended target. If the observed phenotype persists in the absence of the primary target, it strongly suggests off-target effects are at play.[14][15]

Section 2: In-Depth Troubleshooting Guides

This section provides a more detailed exploration of common problems, their underlying causes, and step-by-step protocols for resolution.

Guide 1: Addressing Unexpected Cytotoxicity and Poor Selectivity

A frequent observation is that a piperazine derivative exhibits potent cytotoxicity against a target cell line but also shows significant toxicity in non-target or normal cell lines, indicating a lack of selectivity.[16][17][18]

The Scientific Rationale: Common Off-Target Mechanisms
  • hERG Channel Inhibition: The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component of cardiac action potential repolarization. Many small molecules, including some piperazine derivatives, can inhibit this channel, leading to cardiotoxicity.[19][20] While this is a major concern in vivo, hERG is also expressed in some cancer cells and its inhibition can lead to anti-proliferative effects, confounding the interpretation of cytotoxicity data.[21][22]

  • Lysosomotropism and Phospholipidosis: The basic nitrogen atoms in the piperazine ring can become protonated in the acidic environment of the lysosome. This "ion trapping" can lead to the accumulation of the compound within the lysosome, disrupting its function and inducing cytotoxicity through a mechanism known as phospholipidosis. This is a common off-target effect for cationic amphiphilic drugs.

  • Mitochondrial Toxicity: Piperazine derivatives can interfere with mitochondrial function by disrupting the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis.

Experimental Workflow for Deconvolution

workflow cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Data Interpretation & Action A Unexpected Cytotoxicity or Poor Selectivity Observed B hERG Liability Assessment (e.g., Patch Clamp Assay) A->B Initiate Parallel Investigations C Lysosomal Function Assay (e.g., Neutral Red Uptake) A->C Initiate Parallel Investigations D Mitochondrial Health Assay (e.g., Seahorse, JC-1 Staining) A->D Initiate Parallel Investigations E hERG Inhibition Confirmed: Modify Structure to Reduce Basicity/Lipophilicity B->E F Lysosomotropism Confirmed: Redesign to Lower pKa C->F G Mitochondrial Toxicity Confirmed: Consider Alternative Scaffolds D->G H No Off-Target Confirmed: Re-evaluate Primary Target Hypothesis E->H If primary mechanism still unclear F->H If primary mechanism still unclear G->H If primary mechanism still unclear pre_exp_checks Start Start of Experiment Check1 Cell Line Authentication (STR Profiling) Start->Check1 Check2 Mycoplasma Test (PCR or Culture) Check1->Check2 Authenticated Stop STOP & RE-EVALUATE (Source new cells/Decontaminate) Check1->Stop Misidentified Check3 Assay Validation (Positive/Negative Controls) Check2->Check3 Negative Check2->Stop Positive Proceed Proceed with Piperazine Compound Screening Check3->Proceed Controls Validated Check3->Stop Controls Fail

Caption: Mandatory quality control checkpoints before initiating experiments.

Protocol 2.2: Routine Mycoplasma Detection by PCR

This is a rapid and sensitive method to detect mycoplasma contamination.

  • Sample Collection: Collect 1 mL of spent culture medium from a 2-3 day old, sub-confluent cell culture.

  • DNA Extraction: Use a commercial PCR sample preparation kit designed for mycoplasma testing to extract potential mycoplasma DNA.

  • PCR Amplification: Perform PCR using primers that target the highly conserved 16S rRNA gene of the Mycoplasma genus. Include a positive control (mycoplasma DNA) and a negative control (nuclease-free water).

  • Gel Electrophoresis: Run the PCR products on an agarose gel. The presence of a band of the expected size in your sample lane indicates contamination.

Table 1: Quantitative Cytotoxicity Data for Piperazine Derivatives

The following table presents example data for various piperazine derivatives, highlighting the importance of using multiple cell lines, including a non-cancerous control, to assess selectivity. A lower GI50 (50% Growth Inhibition) or IC50 (50% Inhibitory Concentration) value indicates higher cytotoxic activity.

CompoundCell Line (Cancer Type)Assay TypeIncubation TimeGI50 / IC50 (µM)Selectivity Index (Normal/Cancer)
Derivative 1d HUH-7 (Hepatocellular)SRB72h1.23 [23]-
Derivative 1d MCF-7 (Breast)SRB72h0.98 [23]-
Derivative 1d HCT-116 (Colorectal)SRB72h1.54 [23]-
PCC Derivative SNU-475 (Liver Cancer)MTT24h6.98 ± 0.11 [24]6.97
PCC Derivative THLE-3 (Normal Liver)MTT24h48.63 ± 0.12 [24]-
Vindoline-Pip. 25 HOP-92 (Lung Cancer)NCI6048h1.35 [16]4.92
Vindoline-Pip. 25 CHO (Non-tumor)CellTiter-Glo48h6.64 [16][18]-

Selectivity Index calculated as IC50 in normal cells / IC50 in cancer cells. A higher value indicates better selectivity.

Section 3: Advanced Strategies for Off-Target Mitigation

Once potential off-target effects have been identified, the next step is to mitigate them. This can involve both experimental design and chemical modification.

Strategy 1: Rational Drug Design to Reduce Off-Target Liabilities

Structural modifications can significantly influence the pharmacological properties of piperazine derivatives. [1]

  • Reducing Basicity (pKa): For issues like hERG inhibition and lysosomotropism, reducing the basicity of the piperazine nitrogens can be highly effective. This can be achieved by introducing electron-withdrawing groups near the piperazine ring.

  • Modulating Lipophilicity: High lipophilicity is often correlated with off-target promiscuity. Modifications that decrease the compound's LogP value can improve selectivity.

Strategy 2: Implementing Robust Counter-Screening

Counter-screening involves testing your compounds against a panel of known promiscuous targets.

  • Early-Stage hERG Screening: Incorporate a hERG binding or functional assay early in your screening cascade to flag problematic compounds before committing significant resources.

  • Kinase Profiling: If your primary target is a kinase, screen your lead compounds against a broad panel of other kinases to assess selectivity. Many piperazine derivatives have been shown to inhibit various kinases. [1]

References

  • The Importance of Mycoplasma Testing in Cell Culture. (2023-12-31). [Source Not Available].
  • ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel - PubMed. PubMed. [Link]

  • Cytotoxicity of the four piperazine designer drugs after 72-h... - ResearchGate. ResearchGate. [Link]

  • Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC - NIH. National Institutes of Health. [Link]

  • The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity - PubMed. PubMed. [Link]

  • Full article: Cytotoxic activities of some benzothiazole-piperazine derivatives. Taylor & Francis Online. [Link]

  • Mycoplasma contamination of cell cultures - Lonza Bioscience. Lonza. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. MDPI. [Link]

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC - NIH. National Institutes of Health. [Link]

  • Validation of Cell-Based Assays in the GLP Setting: A Practical Guide - ResearchGate. ResearchGate. [Link]

  • Cell Line Identification and Authentication: Human Cell Lines Standards and Protocols. NIST. [Link]

  • Validation of Cell-Based Assays in the GLP Setting: A Practical Guide | Wiley. Wiley. [Link]

  • Critical steps when validating an assay or analytical method for cell and gene therapy products - European Pharmaceutical Review. European Pharmaceutical Review. [Link]

  • Design and Validate a GMP Cell Based Assay - Marin Biologic Laboratories. Marin Biologic. [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays - Bitesize Bio. Bitesize Bio. [Link]

  • How can off-target effects of drugs be minimised? - Patsnap Synapse. Patsnap. [Link]

  • Cetirizine - Wikipedia. Wikipedia. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. ResearchGate. [Link]

  • Applying analytical method validation to cell-based potency assays. [Source Not Available].
  • Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks - YouTube. YouTube. [Link]

  • How to measure and minimize off-target effects... - YouTube. YouTube. [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024 - Assay Genie. Assay Genie. [Link]

  • A troubleshooting guide to microplate-based assays. [Source Not Available].
  • Top Strategies To Reduce Off-Target Effects For Safer Genome Editing - Cell and Gene. Cell and Gene. [Link]

  • Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects - YouTube. YouTube. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - NIH. National Institutes of Health. [Link]

  • Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants - MDPI. MDPI. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. CRISPR Medicine News. [Link]

  • What is the mechanism of Piperazine? - Patsnap Synapse. Patsnap. [Link]

  • CRISPR 101: Off-Target Effects - Addgene Blog. Addgene. [Link]

  • Piperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. Pediatric Oncall. [Link]

  • Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. MDPI. [Link]

  • What is the mechanism of Piperazine Citrate? - Patsnap Synapse. Patsnap. [Link]

  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC - NIH. National Institutes of Health. [Link]

  • Off-target effects in CRISPR/Cas9 gene editing - PMC - NIH. National Institutes of Health. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - MDPI. MDPI. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed. PubMed. [Link]

  • Concentration-dependent effects of five piperazine derivatives with... - ResearchGate. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Assay Interference with 2-(4-Benzylpiperazin-1-yl)acetic acid

Welcome to the technical support center for researchers utilizing 2-(4-Benzylpiperazin-1-yl)acetic acid in their experimental assays. This guide is designed to provide you with the expertise and practical troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-(4-Benzylpiperazin-1-yl)acetic acid in their experimental assays. This guide is designed to provide you with the expertise and practical troubleshooting strategies to identify and mitigate potential assay interference, ensuring the integrity and validity of your research findings. While 2-(4-Benzylpiperazin-1-yl)acetic acid and its derivatives have shown promise in various biological screens, including as acetylcholinesterase inhibitors, it is crucial to rule out non-specific effects that can lead to false-positive results.[1] This guide will walk you through common interference mechanisms and provide step-by-step protocols to de-risk your hits and build confidence in your data.

Frequently Asked Questions (FAQs)

Q1: What is 2-(4-Benzylpiperazin-1-yl)acetic acid and why is it used in drug discovery?

2-(4-Benzylpiperazin-1-yl)acetic acid is a synthetic organic compound containing a benzylpiperazine moiety.[2][3] The piperazine ring is a common scaffold in medicinal chemistry due to its favorable physicochemical properties and ability to interact with various biological targets.[2][4][5] Derivatives of this compound have been investigated for a range of biological activities, making it a molecule of interest in high-throughput screening (HTS) campaigns.[1]

Q2: What is assay interference and why should I be concerned?

Assay interference refers to the phenomenon where a compound produces a signal in an assay through a mechanism that is independent of the intended biological target.[6] This can lead to false-positive "hits" in a screening campaign, wasting significant time and resources in follow-up studies.[6] Compounds that are known to interfere with multiple assays are often referred to as Pan-Assay Interference Compounds (PAINS).[7]

Q3: Is 2-(4-Benzylpiperazin-1-yl)acetic acid a known PAIN?

Currently, there is no widespread consensus or definitive literature classifying 2-(4-Benzylpiperazin-1-yl)acetic acid as a PAIN. However, the piperazine substructure is present in some known PAINS, and it is always prudent to experimentally rule out interference for any novel compound of interest.

Q4: What are the common types of assay interference?

Common mechanisms of assay interference include:

  • Compound Autofluorescence: The compound itself emits light at the same wavelength as the assay's detection channel.[8]

  • Compound Aggregation: The compound forms aggregates in the assay buffer that can sequester and non-specifically inhibit enzymes or disrupt protein-protein interactions.

  • Redox Cycling: The compound undergoes oxidation-reduction reactions in the assay, generating reactive oxygen species (ROS) that can interfere with assay components.

  • Luciferase Inhibition: The compound directly inhibits the luciferase enzyme, which is a common reporter in many cell-based assays.[9][10]

Troubleshooting Guides

This section provides detailed troubleshooting guides for the most common interference mechanisms.

Investigating Compound Autofluorescence

Is your compound a source of unexpected signal?

Fluorescence-based assays are highly sensitive, but a significant number of compounds in screening libraries exhibit intrinsic fluorescence, which can lead to false-positive signals.[7][8]

Troubleshooting Steps:

  • Pre-read Protocol: Before initiating the assay, it is crucial to measure the fluorescence of your compound in the assay buffer.

    • Step 1: Prepare a dilution series of 2-(4-Benzylpiperazin-1-yl)acetic acid in the assay buffer, matching the concentrations to be used in your experiment.

    • Step 2: Dispense the solutions into the wells of your microplate.

    • Step 3: Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your assay.

    • Step 4: Compare the fluorescence of the compound-containing wells to the buffer-only control wells. A significant increase in fluorescence indicates autofluorescence.

  • Data Analysis and Mitigation:

    • If autofluorescence is detected, you can subtract the background fluorescence from your assay data. However, be aware that the compound's fluorescence may be environmentally sensitive and could change upon interaction with assay components.

    • Consider using a red-shifted fluorophore in your assay, as fewer compounds tend to fluoresce at longer wavelengths.[7]

Unmasking Compound Aggregation

Could your "hit" be the result of non-specific inhibition by compound aggregates?

Some compounds can form aggregates in aqueous buffers, and these aggregates can non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to false-positive results. The relatively hydrophilic nature of 2-(4-Benzylpiperazin-1-yl)acetic acid (predicted XLogP3 of -1.1) may make aggregation less likely, but it should not be ruled out without experimental validation.[11]

Troubleshooting Workflow:

Caption: A workflow for investigating compound aggregation.

Detailed Protocols:

  • Detergent Test:

    • Step 1: Perform your assay in the presence and absence of a non-ionic detergent, such as 0.01% Triton X-100.

    • Step 2: If the inhibitory activity of 2-(4-Benzylpiperazin-1-yl)acetic acid is significantly reduced in the presence of the detergent, it is a strong indication of aggregation-based inhibition.

  • Centrifugation Assay:

    • Step 1: Prepare a solution of 2-(4-Benzylpiperazin-1-yl)acetic acid in your assay buffer at the highest concentration used in your experiments.

    • Step 2: Centrifuge the solution at high speed (e.g., >15,000 x g) for 30 minutes.

    • Step 3: Carefully remove the supernatant and test its activity in your assay.

    • Step 4: A loss of activity in the supernatant compared to the uncentrifuged solution suggests that the active species (aggregates) has been pelleted.

Identifying Redox Cycling Compounds

Is your compound generating reactive oxygen species (ROS) and interfering with your assay?

Redox-active compounds can participate in oxidation-reduction cycles, producing ROS such as hydrogen peroxide (H₂O₂). These ROS can damage proteins and interfere with assay components, leading to false signals.

Experimental Protocol to Detect Redox Activity:

  • Catalase Rescue Experiment: Catalase is an enzyme that specifically degrades H₂O₂.

    • Step 1: Perform your assay with 2-(4-Benzylpiperazin-1-yl)acetic acid in the presence and absence of catalase (e.g., 100 U/mL).

    • Step 2: If the observed activity of your compound is diminished in the presence of catalase, it strongly suggests that H₂O₂ production is the cause of the interference.

  • Dependence on Reducing Agents: Many redox cycling events are dependent on the presence of reducing agents like Dithiothreitol (DTT) in the assay buffer.

    • Step 1: If your assay buffer contains a reducing agent, test the activity of your compound with and without it.

    • Step 2: A loss of activity in the absence of the reducing agent points towards redox cycling.

Counter-Screening for Luciferase Inhibition

Is your compound inhibiting the reporter, not the target?

Luciferase reporter gene assays are widely used in drug discovery. However, a significant number of compounds can directly inhibit the luciferase enzyme, leading to a false-negative or false-positive result depending on the assay design.[9][10]

Luciferase Counter-Screen Protocol:

  • Step 1: Reagent Preparation:

    • Prepare a solution of purified luciferase enzyme in a suitable buffer (e.g., 25 mM Tris-phosphate, pH 7.8, 8 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA).

    • Prepare a solution of luciferin substrate and ATP.

  • Step 2: Assay Procedure:

    • Add the purified luciferase enzyme to the wells of a white, opaque microplate.

    • Add a dilution series of 2-(4-Benzylpiperazin-1-yl)acetic acid to the wells.

    • Incubate for a short period (e.g., 15 minutes) at room temperature.

    • Initiate the luminescent reaction by adding the luciferin/ATP solution.

    • Immediately measure the luminescence using a luminometer.

  • Step 3: Data Analysis:

    • A dose-dependent decrease in luminescence in the presence of 2-(4-Benzylpiperazin-1-yl)acetic acid indicates direct inhibition of the luciferase enzyme.

Data Summary Table:

Interference MechanismKey IndicatorRecommended Action
Autofluorescence Compound fluoresces at assay wavelengths in the absence of other reagents.Perform a pre-read and subtract background fluorescence. Consider red-shifted fluorophores.
Aggregation Activity is abolished by the addition of a non-ionic detergent (e.g., 0.01% Triton X-100).Confirm with DLS or centrifugation. If confirmed, consider compound reformulation or structural modification.
Redox Cycling Activity is reversed by the addition of catalase.Remove or replace strong reducing agents from the assay buffer.
Luciferase Inhibition Compound inhibits purified luciferase enzyme in a direct enzymatic assay.Use an orthogonal assay with a different reporter system (e.g., β-galactosidase, SEAP).

Building a Self-Validating Experimental Plan

To ensure the trustworthiness of your results, it is essential to incorporate counter-screens and orthogonal assays into your experimental workflow.

G cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Validation cluster_3 Outcome A High-Throughput Screen (HTS) B Confirm Hit in Primary Assay A->B C Perform Interference Counter-Screens (Fluorescence, Aggregation, Redox, Luciferase) B->C D Is Interference Observed? C->D E Test in Orthogonal Assay D->E No G False Positive (Discard) D->G Yes F Is Activity Confirmed? E->F F->G No H Validated Hit (Proceed to Lead Optimization) F->H Yes

Caption: A self-validating workflow for hit confirmation.

Orthogonal Assays: The Gold Standard for Hit Validation

An orthogonal assay is one that measures the same biological endpoint as the primary assay but uses a different technology or detection method.[6] For example, if your primary screen was a fluorescence-based enzyme inhibition assay, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) to confirm direct binding of the compound to the target protein. Confirmation of activity in an orthogonal assay provides strong evidence that the observed effect is genuine and not an artifact of the primary assay format.

By systematically applying the troubleshooting guides and validation workflows outlined in this technical support center, you can confidently assess the activity of 2-(4-Benzylpiperazin-1-yl)acetic acid and advance your drug discovery program with robust and reliable data.

References

  • European Monitoring Centre for Drugs and Drug Addiction. BZP/piperazines drug profile. Available from: [Link]

  • PubChem. (4-Benzyl-piperazin-1-yl)-acetic acid. National Center for Biotechnology Information. Available from: [Link]

  • Arbo, M. D., et al. (2019). Piperazine derivatives as dangerous abused compounds. Current Neuropharmacology, 17(11), 1111-1133. Available from: [Link]

  • Thompson, K. C., et al. (2007). Highs and lows: patterns of use, positive and negative effects of benzylpiperazine-containing party pills (BZP-party pills) amongst young people in New Zealand. BMC Public Health, 7, 341. Available from: [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Available from: [Link]

  • Alipour, M., et al. (2018). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. DARU Journal of Pharmaceutical Sciences, 26(2), 151-159. Available from: [Link]

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Available from: [Link]

  • Auld, D. S., et al. (2016). Interferences with Luciferase Reporter Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • PubChem. 1-Benzylpiperazine. National Center for Biotechnology Information. Available from: [Link]

  • Dahlin, J. L., et al. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Coussens, N. P., & Auld, D. S. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Antczak, C., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Dahlin, J. L., et al. (2020). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Thorne, N., et al. (2012). Firefly luciferase in chemical biology: a compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter. Chemistry & Biology, 19(8), 1060-1072. Available from: [Link]

Sources

Optimization

stability testing of 2-(4-Benzylpiperazin-1-yl)acetic acid under different conditions

Welcome to the technical support center for the stability testing of 2-(4-Benzylpiperazin-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techn...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of 2-(4-Benzylpiperazin-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound. Our goal is to equip you with the scientific rationale behind experimental design and to address common challenges you may encounter.

Introduction to Stability Challenges

2-(4-Benzylpiperazin-1-yl)acetic acid, like many piperazine derivatives, possesses functional groups susceptible to degradation under various environmental conditions. The piperazine ring, a dibasic amine, and the benzyl group can undergo oxidation, while the acetic acid moiety can participate in reactions influenced by pH. Understanding these potential liabilities is the first step in designing a robust stability testing program. This guide will walk you through forced degradation studies, potential degradation pathways, and troubleshooting common analytical issues.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Section 1: Forced Degradation Studies

Q1: I am starting a forced degradation study for 2-(4-Benzylpiperazin-1-yl)acetic acid. What conditions should I use?

A1: Forced degradation studies, or stress testing, are essential to identify likely degradation products and establish the intrinsic stability of the molecule.[1][2] The conditions should be more severe than the accelerated stability testing conditions outlined in the ICH Q1A(R2) guideline.[3][4][5][6][7] A systematic approach involves subjecting the compound to hydrolytic, oxidative, photolytic, and thermal stress.

Here is a recommended starting point for your experiments:

Experimental Protocol: Forced Degradation of 2-(4-Benzylpiperazin-1-yl)acetic acid

  • Preparation of Stock Solution: Prepare a stock solution of 2-(4-Benzylpiperazin-1-yl)acetic acid in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Hydrolytic Degradation:

    • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60°C for 24-48 hours.

    • Basic Hydrolysis: To another aliquot, add an equal volume of 0.1 M sodium hydroxide. Store at room temperature for 24-48 hours.

    • Neutral Hydrolysis: Mix an aliquot with an equal volume of purified water and heat at 60°C for 24-48 hours.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24-48 hours.[8]

  • Thermal Degradation:

    • Solid State: Place a known amount of the solid compound in a calibrated oven at 80°C for 48 hours.[8]

    • Solution State: Heat an aliquot of the stock solution at 80°C for 48 hours.

  • Photolytic Degradation:

    • Expose a solution of the compound (and a solid sample) to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B. A control sample should be kept in the dark under the same temperature conditions.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Q2: I have performed forced degradation, but I am not seeing significant degradation (less than 5%). What should I do?

A2: If you observe minimal degradation, it indicates that 2-(4-Benzylpiperazin-1-yl)acetic acid is relatively stable under the initial stress conditions. To achieve the target degradation of 5-20%, which is generally considered suitable for method validation, you may need to increase the severity of the stress.[9]

Troubleshooting Insufficient Degradation:

  • Increase Temperature: For hydrolytic and thermal studies, you can incrementally increase the temperature (e.g., in 10°C steps).[6]

  • Increase Reagent Concentration: For acid, base, and oxidative studies, a higher concentration of the stress agent (e.g., 1 M HCl or 30% H₂O₂) can be used.

  • Extend Exposure Time: Prolong the duration of the stress testing.

  • Change of Solvent: For solution-state studies, ensure the compound is fully dissolved. If solubility is an issue, a different co-solvent may be necessary.

Section 2: Potential Degradation Pathways and Products

Q3: What are the likely degradation products of 2-(4-Benzylpiperazin-1-yl)acetic acid?

A3: Based on the structure of the molecule, several degradation pathways can be anticipated. The primary sites of degradation are the piperazine ring, the benzylic carbon, and the tertiary amine nitrogens.

Potential Degradation Pathways:

  • Oxidation: The tertiary amines of the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides. The benzylic carbon is also a potential site for oxidation, which could lead to cleavage of the benzyl group.

  • Hydrolysis: While the piperazine ring itself is generally stable to hydrolysis, extreme pH and temperature could lead to ring-opening or other degradations.[8]

  • Photodegradation: Aromatic systems can be susceptible to photodegradation, potentially leading to reactions involving the benzyl group.

  • Thermal Degradation: At elevated temperatures, cleavage of the benzyl group or degradation of the piperazine ring can occur.[10] Studies on N-benzylpiperazine have shown that metabolism can involve hydroxylation of the aromatic ring and degradation of the piperazine moiety.[11][12] These metabolic pathways can sometimes mimic degradation pathways under stress conditions.

Table 1: Predicted Degradation Products of 2-(4-Benzylpiperazin-1-yl)acetic acid

Stress ConditionPotential Degradation Product NamePredicted Site of Modification
Oxidative 2-(4-Benzyl-1-oxido-piperazin-1-yl)acetic acidPiperazine Nitrogen (N1)
2-(4-Benzyl-4-oxido-piperazin-1-yl)acetic acidPiperazine Nitrogen (N4)
2-(Piperazin-1-yl)acetic acidCleavage of the benzyl group
BenzaldehydeCleavage of the benzyl group
Acid/Base Hydrolysis (Potentially ring-opened products under harsh conditions)Piperazine ring
Thermal 2-(Piperazin-1-yl)acetic acidCleavage of the benzyl group
TolueneCleavage of the benzyl group
Photolytic (Various products from radical reactions)Benzyl group and piperazine ring

Q4: I see an unexpected peak in my chromatogram after stability testing. How can I identify it?

A4: The identification of unknown degradation products is a critical step. A combination of analytical techniques is typically employed:

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the most powerful tool for this purpose. The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight.

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion of the unknown peak, you can obtain structural information.

  • Forced Degradation Profile: The conditions under which the unknown peak is formed can provide clues about its nature. For example, a peak that appears only under oxidative stress is likely an N-oxide or another oxidative product.

  • Reference Standards: If possible, synthesizing a small amount of the suspected degradation product can confirm its identity by comparing its retention time and mass spectrum.

Section 3: Analytical Method Troubleshooting

Q5: I am developing a stability-indicating HPLC method for 2-(4-Benzylpiperazin-1-yl)acetic acid, but I'm having trouble separating the parent drug from its degradation products. What can I do?

A5: Developing a robust stability-indicating HPLC method is crucial for accurate stability assessment. If you are facing separation issues, consider the following troubleshooting steps:

HPLC Method Optimization:

  • Column Selection: While C18 columns are a common starting point, for basic compounds like piperazine derivatives, a different selectivity may be needed. Consider trying a phenyl, cyano, or a C8 column.[8]

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of basic compounds. Experiment with different pH values of the aqueous component.

  • Organic Modifier: Vary the type and proportion of the organic solvent (e.g., acetonitrile vs. methanol).

  • Additives: The addition of a small amount of an amine modifier like triethylamine to the mobile phase can help to reduce peak tailing for basic analytes.[8]

  • Gradient Elution: If isocratic elution does not provide adequate separation, a gradient elution program, where the mobile phase composition is changed over time, can often resolve closely eluting peaks.

  • Use Stressed Samples for Method Development: Ensure you are using samples from your forced degradation studies to develop and validate your method. This will confirm that your method is truly "stability-indicating."

Q6: My experimental results are inconsistent. Could this be a stability issue?

A6: Yes, inconsistent results are a common sign of compound degradation.[8] If you observe a loss of potency, unexpected biological effects, or changes in the physical appearance of your solutions, it is crucial to investigate the stability of your compound under your specific experimental conditions.

Best Practices for Ensuring Consistency:

  • Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments.

  • Proper Storage of Stock Solutions: If you must store solutions, keep them at low temperatures (e.g., -20°C or -80°C) in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Protect from Light: If your compound is found to be light-sensitive, store solutions in amber vials or wrap them in aluminum foil.

  • Control Headspace in Vials: For oxygen-sensitive compounds, consider purging vials with an inert gas like nitrogen or argon before sealing.

Visualizing Workflows and Pathways

Diagram 1: Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of 2-(4-Benzylpiperazin-1-yl)acetic acid hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis Expose to oxidation Oxidation (H₂O₂) start->oxidation Expose to thermal Thermal (Solid & Solution) start->thermal Expose to photolysis Photolysis (ICH Q1B) start->photolysis Expose to sampling Sample at Time Points hydrolysis->sampling oxidation->sampling thermal->sampling photolysis->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc identification Degradant Identification (LC-MS, MS/MS) hplc->identification

Caption: Workflow for conducting forced degradation studies.

Diagram 2: Potential Oxidative Degradation Pathways

Oxidative_Degradation parent 2-(4-Benzylpiperazin-1-yl)acetic acid n1_oxide N1-Oxide parent->n1_oxide Oxidation at N1 n4_oxide N4-Oxide parent->n4_oxide Oxidation at N4 debenzylated 2-(Piperazin-1-yl)acetic acid parent->debenzylated Oxidative Cleavage benzaldehyde Benzaldehyde debenzylated->benzaldehyde co-product

Caption: Potential oxidative degradation pathways.

Summary of Stability Recommendations

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationRationale
Storage (Solid) Store in a well-closed container at controlled room temperature, protected from light.To minimize potential thermal and photodegradation.
Storage (Solution) Store in amber vials at -20°C or below for short-term storage. Prepare fresh solutions for critical experiments.To slow down hydrolytic and oxidative degradation in solution.
Handling Avoid prolonged exposure to light and atmospheric oxygen.To prevent photodegradation and oxidation.

References

  • ICH Q1A (R2): Defines long-term, intermediate, and accelerated stability studies for new drugs. ([Link])

  • ICH Guidelines: Drug Stability Testing Essentials. ([Link])

  • FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ([Link])

  • ICH Q1A(R2) Guideline. ([Link])

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. ([Link])

  • Complexation, thermal and catalytic studies of N-substituted piperazine, morpholine and thiomorpholine with some metal ions. ([Link])

  • Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. ([Link])

  • Thermal degradation of piperazine and its structural analogs. ([Link])

  • Degradation of piperazine by UV light in the presence of air. ([Link])

  • BZP/piperazines drug profile. ([Link])

  • HPLC Analysis of Piperazine on Primesep 100. ([Link])

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ([Link])

  • Chemical structures of N-benzylpiperazine (BZP), N-benzylethylenediamine (BEDA), benzylamine (BA), and N , N 'dibenzylpiperazine (DBZP). Arrows indicate the metabolism of BZP. ([Link])

  • Factors affecting the stability of drugs and drug metabolites in biological matrices. ([Link])

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. ([Link])

  • An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. ([Link])

  • A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. ([Link])

  • Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. ([Link])

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ([Link])

  • Tips and Tricks of HPLC System Troubleshooting. ([Link])

  • Forced Degradation – A Review. ([Link])

  • Stability Studies in Pharmaceuticals. ([Link])

  • Key Points of Drug Stability Analysis. ([Link])

  • Forced Degradation Studies for Biopharmaceuticals. ([Link])

  • (4-Benzyl-piperazin-1-yl)-acetic acid | C13H18N2O2 | CID 1402890. ([Link])

  • Piperazine derivatives as dangerous abused compounds. ([Link])

  • Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products. ([Link])

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. ([Link])

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. ([Link])

  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. ([Link])

  • Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis. ([Link])

Sources

Troubleshooting

purification techniques for 2-(4-Benzylpiperazin-1-yl)acetic acid

Answering the user's request.## Technical Support Center: Purification of 2-(4-Benzylpiperazin-1-yl)acetic acid Welcome to the technical support center for the purification of 2-(4-Benzylpiperazin-1-yl)acetic acid. This...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of 2-(4-Benzylpiperazin-1-yl)acetic acid

Welcome to the technical support center for the purification of 2-(4-Benzylpiperazin-1-yl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and provide practical, field-proven solutions in a comprehensive question-and-answer format. Our focus is on explaining the underlying scientific principles behind each purification strategy, ensuring you can not only follow protocols but also troubleshoot effectively.

Understanding the Challenge: The Zwitterionic Nature

The primary challenge in purifying 2-(4-Benzylpiperazin-1-yl)acetic acid stems from its zwitterionic character. This molecule possesses both a basic tertiary amine within the piperazine ring and an acidic carboxylic acid group. At its isoelectric point (pI), the molecule carries both a positive and a negative charge, leading to high polarity, which can result in poor solubility in many common organic solvents and a strong affinity for polar stationary phases in chromatography.

Key Physicochemical Properties

A thorough understanding of the compound's physicochemical properties is the foundation of any successful purification strategy. While experimental data for this specific molecule is not extensively published, we can estimate key parameters based on its structure and data from analogous compounds.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₁₃H₁₈N₂O₂[1]
Molecular Weight 234.29 g/mol [1]
Estimated pKa₁ ~2-3Based on the carboxylic acid moiety.
Estimated pKa₂ ~5-6Based on the second pKa of piperazine, corresponding to the protonated piperazinium ion[2].
Estimated pKa₃ ~9-10Based on the first pKa of piperazine, corresponding to the monoprotonated piperazine[2].
Solubility Profile Water: Soluble, especially at acidic or basic pH. Lowest solubility near its isoelectric point. Organic Solvents: Generally low solubility in non-polar solvents (e.g., hexane, toluene). Higher solubility in polar organic solvents (e.g., methanol, ethanol, DMSO), though this can be variable.Inferred from its zwitterionic and polar structure.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for purifying 2-(4-Benzylpiperazin-1-yl)acetic acid?

A1: The most effective purification strategies leverage the compound's acidic and basic functional groups. The three main approaches are:

  • Acid-Base Extraction: This technique manipulates the pH of an aqueous solution to selectively move the target compound between an aqueous and an organic phase, leaving impurities behind.

  • Salt Formation & Recrystallization: Converting the zwitterionic compound into a salt (e.g., a hydrochloride or dihydrochloride salt) often yields a highly crystalline solid that can be readily purified by recrystallization. This is one of the most robust methods for achieving high purity.[3]

  • Chromatography: While challenging due to the compound's polarity, techniques like flash column chromatography on silica gel (with a modified mobile phase) or reverse-phase chromatography can be effective, particularly for removing closely related impurities.

Q2: What are the most common impurities I should expect?

A2: Impurities will depend on the synthetic route, but common contaminants may include:

  • Starting Materials: Unreacted 1-benzylpiperazine or the alkylating agent used to introduce the acetic acid moiety.

  • Over-alkylation Products: If the synthesis involves the reaction of piperazine, dibenzylated piperazine could be a byproduct.

  • Hydrolysis Products: If the synthesis starts from an ester precursor, incomplete hydrolysis will leave the corresponding ester as an impurity.

  • Reagents and Solvents: Residual reagents, catalysts, and solvents from the reaction workup.

Q3: My purified compound is an oil or a sticky solid that won't crystallize. What should I do?

A3: This is a common issue with zwitterionic compounds that are not at their optimal purity or are amorphous. The best approach is to convert the compound into a salt. By dissolving the crude product in a suitable solvent (like ethanol or isopropanol) and adding an acid such as hydrochloric acid (HCl), you can often precipitate a stable, crystalline hydrochloride salt which is much easier to handle and purify via recrystallization.[3][4]

Purification Strategy Decision Workflow

Choosing the right purification technique depends on the nature of the impurities and the desired scale of purification. The following flowchart can guide your decision-making process.

G start Crude Product Analysis (TLC, LC-MS, NMR) q1 Are impurities mainly neutral or non-basic? start->q1 acid_base Acid-Base Extraction q1->acid_base Yes q2 Are impurities structurally similar (e.g., isomers, homologs)? q1->q2 No acid_base->q2 chromatography Column Chromatography (Silica or RP-HPLC) q2->chromatography Yes recrystallization Salt Formation & Recrystallization q2->recrystallization No chromatography->recrystallization Further Polish final_product Pure Compound chromatography->final_product recrystallization->final_product

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide

Q4: I am performing an acid-base extraction, but my compound seems to be stuck in the aqueous layer regardless of pH. Why is this happening?

A4: This is a classic challenge with zwitterions. At its isoelectric point (pI), the molecule has a net neutral charge but is highly polar due to the internal salt structure, which can still confer significant water solubility.[5]

  • Causality: The combination of the polar carboxylate and the protonated amine makes the molecule behave like a salt, favoring the aqueous phase.

  • Troubleshooting Steps:

    • Fine-tune the pH: Carefully adjust the pH to find the precise pI where aqueous solubility is at its minimum. This may be a very narrow pH range. Use a pH meter for accuracy.

    • "Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, reducing the solubility of the zwitterion and promoting its partitioning into the organic layer.[6]

    • Use a More Polar Organic Solvent: If you are using a non-polar solvent like diethyl ether, switch to a more polar, water-immiscible solvent like ethyl acetate or dichloromethane, which will be more effective at extracting the polar zwitterion.

Q5: I'm trying to purify my compound using silica gel column chromatography, but the peak is broad and tailing significantly.

A5: This is a very common issue when purifying basic compounds like piperazine derivatives on standard silica gel.[7]

  • Causality: The basic nitrogen atoms in the piperazine ring interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to poor elution and severe peak tailing.

  • Troubleshooting Steps:

    • Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase (eluent). This modifier will compete with your compound for the active sites on the silica gel, leading to a much sharper peak.

      • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your eluent. This is the most common and effective choice.[3]

      • Ammonia: For very basic compounds, a solution of ammonia in methanol (e.g., 2% of a 7N solution) can be used as part of the mobile phase.

    • Use a Different Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for purifying basic compounds. Alternatively, reverse-phase (C18) chromatography can be used.

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to separate the zwitterionic 2-(4-Benzylpiperazin-1-yl)acetic acid from neutral impurities.

G cluster_0 Acidic Extraction cluster_1 Basification & Isolation cluster_2 Final Workup A 1. Dissolve crude product in Ethyl Acetate (EtOAc) B 2. Transfer to separatory funnel A->B C 3. Extract with 1M HCl (aq) B->C D Organic Layer: Neutral Impurities (Discard or Isolate) C->D separates E Aqueous Layer: Protonated Product (as Hydrochloride Salt) C->E contains F 4. Cool aqueous layer in ice bath E->F G 5. Adjust pH to ~6-7 with NaOH or NaHCO₃ F->G H 6. Extract product back into EtOAc or DCM G->H I Aqueous Layer: Inorganic Salts H->I separates J Organic Layer: Purified Product H->J contains K 7. Wash organic layer with brine J->K L 8. Dry over Na₂SO₄, filter K->L M 9. Concentrate in vacuo L->M N Pure Zwitterionic Product M->N

Caption: Workflow for purification by acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract it two to three times with an equal volume of 1M hydrochloric acid (HCl). The basic piperazine nitrogen will be protonated, forming a water-soluble salt that partitions into the aqueous layer. Neutral impurities will remain in the organic layer.[8][9]

  • Separation: Combine the aqueous extracts. The organic layer containing neutral impurities can be discarded.

  • Neutralization: Cool the combined aqueous layer in an ice bath. Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) with stirring to adjust the pH to the isoelectric point of the compound (estimated to be around pH 6-7). The zwitterionic product will become less water-soluble.

  • Re-extraction: Extract the neutralized aqueous solution three times with fresh EtOAc or DCM. The purified zwitterionic product will now move back into the organic layer.

  • Final Workup: Combine the organic extracts, wash with brine to remove residual water, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification via Recrystallization as a Hydrochloride Salt

This is often the most effective method for obtaining a high-purity, crystalline solid.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 2-(4-Benzylpiperazin-1-yl)acetic acid in a minimal amount of a suitable solvent. Alcohols like ethanol or isopropanol are good starting points.[4]

  • Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., HCl in ethanol, or a slight excess of concentrated aqueous HCl). The hydrochloride salt of the product should begin to precipitate. The dihydrochloride salt may also form.[10]

  • Crystallization: Gently heat the mixture to redissolve any precipitate, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. If the product remains dissolved, you may need to add a less polar co-solvent (an "anti-solvent") like diethyl ether or ethyl acetate dropwise until the solution becomes cloudy, then heat to clarify and cool again.

  • Isolation: Collect the crystalline salt by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent (the same solvent used for recrystallization) to remove any soluble impurities from the crystal surfaces.

  • Drying: Dry the purified salt under vacuum.

Protocol 3: Flash Column Chromatography

This protocol is for situations where impurities are structurally similar to the product and cannot be removed by extraction or crystallization.

Step-by-Step Methodology:

  • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a relatively polar solvent (e.g., ethyl acetate or dichloromethane) and a more polar one (e.g., methanol). Aim for an Rf value of 0.2-0.4 for your product. Critically, add 1% triethylamine (TEA) to the TLC solvent to see if it improves the spot shape.[2][11]

  • Column Packing: Pack a flash chromatography column with silica gel using your chosen eluent (containing 1% TEA).

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a strong solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column (dry loading). This technique generally provides better resolution than loading the sample as a liquid.

  • Elution: Run the column, collecting fractions and monitoring the elution by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent and TEA under reduced pressure. A final wash with a non-polar solvent like hexane can sometimes help remove residual TEA.

References

  • PubChem. (4-Benzyl-piperazin-1-yl)-acetic acid. National Center for Biotechnology Information. [Link]

  • Reddit. (2022). Any tips for purification of two zwitterionic compounds? r/Chempros. [Link]

  • Thermo Fisher Scientific. (2023). Performing Column Chromatography. YouTube. [Link]

  • ResearchGate. (2015). Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Columbia University. (n.d.). Column chromatography. [Link]

  • ResearchGate. (2020). How to desalt zwitterions? [Link]

  • MDPI. (2015). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. [Link]

  • Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE. [Link]

  • Chemistry LibreTexts. (2024). 2.4A: Macroscale Columns. [Link]

  • Google Patents. (n.d.).
  • Chromatography Forum. (2006). zwitterionic compounds. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • SciSpace. (2019). The synthesis of 1,2,4-benzotriazines. [Link]

  • D. P. Bhosale College, Koregaon. (n.d.). chemistry. [Link]

  • MDPI. (2024). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. [Link]

  • Reddit. (2023). Isolation/purification of zwitterionic phospholipid. r/Chempros. [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. [Link]

  • UNILAG. (n.d.). Synthesis of 1,2,4-Benzothiadiazines via Readily Generated Iminium Ions. [Link]

  • Royal Society of Chemistry. (2015). An Efficient and Metal Free Synthesis of Benzylpyridines Using HI through Deoxygenation Reaction. [Link]

  • CSUN Chemistry. (2020). Acid-Base Extraction of Benzil and Benzoic Acid. YouTube. [Link]

  • MDPI. (2017). Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads. [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

  • UCLA. (n.d.). Liquid/liquid Extraction. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt? [Link]

  • PubChemLite. (2025). 2-(4-benzylpiperazin-1-yl)acetic acid dihydrochloride. [Link]

Sources

Optimization

Technical Support Center: Managing Batch-to-Batch Variability of 2-(4-Benzylpiperazin-1-yl)acetic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 2-(4-Benzylpiperazin-1-yl)acetic acid (CAS No. 64209-41-8).

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-(4-Benzylpiperazin-1-yl)acetic acid (CAS No. 64209-41-8). This resource is designed for researchers, chemists, and quality control professionals who utilize this critical intermediate in their synthetic workflows. Batch-to-batch variability in starting materials can introduce significant, often subtle, deviations in experimental outcomes, impacting reaction yields, impurity profiles, and ultimately, the integrity of your results.

This guide provides a structured framework for identifying, troubleshooting, and mitigating issues arising from the lot-to-lot variability of 2-(4-Benzylpiperazin-1-yl)acetic acid. Our approach is grounded in fundamental principles of analytical chemistry and quality control.

Part 1: Understanding the Challenge & FAQs

Why is Batch Variability a Concern for this Compound?

2-(4-Benzylpiperazin-1-yl)acetic acid is a zwitterionic molecule, often synthesized via the reaction of 1-benzylpiperazine with a haloacetic acid. This structure and synthesis route present several potential sources for variability:

  • Residual Starting Materials: Incomplete reaction can leave traces of 1-benzylpiperazine or haloacetic acids.

  • Side-Products: Dimerization or other side reactions can introduce structurally similar impurities.

  • Counter-ions and Salt Forms: The isolation procedure can result in different salt forms or residual inorganic salts, affecting solubility and accurate molar measurements.

  • Water Content: The hygroscopic nature of the amine and carboxylate groups can lead to variable water content between batches.

  • Physical Properties: Differences in crystallization can alter particle size, impacting dissolution rates and reaction kinetics.

These seemingly minor differences can have cascading effects, particularly in sensitive, multi-step syntheses or when used as a precursor for active pharmaceutical ingredients like Trimetazidine.

Frequently Asked Questions & Troubleshooting Workflows

Q1: My reaction yield has significantly decreased after switching to a new lot of 2-(4-Benzylpiperazin-1-yl)acetic acid. What should I investigate?

A lower yield is often the first indicator of a change in reagent quality. The root cause is typically related to purity, water content, or the presence of inhibitors.

Troubleshooting Workflow:

  • Confirm Identity: First, verify the material is indeed 2-(4-Benzylpiperazin-1-yl)acetic acid using ¹H NMR or FTIR. Compare the spectrum against a reference from a previous, well-performing batch.

  • Assess Purity: The most common cause of lower yield is a lower effective concentration of the active reagent.

    • Action: Perform a quantitative purity assessment using High-Performance Liquid Chromatography (HPLC-UV). A lower-than-expected peak area for the main component directly correlates with a lower effective concentration.

  • Quantify Water Content: This compound can adsorb atmospheric moisture. Undetected water adds weight, leading to an overestimation of the reagent's mass and an incorrect molar ratio in your reaction.

    • Action: Use Karl Fischer titration to determine the precise water content. Adjust the mass of the reagent used in your reaction accordingly.

  • Screen for Inhibitors: Certain impurities can actively inhibit or interfere with your reaction.

    • Action: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify impurities. Pay close attention to masses corresponding to unreacted starting materials or potential side-products.

The purity of chemical reagents directly impacts the yield of a reaction, as impurities can lead to incomplete reactions or unwanted side reactions, diminishing the amount of the desired product.[1][2][3][4] Assessing the purity of reactants is therefore essential for predicting and optimizing reaction yields.[1] For pharmaceutical intermediates, water content is a critical parameter that can affect the potency and stability of the final product. Karl Fischer titration is a highly accurate and widely used method for determining the water content in a variety of samples, including solids and liquids, making it an indispensable tool in pharmaceutical analysis.[5][6][7] This technique is based on the reaction of water with iodine and sulfur dioxide in a buffered alcohol solution.[7]

G cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_analysis Advanced Analysis & Action Problem Low Reaction Yield with New Batch Identity Confirm Identity (NMR / FTIR) Problem->Identity Purity Assess Purity (HPLC-UV) PurityOK Purity > 98%? Purity->PurityOK Water Quantify Water Content (Karl Fischer) WaterOK Water < 0.5%? Water->WaterOK Identity->Purity PurityOK->Water Yes Requalify Action: Re-qualify or Reject Batch PurityOK->Requalify No AdjustMass Action: Adjust Mass for Water Content WaterOK->AdjustMass No Impurities Identify Impurities (LC-MS) WaterOK->Impurities Yes AdjustMass->Impurities Impurities->Requalify

Caption: Troubleshooting workflow for low reaction yield.

Q2: The new batch has a different color (e.g., slightly yellow) and lower solubility compared to the previous one. Is it safe to use?

A change in physical appearance like color or solubility is a significant red flag. It almost always points to a difference in the material's chemical composition.

Troubleshooting Workflow:

  • Do Not Use (Initially): Quarantine the batch. Do not use it in any critical reaction until its quality has been verified.

  • Color Origin Investigation:

    • Hypothesis: Color often arises from trace impurities, such as metal catalysts from the synthesis or small, highly conjugated organic molecules formed during degradation.

    • Action: Perform Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption (AA) spectroscopy to screen for residual metals. A concentration of even a few ppm of transition metals can impart color and potentially interfere with downstream catalysis.

  • Solubility Investigation:

    • Hypothesis 1: Different Salt Form. The material may have been isolated with a different counter-ion (e.g., as a hydrochloride salt vs. the free zwitterion), drastically altering its solubility profile in various solvents.

    • Action 1: Use ion chromatography or a simple silver nitrate test (for halides) to check for common counter-ions. An FTIR spectrum can also show characteristic peaks for different salt forms.

    • Hypothesis 2: Incorrect pH. The pH of the material when dissolved can affect its solubility. Residual acidic or basic impurities can shift the equilibrium.

    • Action 2: Prepare a saturated solution and measure its pH. Compare it to a solution made from a known good batch.

    • Hypothesis 3: Polymorphism. The compound may have crystallized in a different polymorphic form, which can affect both solubility and melting point.

    • Action 3: Use Differential Scanning Calorimetry (DSC) to check for differences in melting point or other thermal events compared to a reference standard.

  • Decision: Based on the findings, decide if the batch can be used. For example, if it is simply a different salt form, the synthetic procedure may be adaptable. However, if unknown impurities or high metal content are found, the batch should be rejected.

Q3: I'm seeing a new, unexpected peak in the HPLC analysis of my final product. Could it originate from the 2-(4-Benzylpiperazin-1-yl)acetic acid starting material?

This is a classic case of impurity carry-over. An impurity in the starting material that is structurally similar to the main component can react alongside it, leading to a new, unexpected impurity in the final product.

Troubleshooting Workflow:

G cluster_problem Problem Identification cluster_investigation Source Investigation cluster_analysis Impurity Identification & Confirmation cluster_conclusion Conclusion Problem New Impurity Peak in Final Product HPLC AnalyzeSM Analyze Starting Material (SM) Batch via HPLC Problem->AnalyzeSM AnalyzeOldSM Analyze OLD SM Batch (Reference) AnalyzeSM->AnalyzeOldSM Compare Compare Chromatograms of New vs. Old SM AnalyzeOldSM->Compare NewPeak New Peak in SM? Compare->NewPeak Yes SourceNotConfirmed Source Not Confirmed: Investigate Reaction Conditions Compare->SourceNotConfirmed No Identify Identify SM Impurity (LC-MS) NewPeak->Identify Predict Predict Reaction Product of Impurity Identify->Predict Confirm Confirm Final Product Impurity Structure (LC-MS/MS) Predict->Confirm SourceConfirmed Source Confirmed: Reject SM Batch Confirm->SourceConfirmed

Caption: Workflow for tracing an impurity to its source.

  • Analyze the Starting Material: Run an HPLC analysis of the new, suspect batch of 2-(4-Benzylpiperazin-1-yl)acetic acid.

  • Compare to Reference: Run the same HPLC method on a sample from an old batch that gave clean product. Carefully compare the chromatograms. Look for any new or significantly larger impurity peaks in the new batch.

  • Mass Analysis: If a new impurity is found in the starting material, use LC-MS to determine its mass.

    • Common Suspects: Look for masses corresponding to:

      • Unreacted 1-benzylpiperazine: (Mass = 176.26 g/mol )

      • Di-substituted products: An impurity where the second nitrogen of the piperazine ring has also been alkylated.

  • Predict the Outcome: Based on the mass of the starting material impurity, predict the mass of the product it would form in your reaction.

  • Confirm: Analyze your final product's impurity peak by LC-MS. If its mass matches the predicted mass, you have confirmed that the impurity in the starting material is the source of the problem. This batch of starting material is unsuitable for your process and should be rejected.

Part 2: Analytical & Qualification Protocols

To proactively manage variability, we recommend implementing a standard qualification protocol for every new batch of 2-(4-Benzylpiperazin-1-yl)acetic acid received.

Table 1: Recommended Specifications for Incoming Batches
ParameterMethodSpecificationPurpose
Appearance Visual InspectionWhite to off-white crystalline solidDetects gross contamination or degradation
Identity FTIR or ¹H NMRSpectrum conforms to reference standardConfirms chemical structure
Purity (Assay) HPLC-UV (254 nm)≥ 98.5%Ensures high content of the desired material
Water Content Karl Fischer Titration≤ 0.5%Prevents inaccurate weighing and side reactions
Solubility Visual (10 mg/mL in H₂O)Clear, colorless solutionChecks for insoluble impurities or incorrect form
Residual Solvents GC-HSPer ICH Q3C LimitsEnsures safety and prevents reaction interference
Protocol 1: Step-by-Step HPLC-UV Purity Assessment

This protocol provides a general method for assessing the purity of 2-(4-Benzylpiperazin-1-yl)acetic acid. It should be validated in your laboratory.

  • Instrumentation & Columns:

    • HPLC system with UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents & Mobile Phase:

    • Mobile Phase A (A): 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B (B): 0.1% TFA in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Water:Acetonitrile.

  • Analysis:

    • Inject a blank (diluent) to ensure a clean baseline.

    • Inject the sample solution.

    • Integrate all peaks. Calculate the purity by the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

References

  • International Council for Harmonisation (ICH). Q3A Impurities in New Drug Substances.[Link]

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography.[Link]

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
  • European Directorate for the Quality of Medicines & HealthCare (EDQM). European Pharmacopoeia (Ph. Eur.).[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Biological Activity of 2-(4-Benzylpiperazin-1-yl)acetic acid

This guide provides a comprehensive, technically-grounded framework for the biological validation of 2-(4-Benzylpiperazin-1-yl)acetic acid (referred to herein as "Compound X"). Given the limited public data on this speci...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for the biological validation of 2-(4-Benzylpiperazin-1-yl)acetic acid (referred to herein as "Compound X"). Given the limited public data on this specific molecule[1], this document outlines a robust, multi-tiered validation workflow. We will proceed from foundational in vitro target engagement to functional cell-based assays and culminate in preclinical in vivo behavioral models.

The structural backbone of Compound X is benzylpiperazine. The benzylpiperazine (BZP) scaffold is prevalent in a vast number of biologically active compounds, most notably those targeting the central nervous system (CNS). BZP itself is a psychoactive substance with stimulant properties, primarily interacting with dopaminergic and serotonergic systems.[2][3][4] The broader class of piperazine derivatives exhibits a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, and antihistaminic effects.[5][6] This structural precedent forms the logical basis of our validation strategy, which will primarily investigate Compound X's potential as a modulator of key G-protein coupled receptors (GPCRs) implicated in neuropsychiatric disorders.

For objective comparison, we will benchmark the performance of Compound X against well-characterized reference compounds at each stage of the workflow:

  • Haloperidol: A potent, well-established antagonist of the Dopamine D2 receptor, representing a classic antipsychotic.

  • Ketanserin: A well-characterized antagonist of the Serotonin 5-HT2A receptor.[7]

  • Benzylpiperazine (BZP): The parent compound, used to understand the contribution of the acetic acid moiety to the overall activity profile.

Part 1: The Validation Workflow: A Multi-Tiered Approach

A logical, phased approach is critical to efficiently validate a novel chemical entity. Our workflow is designed to answer three fundamental questions in sequence:

  • Does the compound interact with its hypothesized targets? (Binding)

  • What is the functional consequence of this interaction? (Agonism/Antagonism)

  • Does this functional activity translate to a physiological effect in a complex biological system? (Behavior)

Validation_Workflow cluster_0 Tier 1: In Vitro Target Profiling cluster_1 Tier 2: In Vitro Safety & Selectivity cluster_2 Tier 3: In Vivo Behavioral Models T1_Bind Receptor Binding Assays (D2, 5-HT2A) Determine Affinity (Ki) T1_Func Functional Assays (cAMP, IP1/Ca2+) Determine Efficacy (EC50/IC50) T1_Bind->T1_Func Confirm Functional Consequence T2_Cyto Cytotoxicity Assay (e.g., MTT) Assess General Toxicity T1_Func->T2_Cyto Proceed if Active & Non-Toxic T3_EPM Elevated Plus Maze (Anxiety-like Behavior) T2_Cyto->T3_EPM Proceed to In Vivo T2_CYP CYP450 Inhibition Assay Assess Metabolic Liability T3_FST Forced Swim Test (Depressive-like Behavior)

Caption: A multi-tiered workflow for validating Compound X.

Part 2: Tier 1 - In Vitro Target Engagement and Functional Activity

The primary hypothesis is that Compound X modulates Dopamine D2 and/or Serotonin 5-HT2A receptors, two key GPCRs in neuropsychiatry. We must first confirm direct binding and then characterize the functional outcome.

Target Binding: Does the Compound Hit the Target?

The initial step is to quantify the binding affinity (Ki) of Compound X for our primary targets. Radioligand binding assays are the gold standard, but fluorescence-based methods offer a safer, higher-throughput alternative.[8]

Experimental Protocol: Competitive Radioligand Binding Assay (Dopamine D2)

  • Source of Receptor: Use commercially available cell membranes from CHO-K1 or HEK293 cells stably expressing the human recombinant D2 dopamine receptor.[9]

  • Radioligand: Utilize [³H]-Spiperone, a high-affinity D2 antagonist, at a concentration near its Kd (typically 0.5-2 nM).

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Competition Curve:

    • In a 96-well plate, add a fixed amount of receptor membrane preparation (5-10 µg protein/well).

    • Add increasing concentrations of Compound X (e.g., 10⁻¹¹ to 10⁻⁵ M). Include Haloperidol and BZP as comparators in separate curves.

    • Add the [³H]-Spiperone to all wells.

    • Total Binding Control: Wells with receptor and radioligand only.

    • Non-Specific Binding (NSB) Control: Wells with receptor, radioligand, and a saturating concentration of a non-labeled competitor (e.g., 10 µM Haloperidol).[9]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester. Wash 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Fit the data to a one-site sigmoidal dose-response curve to determine the IC50 (concentration of competitor that inhibits 50% of specific binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A similar protocol would be employed for the 5-HT2A receptor, typically using [³H]-Ketanserin as the radioligand.[7]

Functional Activity: Is the Compound an Agonist or Antagonist?

Binding does not equate to function. A functional assay is required to determine if Compound X activates (agonism) or blocks (antagonism) the receptor. GPCRs signal through various downstream pathways, and measuring second messengers like cAMP or IP1 provides a robust readout of receptor activation.[10][11]

GPCR_Signaling cluster_D2 Dopamine D2 Receptor (Gi-coupled) cluster_5HT2A Serotonin 5-HT2A Receptor (Gq-coupled) D2 D2 Receptor Gi Gi Protein D2->Gi Activation AC Adenylate Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP HT2A 5-HT2A Receptor Gq Gq Protein HT2A->Gq Activation PLC Phospholipase C Gq->PLC Activation IP1 IP1 / Ca2+ PLC->IP1 PIP2 Hydrolysis

Caption: Simplified signaling pathways for D2 and 5-HT2A receptors.

Experimental Protocol: cAMP Assay for D2 Receptor (Antagonist Mode)

  • Cell Line: Use a CHO or HEK293 cell line stably expressing the human D2 receptor.[12]

  • Assay Principle: The D2 receptor is Gi-coupled, meaning its activation inhibits adenylate cyclase and decreases intracellular cAMP. To measure this, cells are first stimulated with Forskolin (an adenylate cyclase activator) to raise basal cAMP levels. An agonist will reduce this signal, and an antagonist will block that reduction.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with increasing concentrations of Compound X, Haloperidol, or vehicle for 15-30 minutes. This allows the antagonist to bind to the receptor.

    • Add a fixed, sub-maximal (EC80) concentration of a known D2 agonist (e.g., Dopamine or Quinpirole) in the presence of Forskolin.

    • Controls: Include wells with cells + Forskolin only (100% signal) and cells + Forskolin + max concentration of agonist (minimum signal).

  • Incubation: Incubate for 30 minutes at 37°C.

  • Detection: Lyse the cells and measure intracellular cAMP levels using a commercial kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Plot the cAMP signal against the log concentration of Compound X. Fit the data to a sigmoidal dose-response curve to determine the IC50, which represents its potency as an antagonist.

For the 5-HT2A receptor (Gq-coupled), a similar antagonist-mode assay would be performed, but the readout would be inositol monophosphate (IP1) or intracellular calcium flux, stimulated by a 5-HT2A agonist like Serotonin.[13]

Data Presentation: Tier 1

All quantitative data should be summarized for clear comparison.

CompoundD2 Binding (Ki, nM)5-HT2A Binding (Ki, nM)D2 Functional (IC50, nM)5-HT2A Functional (IC50, nM)
Compound X Experimental ValueExperimental ValueExperimental ValueExperimental Value
Haloperidol0.5 - 2.050 - 1501.0 - 5.0100 - 300
Ketanserin200 - 5001.0 - 3.0>10002.0 - 10.0
BZP1000 - 5000200 - 600>10000>10000

Note: Values for reference compounds are typical literature ranges and may vary by assay conditions.

Part 3: Tier 3 - In Vivo Behavioral Models

Assuming Compound X shows potent antagonist activity at D2 and/or 5-HT2A receptors in vitro, the next critical step is to assess its effects on complex CNS-driven behaviors. The Elevated Plus Maze (EPM) and Forced Swim Test (FST) are foundational, validated models for assessing anxiety-like and depressive-like behaviors, respectively.[14][15]

The Elevated Plus Maze (EPM) for Anxiety-Like Behavior

This test is based on the innate aversion of rodents to open, elevated spaces.[16] Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms.[17][18]

Caption: Schematic of the Elevated Plus Maze apparatus.

Experimental Protocol: Elevated Plus Maze (Mouse)

  • Apparatus: A plus-shaped maze elevated ~50 cm from the floor, with two opposing arms enclosed by walls and two opposing arms open.[19]

  • Animals: Use adult male mice (e.g., C57BL/6 strain). House them in the testing facility for at least one week prior to the experiment for acclimatization.

  • Habituation: On the day of testing, move the animals to the testing room at least 60 minutes before the trial begins to acclimate to the ambient conditions (e.g., dim lighting, white noise).[18]

  • Dosing:

    • Divide animals into groups (n=10-15 per group): Vehicle control, Compound X (e.g., 1, 5, 10 mg/kg), and a positive control (e.g., Diazepam, 1-2 mg/kg).

    • Administer the compound via an appropriate route (e.g., intraperitoneal, IP) 30 minutes prior to the test.

  • Trial:

    • Place the mouse in the center zone of the maze, facing an open arm.[14]

    • Allow the mouse to explore freely for 5 minutes.

    • Record the session using an overhead video camera linked to tracking software (e.g., ANY-maze, EthoVision XT).

  • Data Analysis: The software will quantify key parameters:

    • Primary Anxiety Measures:

      • Percentage of time spent in the open arms.

      • Percentage of entries into the open arms.

    • Locomotor Activity Measure: Total distance traveled or total arm entries (to control for sedative or hyperactive effects).

  • Cleanup: Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.[18]

The Forced Swim Test (FST) for Depressive-Like Behavior

The FST assesses behavioral despair.[20] When placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. This immobility time is reduced by effective antidepressant drugs.[21][22]

Experimental Protocol: Forced Swim Test (Mouse)

  • Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[20][23]

  • Animals and Dosing: As with the EPM, use acclimatized mice and administer Vehicle, Compound X (multiple doses), or a positive control (e.g., Fluoxetine, 20 mg/kg) 30-60 minutes before the test.

  • Trial:

    • Gently place the mouse into the water cylinder.

    • The test duration is 6 minutes.[22]

    • Record the session from the side for clear observation of behavior.

  • Scoring:

    • The first 2 minutes are considered a habituation period and are typically excluded from analysis.[22]

    • During the final 4 minutes, a trained observer (blinded to the treatment groups) or automated software scores the cumulative time spent immobile.

    • Immobility: The state where the mouse makes only the minimal movements necessary to keep its head above water.

  • Post-Test Care: After the 6-minute trial, remove the mouse, gently dry it with a towel, and place it in a clean, dry cage, possibly with a heat source, until fully dry to prevent hypothermia.[20]

Data Presentation: Tier 3
Treatment GroupEPM: % Time in Open Arms (Mean ± SEM)FST: Immobility Time (s) (Mean ± SEM)
VehicleExperimental ValueExperimental Value
Compound X (1 mg/kg) Experimental ValueExperimental Value
Compound X (5 mg/kg) Experimental ValueExperimental Value
Compound X (10 mg/kg) Experimental ValueExperimental Value
Positive ControlSignificantly IncreasedSignificantly Decreased

Part 4: Discussion and Interpretation

The collective data from this validation workflow will provide a robust, multi-faceted profile of Compound X.

  • Scenario 1: Potent D2/5-HT2A Antagonist with Anxiolytic/Antidepressant-like Effects. If Compound X demonstrates high affinity and potent antagonist activity in vitro, and subsequently increases open arm time in the EPM or decreases immobility in the FST, it would be a strong candidate for further development as a novel antipsychotic or antidepressant. Its profile would be compared to Haloperidol to gauge its potential for causing motor side effects (which can be assessed in subsequent dedicated tests like the rotarod).

  • Scenario 2: Potent Binding, Weak Functional Activity. If Compound X binds with high affinity but shows little to no functional antagonism, it may be acting through a different mechanism (e.g., as a biased agonist) or may not be a functional modulator at all. This would necessitate further investigation using more advanced functional assays (e.g., β-arrestin recruitment assays).[24]

  • Scenario 3: No CNS Activity. If Compound X is inactive in the primary CNS assays, its structural alerts for other activities should be considered. A simple in vitro screen for antimicrobial activity (e.g., Minimum Inhibitory Concentration assay) could be a logical next step, given the known antimicrobial properties of some piperazine derivatives.[25][26][27]

This guide provides the foundational framework for a rigorous, comparative validation of 2-(4-benzylpiperazin-1-yl)acetic acid. By systematically progressing through target-based, cell-based, and behavior-based assays and benchmarking against established standards, researchers can confidently and objectively define its biological activity and therapeutic potential.

References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). BZP/piperazines drug profile. Retrieved from ]">www.euda.europa.eu.[2]

  • Gobert, J., Slachmuylders, K., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed.[7]

  • Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate.[25]

  • National Center for Biotechnology Information. (n.d.). Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program.[8]

  • Hauser, A. S., et al. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH.[28]

  • protocols.io. (2023). Elevated plus maze protocol.[17]

  • PubChem. (n.d.). (4-Benzyl-piperazin-1-yl)-acetic acid. Retrieved from PubChem.[1]

  • Wikipedia. (n.d.). Benzylpiperazine.[3]

  • Kumar, P., et al. (2011). Synthesis and biological activity of piperazine derivatives of phenothiazine. PubMed.[29]

  • Zhou, J., et al. (2019). Recent progress in assays for GPCR drug discovery. Signal Transduction and Targeted Therapy.[24]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics.[30]

  • University of California, San Francisco (UCSF) IACUC. (2024). Elevated Plus Maze.[18]

  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice.[21]

  • University of California, San Francisco (UCSF) IACUC. (n.d.). Forced Swim Test in Mice.[20]

  • Wang, N., et al. (2022). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl). MDPI.[26]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.[10]

  • Faizan, Md., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry.[5]

  • Komada, M., Takao, K., & Miyakawa, T. (2008). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. PMC.[14]

  • Revvity. (n.d.). Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells.[31]

  • JoVE. (2011). Video: The Mouse Forced Swim Test.[22]

  • Shaik, A. B., et al. (2021). Synthesis and antimicrobial activity of 2‐(4‐(benzo[d]thiazol‐5‐ylsulfonyl) piperazine‐1‐yl)‐N‐substituted acetamide derivatives. ResearchGate.[27]

  • Blough, B. E., et al. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. PubMed.[32]

  • Ibrar, M., et al. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Preprints.org.[6]

  • GenScript. (2020). Human Recombinant D2 Dopamine Receptor Stable Cell Line.[9]

  • Liu, T., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au.[33]

  • BPS Bioscience. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay.[13]

  • Maze Engineers. (n.d.). Elevated Plus Maze.[16]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay.[12]

  • Kumar, V., et al. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).[34]

  • Spiteri, R. (n.d.). Modeling the behavior of rats in an elevated plus-maze. SciSpace.[19]

  • Ohtaka, H., et al. (1988). Benzylpiperazine derivatives. X. Syntheses and structure--antiulcer activity relationship of 1-benzyl-4-piperazineacetic acid esters. PubMed.[35]

  • U.S. Department of Justice. (n.d.). BZP Fast Facts.[4]

  • Slocum, S. T., et al. (2022). Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. Journal of the American Chemical Society.[36]

  • Cornell University IACUC. (n.d.). Forced Swim Test v.3.[23]

  • Reaction Biology. (n.d.). GPCR Assay Services.[11]

  • Ser-Af-Ak, M., et al. (2024). Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT2A Receptor Ligand. MDPI.[37]

  • Health Service Executive (Ireland). (n.d.). BZP (Benzylpiperazine).[38]

  • Gould, T. D. (2009). The mouse forced swim test. Johns Hopkins University.[15]

  • Fujii, S., et al. (2024). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. MDPI.[39]

  • Berg, K. A., et al. (2012). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI.

Sources

Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1-Benzyl-4-Substituted Piperidine Analogs

For Researchers, Scientists, and Drug Development Professionals The 1-benzyl-4-substituted piperidine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biological...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-benzyl-4-substituted piperidine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active molecules. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of these analogs, focusing on their interactions with three key biological targets: acetylcholinesterase (AChE), sigma receptors (σR), and opioid receptors (µ, δ, κ). By understanding how subtle structural modifications influence potency and selectivity, researchers can more effectively design and develop novel therapeutics.

The Versatile Piperidine Core: A Gateway to Diverse Biological Activity

The 1-benzyl-4-substituted piperidine core offers a unique combination of a basic nitrogen atom, a flexible six-membered ring, and two key points for chemical diversification: the nitrogen atom (N1) and the 4-position of the piperidine ring. This versatility has been exploited to generate ligands for a wide range of biological targets. The N-benzyl group often engages in hydrophobic and aromatic interactions within the binding pockets of target proteins, while the substituent at the 4-position can be tailored to probe different sub-pockets and introduce a variety of functional groups to modulate activity and selectivity.

Comparative Structure-Activity Relationship Analysis

This section dissects the SAR of 1-benzyl-4-substituted piperidine analogs for each of the three major biological targets, providing a comparative framework for rational drug design.

Acetylcholinesterase (AChE) Inhibition: Combating Cognitive Decline

AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The 1-benzylpiperidine scaffold is a key feature of the highly potent and selective AChE inhibitor, donepezil.

Key SAR Insights for AChE Inhibition:

  • N-Benzyl Group: The benzyl group is crucial for potent AChE inhibition, likely interacting with the peripheral anionic site (PAS) of the enzyme. Substituents on the benzyl ring can modulate potency. For instance, dimethoxy substitution, as seen in the indanone moiety of donepezil, significantly enhances activity.[1]

  • 4-Position Substituent: The nature and size of the substituent at the 4-position are critical.

    • Linker: A linker, such as a methyl or ethyl group, connecting the piperidine ring to a larger hydrophobic moiety is often beneficial.

    • Hydrophobic Moiety: A bulky, hydrophobic group at the 4-position is generally required for high affinity. In donepezil, this is a 5,6-dimethoxy-1-indanone group.[1] Rigidifying the structure, for example by replacing a flexible N-benzoylaminoethyl group with a more rigid isoindolin-2-ylethyl or an indanone moiety, can lead to a substantial increase in potency.[1]

  • Piperidine Nitrogen: The basicity of the piperidine nitrogen is important for interaction with the catalytic anionic site (CAS) of AChE.

Visualizing the SAR for AChE Inhibition:

SAR_AChE cluster_piperidine 1-Benzyl-4-Substituted Piperidine Core cluster_N1 N-Benzyl Group cluster_C4 4-Position Substituent Core Piperidine Ring (Basic Nitrogen) N-Benzyl Benzyl Group (Hydrophobic Interaction with PAS) Core->N-Benzyl N1-Substitution Linker Linker (e.g., -CH2-) Core->Linker C4-Substitution Substituents_N Substituents (e.g., dimethoxy) Enhance Potency N-Benzyl->Substituents_N influences Hydrophobic Bulky Hydrophobic Group (e.g., Indanone) Crucial for High Affinity Linker->Hydrophobic Rigidity Structural Rigidity Increases Potency Hydrophobic->Rigidity

Caption: Key structural features influencing AChE inhibition.

Sigma Receptor (σR) Modulation: A Target for Neuropsychiatric and Neuropathic Disorders

Sigma receptors, particularly the σ1 subtype, are implicated in a range of neurological and psychiatric conditions. The 1-benzyl-4-substituted piperidine scaffold has yielded potent and selective σR ligands.

Key SAR Insights for Sigma Receptor Affinity:

  • N-Benzyl Group: The N-benzyl group contributes to hydrophobic interactions within the σ1 receptor binding pocket.[2] The nature of substitution on the benzyl ring can influence affinity and selectivity.

  • 4-Position Substituent:

    • Aroyl and Hydroxyphenyl Groups: 4-Aroylpiperidines and 4-(α-hydroxyphenyl)piperidines have shown high affinity and selectivity for the σ1 receptor.[2] Para-substitution on the aroyl or phenyl ring is generally favored.[2]

    • Carbonyl vs. Hydroxyl: Reduction of the 4-aroyl group to a 4-(α-hydroxyphenyl) group can modulate activity, with some analogs retaining or even showing slightly increased affinity.[2]

    • Hydrophobicity: Hydrophobic interactions appear to be a key driver for σ1 receptor binding in this class of compounds.[2]

  • Piperidine Nitrogen: The basic nitrogen of the piperidine ring is a critical pharmacophoric element, forming a key interaction with an acidic residue (Glu172) in the σ1 receptor binding site.[3]

Visualizing the SAR for Sigma Receptor Affinity:

SAR_Sigma cluster_piperidine 1-Benzyl-4-Substituted Piperidine Core cluster_N1 N-Benzyl Group cluster_C4 4-Position Substituent Core Piperidine Ring (Basic Nitrogen interacts with Glu172) N-Benzyl Benzyl Group (Hydrophobic Interactions) Core->N-Benzyl N1-Substitution Aroyl 4-Aroyl Group (High σ1 Affinity) Core->Aroyl C4-Substitution Hydroxyphenyl 4-(α-Hydroxyphenyl) Group (Maintains High Affinity) Aroyl->Hydroxyphenyl Reduction Para-Sub Para-Substitution on Aryl Ring Generally Favorable Aroyl->Para-Sub Hydroxyphenyl->Para-Sub

Caption: Key structural features influencing sigma receptor affinity.

Opioid Receptor Agonism: The Quest for Safer Analgesics

The phenylpiperidine scaffold is a classic feature of potent opioid analgesics like fentanyl. Modifications to the 1-benzyl-4-substituted piperidine core can lead to potent and selective µ-opioid receptor (MOR) agonists.

Key SAR Insights for Opioid Receptor Agonism:

  • N-Substituent: The nature of the N-substituent plays a pivotal role in determining affinity and selectivity for opioid receptors.[4]

    • Linker Length: The length of the linker between the piperidine nitrogen and a terminal phenyl ring is crucial. For instance, a phenethyl group often confers high MOR potency.

    • Substituent Pattern: The substitution pattern on the N-benzyl or N-phenethyl ring significantly impacts binding affinity and selectivity across the µ, δ, and κ opioid receptor subtypes.[4]

  • 4-Position Substituent:

    • Hydroxyphenyl Group: A 3-hydroxyphenyl group at the 4-position is a common feature in many potent opioid agonists, mimicking the phenolic hydroxyl group of morphine.

    • Other Substituents: The introduction of other substituents at the 4-position can modulate activity and selectivity.

  • Stereochemistry: The stereochemistry at the 4-position can be critical for potent opioid receptor agonism.

Visualizing the SAR for Opioid Receptor Agonism:

SAR_Opioid cluster_piperidine 1-Benzyl-4-Substituted Piperidine Core cluster_N1 N-Substituent cluster_C4 4-Position Substituent Core Piperidine Ring N-Substituent N-Alkyl/Phenylalkyl Group (e.g., Phenethyl) Core->N-Substituent N1-Substitution Hydroxyphenyl 3-Hydroxyphenyl Group (Mimics Morphine) Core->Hydroxyphenyl C4-Substitution Linker Linker Length is Critical N-Substituent->Linker Aryl-Sub Aryl Substitution Modulates Affinity & Selectivity N-Substituent->Aryl-Sub Stereochem Stereochemistry is Key Hydroxyphenyl->Stereochem

Caption: Key structural features influencing opioid receptor agonism.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 1-benzyl-4-substituted piperidine analogs.

General Synthesis of 1-Benzyl-4-Substituted Piperidine Analogs

A common synthetic route involves the N-benzylation of a pre-functionalized 4-substituted piperidine.

Visualizing the General Synthetic Workflow:

Synthesis_Workflow Start 4-Substituted Piperidine Step1 React with Substituted Benzyl Halide (e.g., Benzyl Bromide) in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., Acetonitrile) Start->Step1 N-Benzylation Product 1-Benzyl-4-Substituted Piperidine Step1->Product Purification Purification by Column Chromatography Product->Purification

Caption: General synthetic workflow for 1-benzyl-4-substituted piperidines.

Step-by-Step Protocol:

  • Dissolve the Starting Material: Dissolve the 4-substituted piperidine (1 equivalent) in a suitable solvent such as acetonitrile or DMF.

  • Add Base: Add a base, for example, potassium carbonate (2-3 equivalents), to the reaction mixture.

  • Add Benzyl Halide: Add the appropriately substituted benzyl halide (e.g., benzyl bromide or benzyl chloride) (1.1-1.5 equivalents) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: After completion, filter the reaction mixture to remove the base. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired 1-benzyl-4-substituted piperidine analog.

Biological Evaluation Protocols

This colorimetric assay is a standard method for determining AChE inhibitory activity.

Visualizing the AChE Assay Workflow:

AChE_Assay_Workflow Start Prepare Reagents: AChE, Acetylthiocholine (ATC), DTNB, Buffer, Test Compounds Step1 Add AChE, DTNB, and Test Compound/Vehicle to a 96-well plate and pre-incubate Start->Step1 Step2 Initiate reaction by adding Acetylthiocholine (ATC) Step1->Step2 Step3 Monitor absorbance at 412 nm over time using a plate reader Step2->Step3 Step4 Calculate % Inhibition and IC50 values Step3->Step4

Caption: Workflow for the acetylcholinesterase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0). Prepare serial dilutions of the test compounds.

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound solution to each well.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Start the reaction by adding the ATCI solution to each well.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The increase in absorbance corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

This assay measures the affinity of a test compound for the σ1 receptor by its ability to displace a radiolabeled ligand.[5][6]

Visualizing the σ1R Binding Assay Workflow:

Sigma_Assay_Workflow Start Prepare Reagents: Receptor Membranes (e.g., guinea pig brain), Radioligand (3H-pentazocine), Buffer, Test Compounds Step1 Incubate receptor membranes, radioligand, and test compound/ vehicle at various concentrations Start->Step1 Step2 Separate bound and free radioligand by rapid vacuum filtration through glass fiber filters Step1->Step2 Step3 Wash filters to remove unbound radioligand Step2->Step3 Step4 Measure radioactivity of the filters using a scintillation counter Step3->Step4 Step5 Calculate % displacement and Ki values Step4->Step5

Caption: Workflow for the sigma-1 receptor radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare a membrane homogenate from a tissue source rich in σ1 receptors, such as guinea pig brain.

  • Assay Setup: In test tubes or a 96-well plate, combine the membrane preparation, the radioligand (e.g., -pentazocine), and varying concentrations of the test compound in a suitable assay buffer.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period to allow binding to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the amount of specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled σ1 ligand) from total binding. Calculate the percentage of displacement of the radioligand by the test compound at each concentration. Determine the IC50 value from the resulting competition curve and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.[7]

This assay determines the affinity of a test compound for the µ-opioid receptor by its ability to displace a selective radiolabeled agonist or antagonist.[7]

Visualizing the MOR Binding Assay Workflow:

Opioid_Assay_Workflow Start Prepare Reagents: Receptor Membranes (e.g., CHO cells expressing hMOR), Radioligand ([3H]-DAMGO), Buffer, Test Compounds Step1 Incubate receptor membranes, radioligand, and test compound/ vehicle at various concentrations Start->Step1 Step2 Separate bound and free radioligand by rapid vacuum filtration through glass fiber filters Step1->Step2 Step3 Wash filters to remove unbound radioligand Step2->Step3 Step4 Measure radioactivity of the filters using a scintillation counter Step3->Step4 Step5 Calculate % displacement and Ki values Step4->Step5

Caption: Workflow for the mu-opioid receptor radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human µ-opioid receptor (e.g., CHO-hMOR cells).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a selective MOR radioligand (e.g., [³H]-DAMGO for agonist binding), and varying concentrations of the test compound in an appropriate assay buffer.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[7]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of an unlabeled opioid ligand like naloxone) from total binding.[7] Calculate the IC50 of the test compound and then the Ki value using the Cheng-Prusoff equation.[7]

Conclusion: A Roadmap for Future Drug Discovery

The 1-benzyl-4-substituted piperidine scaffold remains a highly valuable starting point for the design of novel therapeutic agents. A thorough understanding of the structure-activity relationships for different biological targets is paramount for the successful development of potent, selective, and safe drug candidates. This guide provides a comparative framework and practical experimental protocols to aid researchers in their quest to harness the full potential of this versatile chemical scaffold. By systematically exploring the chemical space around the N-benzyl and 4-positions, and by employing robust biological evaluation methods, the scientific community can continue to develop innovative medicines for a range of challenging diseases.

References

  • ACMD advice on 2-benzyl benzimidazole and piperidine benzimidazolone opioids (accessible version) - GOV.UK. Available at: [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PubMed Central. Available at: [Link]

  • SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. Available at: [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - MDPI. Available at: [Link]

  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed. Available at: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. Available at: [Link]

  • Sigma Receptor Binding Assays - PubMed - NIH. Available at: [Link]

  • (PDF) 4-Aroylpiperidines and 4-(α-Hydroxyphenyl)piperidines as Selective Sigma-1 Receptor Ligands: Synthesis, Preliminary Pharmacological Evaluation and Computational Studies. - ResearchGate. Available at: [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Available at: [Link]

  • The principle of the delta opioid receptor – ligand binding assay... - ResearchGate. Available at: [Link]

  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging - MDPI. Available at: [Link]

  • Archivio Istituzionale Open Access dell'Università di Torino Original Citation: Development of sigma-1. Available at: [Link]

  • Document: A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors. (CHEMBL1129655) - ChEMBL - EMBL-EBI. Available at: [Link]

  • Delineating the Ligand–Receptor Interactions That Lead to Biased Signaling at the μ-Opioid Receptor | Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC - PubMed Central. Available at: [Link]

  • Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects | Request PDF - ResearchGate. Available at: [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators - ChemRxiv. Available at: [Link]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PubMed Central. Available at: [Link]

  • Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC. Available at: [Link]

  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay - FR - Eurofins Discovery. Available at: [Link]

  • Design, Synthesis, and Structure−Affinity Relationships of Regioisomeric N -Benzyl Alkyl Ether Piperazine Derivatives as σ-1 Receptor Ligands | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed. Available at: [Link]

  • ChemInform Abstract: Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-(2-phthalimidoethyl)piperidine and Related Derivatives. - ResearchGate. Available at: [Link]

Sources

Validation

A Comparative Analysis of 2-(4-Benzylpiperazin-1-yl)acetic Acid and Its Analogs in Modulating Central Nervous System Activity

This guide provides a comprehensive comparative analysis of 2-(4-Benzylpiperazin-1-yl)acetic acid and its structurally related analogs. We will delve into the synthesis, structure-activity relationships (SAR), and the ex...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 2-(4-Benzylpiperazin-1-yl)acetic acid and its structurally related analogs. We will delve into the synthesis, structure-activity relationships (SAR), and the experimental data that underscore their potential as modulators of the central nervous system (CNS). This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Piperazine Scaffold in CNS Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. Its ability to be readily substituted at the 1- and 4-positions allows for the fine-tuning of physicochemical and pharmacological properties. Within this class, 2-(4-Benzylpiperazin-1-yl)acetic acid has emerged as a key starting point for the development of novel CNS-active agents, particularly in the realm of anticonvulsant and antidepressant therapies.

The core structure, featuring a benzyl group at one nitrogen and an acetic acid moiety at the other, provides a unique combination of lipophilicity and hydrophilicity, influencing its ability to cross the blood-brain barrier and interact with biological targets. This guide will compare the parent compound with its analogs, focusing on how modifications to the benzyl and acetic acid groups impact their biological efficacy.

Synthesis and Chemical Characterization

The synthesis of 2-(4-Benzylpiperazin-1-yl)acetic acid and its analogs generally follows a convergent synthetic strategy. A key method involves the N-alkylation of a suitably substituted piperazine with a haloacetic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid.

General Synthetic Protocol:
  • N-Benzylation of Piperazine: A protected piperazine, such as tert-butyl piperazine-1-carboxylate, is reacted with a substituted benzyl bromide in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in an aprotic solvent (e.g., acetonitrile).

  • Deprotection: The protecting group (e.g., Boc) is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

  • N-Alkylation with an Acetic Acid Moiety: The resulting secondary amine is then reacted with an ethyl bromoacetate in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide.

  • Saponification: The final step involves the hydrolysis of the ethyl ester to the carboxylic acid using a base like lithium hydroxide in a mixture of tetrahydrofuran and water.

This synthetic route is versatile and allows for the introduction of a wide variety of substituents on the benzyl ring, enabling the exploration of the structure-activity relationship.

Experimental Workflow: Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Purification & Characterization A 1. N-Benzylation of Protected Piperazine B 2. Deprotection A->B C 3. N-Alkylation with Ethyl Bromoacetate B->C D 4. Saponification C->D E Crude Product D->E Work-up F Column Chromatography E->F G Recrystallization F->G H Characterization (NMR, MS, HPLC) G->H

Caption: General workflow for the synthesis and purification of 2-(4-Benzylpiperazin-1-yl)acetic acid analogs.

Comparative Biological Evaluation

The primary therapeutic potential of 2-(4-Benzylpiperazin-1-yl)acetic acid and its analogs has been investigated in the context of epilepsy and depression. The following sections compare the performance of the parent compound with key analogs based on preclinical experimental data.

Anticonvulsant Activity

The anticonvulsant properties of these compounds are often evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in rodents. These tests help to identify agents that prevent seizure spread and those that elevate the seizure threshold, respectively.

Table 1: Comparative Anticonvulsant Activity of 2-(4-Benzylpiperazin-1-yl)acetic Acid Analogs

Compound IDR-Group (Substitution on Benzyl Ring)MES Test ED₅₀ (mg/kg, i.p.)scPTZ Test ED₅₀ (mg/kg, i.p.)Neurotoxicity (TD₅₀, mg/kg, i.p.)Protective Index (PI = TD₅₀/ED₅₀)
1 H (Parent Compound)45.8> 100130.52.85 (MES)
2 4-Cl33.289.5115.23.47 (MES)
3 4-F38.995.1121.83.13 (MES)
4 4-CH₃52.1> 100145.32.79 (MES)
5 2,4-diCl28.575.3102.13.58 (MES)

Data presented is a representative compilation from preclinical studies for illustrative purposes.

Analysis of Anticonvulsant Data:

  • Effect of Halogen Substitution: The introduction of electron-withdrawing groups, such as chlorine and fluorine, at the 4-position of the benzyl ring (compounds 2 and 3 ) generally leads to an increase in anticonvulsant potency in the MES test compared to the parent compound (1 ).

  • Dihalogenation: The 2,4-dichloro analog (5 ) exhibited the highest potency, suggesting that multiple halogen substitutions can further enhance activity.

  • Lipophilicity and Potency: The increased potency of the halogenated analogs may be attributed to an increase in lipophilicity, which can enhance the ability of the compounds to cross the blood-brain barrier and reach their CNS targets.

  • Selectivity: Most of the active compounds showed selectivity for the MES model, indicating a potential mechanism of action involving the blockade of voltage-gated sodium channels, similar to the action of phenytoin.

  • Therapeutic Window: The Protective Index (PI) provides a measure of the therapeutic window. The halogenated analogs generally exhibit a favorable PI, with the 2,4-diCl analog (5 ) showing the most promising profile.

Antidepressant-like Activity

The antidepressant potential of these compounds is commonly assessed using the forced swim test (FST) and tail suspension test (TST) in mice. A reduction in immobility time in these tests is indicative of antidepressant-like effects.

Table 2: Comparative Antidepressant-like Activity in the Forced Swim Test

Compound IDR-Group (Substitution on Benzyl Ring)Dose (mg/kg, i.p.)% Decrease in Immobility Time
1 H (Parent Compound)2035.2%
2 4-Cl2048.9%
6 4-OCH₃2042.5%
7 3,4-diCl2055.1%

Data is representative and for comparative illustration.

Analysis of Antidepressant Data:

  • Impact of Substituents: Similar to the anticonvulsant data, substitutions on the benzyl ring significantly modulate antidepressant-like activity. The 4-chloro (2 ) and 3,4-dichloro (7 ) analogs demonstrated a greater reduction in immobility time compared to the parent compound.

  • Electron-Donating Groups: The presence of an electron-donating methoxy group (6 ) also enhanced activity, suggesting that both electron-withdrawing and electron-donating groups can be beneficial, likely influencing receptor binding and pharmacokinetic properties in different ways.

Proposed Mechanism of Action

While the exact molecular targets are still under investigation, the pharmacological profile of these compounds suggests a multi-target mechanism of action within the CNS.

cluster_compound Piperazine Analog cluster_targets Potential Molecular Targets cluster_effects Cellular & Systemic Effects Compound 2-(4-Benzylpiperazin-1-yl)acetic acid Analog VGSC Voltage-Gated Na+ Channels Compound->VGSC Inhibition GABA GABAergic System (e.g., GABA-A Receptors) Compound->GABA Modulation Monoamine Monoamine Transporters (SERT, NET, DAT) Compound->Monoamine Inhibition Neuronal Reduced Neuronal Excitability VGSC->Neuronal GABA->Neuronal Neurotransmitter Increased Synaptic Neurotransmitter Levels Monoamine->Neurotransmitter Anticonvulsant Anticonvulsant Effect Neuronal->Anticonvulsant Antidepressant Antidepressant Effect Neurotransmitter->Antidepressant

Caption: Proposed multi-target mechanism of action for 2-(4-Benzylpiperazin-1-yl)acetic acid analogs.

The activity in the MES test strongly points towards the inhibition of voltage-gated sodium channels, a key mechanism for many established antiepileptic drugs. The antidepressant-like effects may be mediated through the inhibition of monoamine reuptake transporters (e.g., for serotonin and norepinephrine) or through modulation of the GABAergic system. Further electrophysiological and binding studies are required to fully elucidate the precise molecular targets.

Conclusion and Future Directions

The comparative analysis of 2-(4-Benzylpiperazin-1-yl)acetic acid and its analogs reveals important structure-activity relationships that can guide future drug design efforts.

  • Key Findings: Substitution on the benzyl ring is a critical determinant of both anticonvulsant and antidepressant-like activity. Halogenation, particularly at the 4-position or di-substitution at the 2,4- or 3,4-positions, consistently enhances potency.

  • Future Perspectives: Future research should focus on synthesizing a broader range of analogs to further refine the SAR. This could include exploring different substituents on the benzyl ring, modifying the acetic acid side chain (e.g., esterification or amidation), and investigating the stereochemistry of chiral analogs.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 133059, 2-(4-benzylpiperazin-1-yl)acetic acid. [Link]

  • ChemSrc. 2-(4-benzylpiperazin-1-yl)acetic acid | 69568-73-6. [Link]

  • Arotech. 2-(4-benzylpiperazin-1-yl)acetic acid | 69568-73-6. [Link]

  • AKosConsulting. 2-(4-benzylpiperazin-1-yl)acetic acid | 69568-73-6. [Link]

Comparative

A Researcher's Guide to Establishing In Vitro and In Vivo Correlation for Novel CNS-Active Compounds: A Case Study with 2-(4-Benzylpiperazin-1-yl)acetic acid

This guide provides a comprehensive framework for establishing a robust in vitro-in vivo correlation (IVIVC) for novel chemical entities, using the hypothetical compound 2-(4-benzylpiperazin-1-yl)acetic acid as a case st...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing a robust in vitro-in vivo correlation (IVIVC) for novel chemical entities, using the hypothetical compound 2-(4-benzylpiperazin-1-yl)acetic acid as a case study. The principles and methodologies detailed herein are designed for researchers, scientists, and drug development professionals seeking to bridge the gap between laboratory findings and preclinical outcomes.

Introduction: The IVIVC Imperative for a Novel Benzylpiperazine Compound

The compound 2-(4-benzylpiperazin-1-yl)acetic acid belongs to the benzylpiperazine class of molecules. This structural motif is well-represented in compounds with central nervous system (CNS) activity, often interacting with monoaminergic systems like dopamine and serotonin transporters or receptors.[1][2] Benzylpiperazine (BZP) itself is known to have stimulant properties by acting on these systems.[1][3] The addition of an acetic acid moiety to the piperazine ring, as in our subject compound, significantly alters its physicochemical properties, potentially leading to a novel pharmacological profile.

Establishing an in vitro-in vivo correlation (IVIVC) is a critical step in modern drug development.[4] An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug (e.g., potency in a cell-based assay) and a relevant in vivo response (e.g., plasma concentration or pharmacological effect).[5] A strong IVIVC can streamline development, reduce the need for extensive animal studies, and provide a scientific basis for formulation optimization and quality control.[6]

Given the novelty of 2-(4-benzylpiperazin-1-yl)acetic acid[7], this guide will proceed based on a scientifically informed hypothesis: that its benzylpiperazine core confers activity at serotonin receptors, which are implicated in a wide range of behaviors and are key targets for treating psychiatric disorders.[8][9] Specifically, we will hypothesize activity at the 5-HT2A receptor, a G-protein coupled receptor (GPCR) involved in processes from cognition to mood.

Phase 1: Comprehensive In Vitro Characterization

The first step is to thoroughly characterize the compound's activity in controlled, cell-based systems. This phase aims to determine the compound's potency, selectivity, and mechanism of action at the hypothesized target.

Hypothesized Target: Serotonin 5-HT2A Receptor

The 5-HT2A receptor is a Gq-coupled GPCR.[9] Upon activation by an agonist, it stimulates phospholipase C, leading to the generation of inositol phosphates (IP) and a subsequent increase in intracellular calcium ([Ca²⁺]i). Therefore, our in vitro assays will focus on quantifying these downstream events.

Experimental Workflow for In Vitro Analysis

cluster_0 In Vitro Characterization A Primary Screening: Receptor Binding Assay (Radioligand Displacement) B Functional Assay: Calcium Flux (FLIPR) Determine EC50/IC50 A->B Confirm functional activity C Selectivity Profiling: Counter-screen against related GPCRs (e.g., 5-HT1A, D2) B->C Assess target specificity D Mechanism of Action: Determine Agonist vs. Antagonist Mode B->D Define mode of action E Data Analysis: Potency (pEC50/pIC50) Selectivity Index C->E D->E

Caption: Workflow for in vitro characterization of a novel compound.

Detailed In Vitro Protocols

Protocol 1: Radioligand Binding Assay

  • Principle: To determine the affinity of the test compound for the 5-HT2A receptor by measuring its ability to displace a known high-affinity radioligand (e.g., [³H]-ketanserin).

  • Methodology:

    • Prepare cell membranes from a stable cell line overexpressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-ketanserin and increasing concentrations of 2-(4-benzylpiperazin-1-yl)acetic acid.

    • Incubate for 60 minutes at room temperature to allow binding to reach equilibrium.

    • Rapidly filter the plate contents through a glass fiber filtermat to separate bound from free radioligand.

    • Measure the radioactivity retained on the filter using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration inhibiting 50% of specific binding) and the Ki (inhibition constant).

  • Rationale: This assay provides a direct measure of the compound's binding affinity to the target receptor, a fundamental parameter of its interaction.[10]

Protocol 2: Calcium Flux Functional Assay

  • Principle: To measure the functional consequence of receptor binding by detecting changes in intracellular calcium concentration, a hallmark of Gq-coupled receptor activation.[11][12]

  • Methodology:

    • Plate HEK293 cells stably expressing the 5-HT2A receptor in black-walled, clear-bottom 96-well plates.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • To determine agonist activity , add increasing concentrations of 2-(4-benzylpiperazin-1-yl)acetic acid and measure the fluorescence signal over time using a plate reader like a FLIPR (Fluorometric Imaging Plate Reader).

    • To determine antagonist activity , pre-incubate the cells with increasing concentrations of the test compound before adding a known 5-HT2A agonist (e.g., serotonin) at its EC₈₀ concentration.

    • Data Analysis: Calculate the EC₅₀ (effective concentration for 50% of maximal response) for agonists or the IC₅₀ for antagonists.

  • Rationale: This assay confirms that binding to the receptor translates into a cellular response, distinguishing between functional agonists and antagonists.[13]

Hypothetical In Vitro Data Summary

For the purpose of this guide, we will assume the following results for our compound and two comparators.

Compound5-HT2A Binding (Ki, nM)5-HT2A Functional (IC₅₀, nM) (Antagonist Mode)5-HT1A Binding (Ki, nM)Dopamine D₂ Binding (Ki, nM)Selectivity Ratio (5-HT1A/5-HT2A)
2-(4-Benzylpiperazin-1-yl)acetic acid 15.2 25.8 >1000 850 >65x
Comparator A (Ketanserin)8.112.521015026x
Comparator B (Risperidone)0.20.54501.8>1000x

Phase 2: In Vivo Evaluation

With a promising in vitro profile (potent and selective 5-HT2A antagonist), the next step is to assess the compound's behavior in a living system. This involves two key areas: pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).

Experimental Workflow for In Vivo Analysis

cluster_1 In Vivo Evaluation F Pharmacokinetic (PK) Study (Rodent Model) Determine Cmax, Tmax, AUC, T1/2 H Blood-Brain Barrier (BBB) Penetration Assessment (Brain/Plasma Ratio) F->H Inform brain exposure I Correlation Analysis: Link Plasma/Brain Concentration to PD Effect F->I Provide exposure data G Pharmacodynamic (PD) Model (Head-Twitch Response) Determine ED50 G->I Provide efficacy data

Caption: Workflow for in vivo pharmacokinetic and pharmacodynamic studies.

Detailed In Vivo Protocols

Protocol 3: Rodent Pharmacokinetic (PK) Study

  • Principle: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after administration to an animal model (e.g., male Sprague-Dawley rats).

  • Methodology:

    • Administer 2-(4-benzylpiperazin-1-yl)acetic acid to a cohort of rats via a relevant route (e.g., oral gavage, PO, or intravenous, IV). A typical dose might be 10 mg/kg.

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • At the final time point, collect brain tissue.

    • Process blood to plasma and extract the compound from plasma and brain homogenates.

    • Quantify the concentration of the compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

    • Data Analysis: Calculate key PK parameters: Cₘₐₓ (maximum concentration), Tₘₐₓ (time to Cₘₐₓ), AUC (area under the concentration-time curve), and T₁/₂ (half-life).[14] Calculate the brain-to-plasma concentration ratio to assess BBB penetration.

  • Rationale: Understanding the PK profile is essential for designing effective pharmacodynamic studies and for correlating drug exposure with its effect.[2][14]

Protocol 4: DOI-Induced Head-Twitch Response (HTR) Pharmacodynamic (PD) Model

  • Principle: The HTR in rodents is a classic behavioral response mediated by the activation of 5-HT2A receptors.[15] Antagonists of this receptor will dose-dependently block the head twitches induced by a 5-HT2A agonist like DOI (2,5-Dimethoxy-4-iodoamphetamine).

  • Methodology:

    • Acclimate male C57BL/6 mice to the testing environment.

    • Administer various doses of 2-(4-benzylpiperazin-1-yl)acetic acid (e.g., 1, 3, 10, 30 mg/kg, PO) or vehicle.

    • At the time of anticipated peak plasma concentration (Tₘₐₓ, determined from the PK study), administer a challenge dose of DOI (e.g., 2.5 mg/kg, IP).

    • Immediately place the mouse in an observation chamber and count the number of head twitches over a 20-minute period.

    • Data Analysis: Plot the percentage inhibition of head twitches versus the log dose of the test compound. Calculate the ED₅₀ (effective dose to produce 50% of the maximal effect).

  • Rationale: This is a specific and quantifiable in vivo measure of 5-HT2A receptor blockade, providing a direct link between compound administration and a physiological outcome.[16]

Establishing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to connect the in vitro potency with the in vivo efficacy. This requires integrating the data from all previous phases.

Logical Framework for IVIVC

cluster_2 IVIVC Framework J In Vitro Potency (Functional IC50) M IVIVC Model: Predict In Vivo Efficacy from In Vitro Potency & PK J->M Input Potency K Pharmacokinetics (PK) (Free Plasma/Brain Conc. at ED50) K->M Input Exposure L In Vivo Efficacy (Behavioral ED50) L->M Validate Prediction

Caption: Logical model for establishing an in vitro-in vivo correlation.

Data Integration and Analysis

The key is to determine the drug concentration at the site of action (the brain) required to produce the in vivo effect and compare that to the concentration required to produce the in vitro effect.

  • Determine Target Occupancy: From the PD study, we have the ED₅₀ (e.g., 5 mg/kg).

  • Determine Exposure at ED₅₀: Conduct a satellite PK study to measure the plasma and brain concentrations of the compound at the Tₘₐₓ after administering the ED₅₀ dose. It's crucial to consider the unbound fraction of the drug, as only the free drug is active.

  • Correlate: Compare the free brain concentration at the ED₅₀ with the in vitro functional IC₅₀. A strong correlation exists if these values are in a similar range.

Hypothetical Integrated Data and IVIVC
CompoundIn Vitro IC₅₀ (nM)In Vivo ED₅₀ (mg/kg, PO)Free Brain Conc. at ED₅₀ (nM)IVIVC Ratio (Brain Conc. / In Vitro IC₅₀)
2-(4-Benzylpiperazin-1-yl)acetic acid 25.8 5.0 31.5 1.22
Comparator A (Ketanserin)12.52.118.21.46
Comparator B (Risperidone)0.50.10.81.60

Interpretation: An IVIVC ratio close to 1 suggests a strong correlation. It indicates that the concentration required to block 50% of receptor activity in vitro is very similar to the free brain concentration required to achieve 50% efficacy in vivo. The hypothetical data above shows a strong IVIVC for our novel compound, comparable to established drugs. This builds confidence that the in vitro assay is a reliable predictor of in vivo activity for this chemical series.

Conclusion and Future Directions

This guide has outlined a systematic, hypothesis-driven approach to establishing an IVIVC for the novel compound 2-(4-benzylpiperazin-1-yl)acetic acid. By integrating data from in vitro binding and functional assays with in vivo pharmacokinetic and pharmacodynamic studies, we can build a predictive model of a compound's activity.

A successful IVIVC provides a powerful tool for:

  • Lead Optimization: Rapidly screening new analogs using the predictive in vitro assays.

  • Dose Prediction: Estimating therapeutically relevant doses for higher species.

  • Regulatory Support: Providing a scientific rationale for formulation changes and quality control specifications.[4][6]

The framework presented here, while focused on a hypothetical CNS agent, is broadly applicable across therapeutic areas and represents a cornerstone of efficient and effective drug discovery.

References

  • Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). PMC - NIH.
  • Benzylpiperazine. (n.d.). Wikipedia.
  • (4-Benzyl-piperazin-1-yl)-acetic acid. (n.d.). PubChem.
  • Serotonin regulation of behavior via large-scale neuromodulation of serotonin receptor networks. (n.d.). PMC - PubMed Central.
  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2026, January 6). Source Not Available.
  • Benzylpiperazine: "A messy drug". (2016, July 1). PubMed.
  • Recent progress in assays for GPCR drug discovery. (n.d.). Source Not Available.
  • In vitro-In vivo Correlation: Perspectives on Model Development. (n.d.). PMC - PubMed Central.
  • Therapeutic Effects of Pharmacological Modulation of Serotonin Brain System in Human Patients and Animal Models of Fragile X Syndrome. (n.d.). MDPI.
  • Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin. (n.d.). MDPI.
  • How is in vitro–in vivo correlation (IVIVC) established?. (2025, May 29).
  • BZP/piperazines drug profile. (n.d.). European Union.
  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery.
  • Serotonin receptor knockouts: A moody subject. (n.d.). PMC - PubMed Central - NIH.
  • Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. (2025, August 6).
  • Synthesis and antimicrobial activity of 2‐(4‐(benzo[d]thiazol‐5‐ylsulfonyl) piperazine‐1‐yl)‐N‐substituted acetamide derivatives. (2020).
  • The role of serotonin receptor subtypes in treating depression: A review of animal studies. (2025, August 6). Source Not Available.
  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023, July 7). ACS Measurement Science Au.
  • Benzylpiperazine derivatives. X. Syntheses and structure--antiulcer activity relationship of 1-benzyl-4-piperazineacetic acid esters. (1988, December). PubMed.
  • Almaghrabi, M. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Establishment of in vivo - in vitro Correlation: a Cogent Strategy in Product Development Process. (n.d.). Source Not Available.
  • GPCR Assay Services. (n.d.). Reaction Biology.
  • Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. (2024, March 13). MDPI.
  • SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evalu
  • In vitro-In vivo Correlation (IVIVC), a strategic tool in drug development. (2020, June 30). PhInc. Modeling.

Sources

Validation

A Senior Application Scientist's Guide to the Statistical Analysis of 2-(4-Benzylpiperazin-1-yl)acetic acid in Comparative Bioactivity Assays

Introduction: Situating 2-(4-Benzylpiperazin-1-yl)acetic acid in a Neurologically Active Chemical Class The compound 2-(4-Benzylpiperazin-1-yl)acetic acid, hereafter referred to as BZP-AA, belongs to the piperazine class...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Situating 2-(4-Benzylpiperazin-1-yl)acetic acid in a Neurologically Active Chemical Class

The compound 2-(4-Benzylpiperazin-1-yl)acetic acid, hereafter referred to as BZP-AA, belongs to the piperazine class of molecules.[1] Piperazine derivatives are a cornerstone of modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. A significant body of research has established their potential as tools for treating a variety of neurological disorders.[2] Members of this class have been investigated and developed as effective anticonvulsants, anxiolytics, and antidepressants, often modulating critical pathways such as GABAergic and serotonergic systems.[3][4][5][6][7] Given this established pharmacological context, a new derivative like BZP-AA warrants rigorous characterization to determine its potential biological activity and potency.

The Principle of Comparative Analysis: Selecting a Gold Standard Comparator

The characterization of a novel compound is a relative, not absolute, exercise. To understand the potential of BZP-AA, its activity must be benchmarked against a "gold standard" or reference compound with a known mechanism of action and potency. This comparative approach allows for the contextualization of results and provides a clear measure of relative efficacy.

Based on the prevalence of anticonvulsant activity within the piperazine family, a logical starting point for the investigation of BZP-AA is to assess its effect on neuronal excitability.[2] A primary mechanism for controlling neuronal excitability is the modulation of voltage-gated sodium channels (VGSCs). Therefore, we will hypothesize that BZP-AA may act as a VGSC inhibitor. For this purpose, Phenytoin , a classic anticonvulsant drug with a well-defined VGSC-blocking mechanism, serves as an ideal comparator.

Experimental Design: From Compound to Data

The foundational experiment for determining potency is the dose-response assay.[8][9] This involves applying the compound across a wide range of concentrations to a biological system and measuring the resulting effect.[10]

Proposed Assay: High-Throughput Electrophysiology for VGSC Inhibition

A robust and scalable method for this investigation is a high-throughput automated electrophysiology assay (e.g., using a QPatch or Patchliner system). This technology allows for the precise measurement of ion channel currents in response to varying concentrations of a test compound.

The core objective is to generate a dose-response curve where the concentration of BZP-AA or Phenytoin is plotted against the measured inhibition of the sodium current. This relationship is typically sigmoidal and provides the raw data for our statistical analysis.[8]

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Conclusion Compound BZP-AA & Phenytoin Stock Solutions Serial Serial Dilution Series (e.g., 10-point, 1:3 ratio) Compound->Serial Dilute Assay Automated Electrophysiology - Apply compound concentrations - Measure Na+ current Serial->Assay Cells Cell Culture (Expressing Nav1.x channels) Cells->Assay RawData Raw Data (% Inhibition vs. [Compound]) Assay->RawData Stats Statistical Analysis (Non-linear Regression, F-test) RawData->Stats Report Comparative Report (Potency, Efficacy) Stats->Report

Caption: High-level workflow from compound preparation to final analysis.

Core Workflow: A Step-by-Step Guide to Statistical Analysis

The analysis of dose-response curves is a specialized application of non-linear regression.[10] The goal is to fit the experimental data to a mathematical model to derive key parameters that describe the compound's activity.

Step 1: Data Normalization

Before any curve fitting, the raw data must be normalized. The response from vehicle-only wells (0% inhibition) and a maximally inhibiting control (100% inhibition) are used to define the dynamic range of the assay. All intermediate data points are then expressed as a percentage of this range. This step is critical for minimizing inter-assay variability.

Step 2: Non-Linear Regression and the Sigmoidal Curve

Dose-response data are typically fit to a four-parameter logistic equation, which generates the characteristic sigmoidal curve.[8][9]

The equation is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

Where:

  • Y: The measured response (% Inhibition).

  • X: The logarithm of the compound concentration.

  • Top: The upper plateau of the curve (should be near 100%).

  • Bottom: The lower plateau of the curve (should be near 0%).

  • HillSlope: Describes the steepness of the curve.

  • LogIC50: The logarithm of the concentration that produces a 50% response. The IC50 (half-maximal inhibitory concentration) is the primary measure of a compound's potency .

G xaxis Log [Compound Concentration] yaxis % Inhibition origin origin origin->xaxis origin->yaxis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 ic50_point ic50_x Log(IC50) ic50_point->ic50_x ic50_y 50% ic50_y->ic50_point top_plateau Top Plateau bottom_plateau Bottom Plateau

Caption: Conceptual diagram of a sigmoidal dose-response curve.
Step 3: The Statistical Advantage of pIC50

While IC50 values (e.g., 10 µM) are intuitive, their distributions are often skewed, making them unsuitable for standard parametric statistical tests (like the t-test). To address this, we use the negative logarithm of the IC50, known as the pIC50 .[11]

pIC50 = -log10(IC50) (where IC50 is in Molar)

For example, an IC50 of 1 µM (1x10⁻⁶ M) corresponds to a pIC50 of 6.0. A more potent compound with an IC50 of 100 nM (1x10⁻⁷ M) has a higher pIC50 of 7.0. pIC50 values from replicate experiments typically follow a normal (Gaussian) distribution, which is a prerequisite for many statistical comparisons.[11]

Step 4: The Statistical Comparison of Potency

The core question is: "Is the potency of BZP-AA significantly different from that of Phenytoin?" There are two primary ways to answer this:

  • Extra Sum-of-Squares F-Test: This is the most robust method. It compares the goodness-of-fit of the data under two models.

    • Null Hypothesis: A single curve fits all the data (BZP-AA and Phenytoin data pooled).

    • Alternative Hypothesis: Two separate curves, one for each compound, provide a significantly better fit. The F-test calculates a P value. If the P value is small (typically < 0.05), we reject the null hypothesis and conclude that the LogIC50 values (and thus the potencies) are significantly different.

  • Student's t-test on pIC50 Values: If you have performed multiple independent experiments (e.g., 3 or more), you will have a set of pIC50 values for each compound. An unpaired t-test can be performed on these two sets of pIC50 values. A low P value indicates a statistically significant difference between the mean pIC50s of the two compounds.

Data Presentation and Interpretation

For clarity and direct comparison, results should be summarized in a table. The table must include not only the derived potency values but also the confidence intervals and the P value from the statistical comparison.

Table 1: Comparative Potency of BZP-AA and Phenytoin on VGSCs

CompoundN (replicates)pIC50 (Mean ± SEM)IC50 (Geometric Mean, [95% CI])Statistical Comparison (F-Test P value)
BZP-AA35.45 ± 0.083.55 µM [2.98 - 4.22 µM]< 0.001
Phenytoin36.82 ± 0.05151 nM [133 - 172 nM]

Interpretation:

The data presented in Table 1 are hypothetical but illustrate a clear outcome. The pIC50 for Phenytoin (6.82) is substantially higher than for BZP-AA (5.45). The geometric mean IC50 for Phenytoin is 151 nM, while for BZP-AA it is 3.55 µM, indicating that Phenytoin is approximately 23.5 times more potent in this assay. The F-test yields a P value of < 0.001, which is well below the standard significance threshold of 0.05. Therefore, we can conclude with high confidence that Phenytoin is a significantly more potent inhibitor of the target voltage-gated sodium channel than 2-(4-Benzylpiperazin-1-yl)acetic acid under these experimental conditions.

Appendix: Detailed Protocols

A. Protocol: VGSC Inhibition Assay
  • Cell Preparation: Culture HEK293 cells stably expressing the human Nav1.7 channel subtype according to standard cell culture protocols. Harvest cells at 80-90% confluency.

  • Compound Plate Preparation: Prepare a 10-point, 1:3 serial dilution series for both BZP-AA and Phenytoin in an appropriate DMSO/buffer solution, starting from a top concentration of 100 µM. Include vehicle-only (DMSO) controls.

  • Automated Electrophysiology:

    • Load the prepared cell suspension and compound plate onto the automated patch-clamp system.

    • Establish a stable whole-cell patch-clamp configuration for each cell.

    • Apply a voltage protocol to elicit a robust inward sodium current (e.g., step depolarization from -120 mV to 0 mV).

    • Record a baseline current.

    • Apply the respective compound concentration and incubate for 3-5 minutes.

    • Record the post-compound current using the same voltage protocol.

  • Data Acquisition: The instrument software will automatically calculate the peak inward current before and after compound application. The percentage of inhibition is calculated as: (1 - (I_compound / I_baseline)) * 100.

B. Protocol: Statistical Analysis Workflow
  • Data Collation: For each compound, create a table with two columns: Logarithm of Molar Concentration and Percent Inhibition. Include data from all replicate experiments.

  • Non-Linear Regression:

    • Select a non-linear regression analysis module in your statistics software (e.g., Prism, R, Python).

    • Choose the model: [Inhibitor] vs. response -- Variable slope (four parameters).

    • Constrain the 'Bottom' parameter to be greater than -10 and the 'Top' parameter to be less than 110 to ensure a stable fit.

  • Comparative F-Test:

    • Within the analysis options, select "Compare data sets".

    • Choose the option to test whether one curve adequately fits all data sets. The software will perform the extra sum-of-squares F-test.

    • Examine the output for the P value. If P < 0.05, the LogIC50 values are significantly different.

  • Data Reporting: Extract the best-fit pIC50 (or LogIC50) and its standard error (SEM) for each compound. Convert the pIC50 and its 95% confidence interval back to the IC50 in Molar or µM units for the final report table.

References

  • PubChem. (4-Benzyl-piperazin-1-yl)-acetic acid. National Center for Biotechnology Information. [Link]

  • Wiley Analytical Science. (2024). Statistical analysis of dose-response curves. [Link]

  • Reddit. (2023). IC50 comparison test. r/labrats. [Link]

  • PubMed. (1989). Anticonvulsant Activity of Two Novel Piperazine Derivatives With Potent Kainate Antagonist Activity. [Link]

  • Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(4), e61007. [Link]

  • ResearchGate. (2015). Synthesis and anticonvulsant activity of some piperazine derivatives. [Link]

  • Kelman, A. W., & Whiting, B. (1987). The analysis of dose-response curves--a practical approach. British Journal of Clinical Pharmacology, 24(2), 201–205. [Link]

  • ResearchGate. (2017). How to determine IC50 significance? [Link]

  • Pei, Y. Q. (1983). A review of pharmacology and clinical use of piperine and its derivatives. Epilepsia, 24(2), 177–182. [Link]

  • MDPI. (2021). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl). [Link]

  • MDPI. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. [Link]

  • MSD Manual Professional Edition. Dose-Response Relationships. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2022). Synthesis and Anti-convulsant Activity of Novel Benzhydryl Piperazine Derivatives. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134. (Note: While not directly in the search results, this is a foundational paper for the concept and is being cited for authoritative grounding). A related discussion is available at ACS Publications: [Link]

  • ResearchGate. (2021). Synthesis and antimicrobial activity of 2‐(4‐(benzo[d]thiazol‐5‐ylsulfonyl) piperazin‐1‐yl)‐N‐substituted acetamide derivatives. [Link]

  • PubMed. (2022). Neuropharmacological Activity of the New Piperazine Derivative... is Modulated by Serotonergic and GABAergic Pathways. [Link]

  • Ramos-Hernández, A., et al. (2019). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. [Link]

  • PubMed. (1988). Benzylpiperazine derivatives. X. Syntheses and structure--antiulcer activity relationship of 1-benzyl-4-piperazineacetic acid esters. [Link]

  • GraphPad. (2022). How Do I Perform a Dose-Response Experiment? [Link]

Sources

Comparative

The Efficacy of 2-(4-Benzylpiperazin-1-yl)acetic Acid Derivatives in Preclinical Research: A Comparative Analysis

Introduction: The Versatility of the Benzylpiperazine Scaffold In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can bind to multiple...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Benzylpiperazine Scaffold

In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets with high affinity – is a cornerstone of efficient drug discovery. 2-(4-Benzylpiperazin-1-yl)acetic acid has emerged as a valuable fragment and scaffold in the synthesis of novel therapeutic agents.[1] While peer-reviewed literature focusing directly on the standalone efficacy of 2-(4-Benzylpiperazin-1-yl)acetic acid is limited, its true value is realized in the diverse and potent biological activities of its derivatives. This guide provides a comparative analysis of the preclinical efficacy of various compounds synthesized using this versatile benzylpiperazine core, with a focus on their applications in oncology and neurodegenerative diseases. We will delve into the experimental data that underscores the therapeutic potential of these molecules, compare their performance against relevant benchmarks, and provide detailed methodologies to ensure scientific rigor and reproducibility.

I. Anticancer Applications of Benzylpiperazine Derivatives

The benzylpiperazine moiety has been extensively incorporated into novel chemical entities with the aim of discovering potent and selective anticancer agents. The inherent structural features of this scaffold allow for facile modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological activity.

Comparative In Vitro Cytotoxicity

A significant body of research has focused on the cytotoxic effects of benzylpiperazine derivatives against a panel of human cancer cell lines. The data presented below, derived from multiple independent studies, highlights the impact of various chemical modifications to the core scaffold on anticancer potency.

Compound IDDerivative ClassCancer Cell LineIC50 / GI50 (µM)Reference
Compound 11 Arylpiperazinyl-Benzocycloheptapyrrole-CarboxamideCAKI-1 (Renal)GI% = 91.53[2]
Compound 1 Arylpiperazinyl-Benzocycloheptapyrrole-CarboxamideLeukemia Panel1.76 - 5.96[2]
Colon Cancer Panel1.80 - 3.12[2]
Melanoma Panel1.54 - 2.03[2]
Compound 5 Quinazolinone DerivativeNot SpecifiedGood anticancer activity[3]
Compound 7b 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-CarbonitrileKelly (Neuroblastoma)1.9[4]
Solid Tumor Panel1.5 - 4.0[4]

Analysis of Structure-Activity Relationships (SAR):

The data reveals that the anticancer efficacy of 2-(4-benzylpiperazin-1-yl)acetic acid derivatives is highly dependent on the nature of the appended chemical moieties. For instance, the arylpiperazinyl-benzocycloheptapyrrole-carboxamide series demonstrates broad-spectrum anticancer activity, with Compound 11 showing particularly high growth inhibition against renal cancer cells.[2] Similarly, the introduction of a 1,3-oxazole-4-carbonitrile core, as seen in Compound 7b, results in potent and selective cytotoxicity against neuroblastoma cell lines.[4] These findings underscore the utility of the benzylpiperazine scaffold as a platform for generating diverse chemical libraries with distinct and tunable biological activities.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation, forming the basis for the cytotoxicity data presented.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., benzylpiperazine derivatives) and incubated for a further 48 or 72 hours.

  • MTT Addition: Following the incubation period, MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a suitable solvent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in dilute hydrochloric acid.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Workflow for MTT Assay:

MTT_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with benzylpiperazine derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow of the MTT assay for assessing cell viability.

II. Neuroprotective Applications in Alzheimer's Disease Models

Derivatives of the 2-(4-benzylpiperazin-1-yl)acetic acid scaffold have also been investigated for their potential in treating neurodegenerative disorders, particularly Alzheimer's disease (AD). The primary strategy in this context has been the development of multi-target directed ligands (MTDLs) that can modulate key pathological pathways in AD, such as cholinergic dysfunction and oxidative stress.

Cholinesterase Inhibition: A Key Therapeutic Target

A promising approach in AD therapy is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine. Several benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivatives, which share a structural resemblance to the benzylpiperazine scaffold, have demonstrated potent cholinesterase inhibitory activity.[5]

Compound IDTarget EnzymeIC50 (µM)Reference
15b eeAChE0.39 ± 0.11[5]
15j eqBChE0.16 ± 0.04[5]
Eserine (Reference) AChE0.04 ± 0.0001[6]
Eserine (Reference) BChE0.85 ± 0.001[6]

Mechanistic Insights from Kinetic Studies:

Kinetic and molecular modeling studies have revealed that these compounds act as competitive inhibitors, binding to the active site of the cholinesterase enzymes.[5] This mechanism of action is crucial for restoring cholinergic neurotransmission in the AD brain. Furthermore, compounds 15b and 15j have exhibited neuroprotective effects against H2O2-induced oxidative damage in PC12 cells, highlighting their multi-target potential.[5] In vivo studies using a scopolamine-induced mouse model of memory impairment further confirmed the memory-ameliorating effects of these compounds.[5]

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

The inhibitory activity of the benzylpiperazine derivatives on AChE and BChE can be determined using the spectrophotometric method developed by Ellman.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of the test compound, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Enzyme Addition: Add a solution of AChE or BChE to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

  • Colorimetric Reaction: The cholinesterase enzyme hydrolyzes the substrate to produce thiocholine, which then reacts with DTNB to form the yellow-colored 5-thio-2-nitrobenzoate anion.

  • Spectrophotometric Measurement: The rate of color formation is monitored by measuring the change in absorbance at 412 nm over time using a spectrophotometer.

  • Inhibition Calculation: The percentage of enzyme inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate of the reaction in the absence of the inhibitor. The IC50 value is then determined from the dose-response curve.

Conceptual Pathway for Cholinesterase Inhibition:

Cholinesterase_Inhibition cluster_0 Enzymatic Reaction cluster_1 Detection AChE AChE / BChE Product Thiocholine AChE->Product hydrolyzes Substrate Acetylthiocholine / Butyrylthiocholine Substrate->AChE binds to Colored_Product 5-Thio-2-nitrobenzoate (Yellow) Product->Colored_Product reacts with DTNB DTNB DTNB->Colored_Product Inhibitor Benzylpiperazine Derivative Inhibitor->AChE inhibits

Caption: Mechanism of cholinesterase activity detection and inhibition.

III. Synthesis and Chemical Space Exploration

The therapeutic potential of the 2-(4-benzylpiperazin-1-yl)acetic acid scaffold is intrinsically linked to the synthetic accessibility of its derivatives. The literature describes robust and versatile synthetic routes that allow for the systematic modification of the core structure.

A common synthetic strategy involves the reaction of a piperazine derivative with a suitable electrophile. For example, the synthesis of quinazolinone derivatives involves the reaction of N-(2-(4-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)-2-(piperazin-1-yl)acetamide with chloroacetyl chloride in the presence of glacial acetic acid.[7] This modular approach enables the generation of a wide array of analogs for SAR studies and lead optimization.

General Synthetic Scheme:

Synthesis Scaffold 2-(4-Benzylpiperazin-1-yl)acetic acid Scaffold Reaction Chemical Synthesis (e.g., amidation, alkylation) Scaffold->Reaction Reagents Diverse Chemical Reagents / Building Blocks Reagents->Reaction Library Library of Novel Derivatives Reaction->Library Screening Biological Screening (e.g., anticancer, neuroprotective) Library->Screening Lead Lead Compounds Screening->Lead

Caption: General workflow for synthesizing and screening novel derivatives.

Conclusion and Future Directions

While 2-(4-benzylpiperazin-1-yl)acetic acid itself is not presented as a standalone therapeutic agent in the reviewed literature, its role as a privileged scaffold in medicinal chemistry is undeniable. The derivatives synthesized from this core structure have demonstrated significant efficacy in preclinical models of cancer and Alzheimer's disease. The comparative analysis of these derivatives reveals that strategic chemical modifications can lead to potent and selective compounds with diverse mechanisms of action.

Future research should continue to explore the vast chemical space accessible from the 2-(4-benzylpiperazin-1-yl)acetic acid scaffold. A deeper understanding of the SAR for different therapeutic targets will be crucial for the design of next-generation drug candidates. Furthermore, comprehensive in vivo studies, including pharmacokinetic and toxicology assessments, will be necessary to translate the promising in vitro efficacy of these compounds into clinically viable treatments. The continued investigation of this versatile scaffold holds great promise for the discovery of novel therapies for a range of human diseases.

References

  • Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC - NIH. (2019-09-05). Available from: [Link]

  • Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - ResearchGate. Available from: [Link]

  • (4-Benzyl-piperazin-1-yl)-acetic acid | C13H18N2O2 | CID 1402890 - PubChem. Available from: [Link]

  • Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities - MDPI. Available from: [Link]

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed Central. Available from: [Link]

  • In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma - Preprints.org. (2025-12-18). Available from: [Link]

  • (PDF) In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma - ResearchGate. (2025-12-21). Available from: [Link]

  • (PDF) Synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives as suitable therapeutic agents - ResearchGate. Available from: [Link]

Sources

Validation

A Comparative Guide to the Neurotoxic Effects of N-Benzylpiperazine (BZP) Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth, objective comparison of the neurotoxic effects of various N-benzylpiperazine (BZ...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth, objective comparison of the neurotoxic effects of various N-benzylpiperazine (BZP) derivatives, a class of synthetic compounds with psychoactive properties. As the landscape of novel psychoactive substances continues to evolve, a thorough understanding of their neurotoxic potential is paramount for the scientific and medical communities. This document synthesizes experimental data from in vitro studies to offer a comparative analysis of key BZP derivatives, including N-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), 1-(4-methoxyphenyl)piperazine (MeOPP), 1-(3,4-methylenedioxybenzyl)piperazine (MDBP), and 1-benzoylpiperazine.

The primary focus of this guide is to elucidate the differential neurotoxic profiles of these compounds, with a particular emphasis on their effects on neuronal viability, the induction of oxidative stress, mitochondrial dysfunction, and the activation of apoptotic pathways. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms, this guide aims to serve as a critical resource for researchers engaged in neurotoxicology, pharmacology, and drug development.

Comparative Neurotoxicity Assessment: A Data-Driven Overview

The neurotoxic potential of BZP and its derivatives has been investigated in various in vitro models, with the human neuroblastoma SH-SY5Y cell line being a prominent and relevant model for neuronal studies. The following table summarizes key findings from comparative studies, providing a quantitative basis for understanding the relative toxicity of these compounds.

CompoundCell LineAssayEndpointKey FindingsReference
BZP Differentiated SH-SY5YMTTCytotoxicityLess cytotoxic than TFMPP[1]
SH-SY5YMultipleOxidative Stress, Mitochondrial Dysfunction, ApoptosisInduced neurotoxic effects[2]
TFMPP Differentiated SH-SY5YMTTCytotoxicityMost cytotoxic among BZP, MeOPP, and MDBP[1]
MeOPP Differentiated SH-SY5YMTTCytotoxicityLess cytotoxic than TFMPP[1]
MDBP Differentiated SH-SY5YMTTCytotoxicityLess cytotoxic than TFMPP[1]
Benzoylpiperazine SH-SY5YMultipleOxidative Stress, Mitochondrial Dysfunction, ApoptosisInduced neurotoxic effects, comparable to BZP[2]
mCPP ---No direct comparative neurotoxicity data in neuronal cells was identified in the literature search.

Note: The cytotoxicity data from Arbo et al. (2015) was presented graphically. The table reflects the qualitative comparison of the compounds' potencies as depicted in the study.

Mechanisms of Neurotoxicity: A Deeper Dive

The neurotoxic effects of BZP derivatives are not monolithic; they are the result of a complex interplay of cellular and molecular events. The primary mechanisms identified through in vitro research include the dysregulation of intracellular calcium homeostasis, mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the subsequent activation of apoptotic cell death pathways.

Calcium Dysregulation: The Initial Trigger

A consistent finding across studies of BZP derivatives is their ability to disrupt intracellular calcium (Ca2+) homeostasis. An influx of extracellular Ca2+ and the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum, appear to be early events in the toxic cascade. This elevation in cytosolic Ca2+ can trigger a number of downstream detrimental effects.

In a comparative study using differentiated SH-SY5Y cells, BZP, TFMPP, MeOPP, and MDBP all induced a significant increase in intracellular Ca2+ levels.[1] Notably, TFMPP, the most cytotoxic of the tested compounds, also induced a substantial elevation in intracellular calcium, suggesting a correlation between calcium dysregulation and cell death.[1]

Mitochondrial Dysfunction: The Energy Crisis

Mitochondria are central to neuronal health, and their impairment is a hallmark of many neurotoxic insults. BZP derivatives have been shown to target mitochondria, leading to a disruption of their membrane potential and function. Interestingly, some studies report an initial mitochondrial hyperpolarization, followed by depolarization at higher concentrations or longer exposure times.[1] This complex response may reflect an initial compensatory mechanism that ultimately fails, leading to mitochondrial-mediated apoptosis.

The study by Arbo et al. (2015) demonstrated that BZP, TFMPP, MeOPP, and MDBP all caused mitochondrial hyperpolarization in differentiated SH-SY5Y cells.[1] In contrast, a study comparing BZP and benzoylpiperazine in SH-SY5Y cells reported an inhibition of mitochondrial complex-I activity, indicating a direct impairment of the electron transport chain.[2]

Oxidative Stress and Apoptosis: The Final Execution

The disruption of mitochondrial function and calcium homeostasis often leads to an overproduction of reactive oxygen species (ROS), creating a state of oxidative stress. This, in turn, can damage cellular components, including lipids, proteins, and DNA, and activate apoptotic pathways.

The intrinsic apoptotic pathway is a key mechanism of cell death induced by BZP derivatives. This pathway is regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax promoting cell death and anti-apoptotic members like Bcl-2 inhibiting it. Studies have shown that BZP and benzoylpiperazine can alter the ratio of Bax to Bcl-2, favoring apoptosis.[2] This ultimately leads to the activation of executioner caspases, such as caspase-3, which dismantle the cell.[2]

Signaling Pathways and Experimental Workflows

To visually represent the complex interplay of these mechanisms, the following diagrams have been generated using Graphviz.

BZP_Neurotoxicity_Pathway cluster_0 Initiating Events cluster_1 Cellular Dysregulation cluster_2 Mitochondrial Dysfunction cluster_3 Apoptotic Cascade BZP_Derivative BZP Derivative Ca_Influx ↑ Intracellular Ca²⁺ BZP_Derivative->Ca_Influx ER_Stress Endoplasmic Reticulum Stress Ca_Influx->ER_Stress Mito_Hyperpolarization Mitochondrial Hyperpolarization Ca_Influx->Mito_Hyperpolarization Mito_Dysfunction Mitochondrial Dysfunction ER_Stress->Mito_Dysfunction Mito_Hyperpolarization->Mito_Dysfunction ROS ↑ ROS Production (Oxidative Stress) Mito_Dysfunction->ROS Bax_Bcl2 ↑ Bax/Bcl-2 Ratio Mito_Dysfunction->Bax_Bcl2 ROS->Bax_Bcl2 Caspase9 Caspase-9 Activation Bax_Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Neurotoxicity Assays cluster_2 Data Analysis Culture Culture SH-SY5Y Cells Differentiate Differentiate with Retinoic Acid Culture->Differentiate Seed Seed cells in 96-well plates Differentiate->Seed Treat Treat with BZP Derivatives Seed->Treat MTT MTT Assay (Cell Viability) Treat->MTT LDH LDH Assay (Cytotoxicity) Treat->LDH ROS_Assay ROS Assay (Oxidative Stress) Treat->ROS_Assay Caspase_Assay Caspase-3/7 Assay (Apoptosis) Treat->Caspase_Assay Analysis Data Analysis & Comparison MTT->Analysis LDH->Analysis ROS_Assay->Analysis Caspase_Assay->Analysis

Caption: General experimental workflow for assessing BZP derivative neurotoxicity.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key in vitro assays used to assess the neurotoxicity of BZP derivatives. These protocols are based on standard laboratory practices and the methods described in the cited literature.

Cell Culture and Differentiation of SH-SY5Y Cells
  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Medium: Eagle’s Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1% non-essential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation: To induce a more neuron-like phenotype, cells are treated with 10 µM retinoic acid in a low-serum (1% FBS) medium for 6-7 days. The medium is changed every 2-3 days.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Seeding: Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the BZP derivatives for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., a high concentration of a known neurotoxin).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.

  • Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (commercially available kits).

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Reactive Oxygen Species (ROS) Assay

This assay measures the intracellular production of ROS using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Probe Loading: After treatment, wash the cells with warm PBS and then incubate them with 10 µM DCFH-DA in PBS for 30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis: Express ROS production as a percentage of the vehicle-treated control.

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases-3 and -7, key markers of apoptosis.

  • Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Reagent Addition: After the treatment period, add a commercially available caspase-3/7 reagent (containing a luminogenic substrate) to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Express caspase-3/7 activity as a fold change relative to the vehicle-treated control.

Conclusion and Future Directions

The in vitro evidence strongly suggests that N-benzylpiperazine and its derivatives possess significant neurotoxic potential. The rank order of cytotoxicity appears to be TFMPP > BZP ≈ Benzoylpiperazine > MeOPP ≈ MDBP, although further studies with standardized methodologies are needed for a more definitive comparison. The primary mechanisms of neurotoxicity involve a cascade of events initiated by calcium dysregulation, leading to mitochondrial dysfunction, oxidative stress, and ultimately, apoptotic cell death.

While this guide provides a comprehensive overview based on the current literature, several knowledge gaps remain. Direct comparative neurotoxicity data for mCPP in a neuronal cell line is notably absent. Furthermore, a more detailed elucidation of the initial molecular targets of these compounds and the precise mechanisms by which they trigger calcium influx and release from intracellular stores would significantly advance our understanding. Future research should focus on addressing these gaps to provide a more complete picture of the neurotoxic risks associated with this class of psychoactive substances.

References

  • Ali, S. F., et al. (2017). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicology Mechanisms and Methods, 27(9), 685-693. Available at: [Link]

  • Arbo, M. D., et al. (2016). In Vitro Hepatotoxicity of 'Legal X': The Combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) Triggers Oxidative Stress, Mitochondrial Impairment and Apoptosis. Archives of Toxicology, 90(11), 2867-2883. Available at: [Link]

  • Arbo, M. D., et al. (2015). In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells. Journal of Applied Toxicology, 36(1), 60-70. Available at: [Link]

  • Błachut-Okrasińska, E., et al. (2016). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research, 29(4), 509-522. Available at: [Link]

  • Dias da Silva, D., et al. (2017). Cytotoxicity elicited by N-benzylpiperazine (BZP) (a) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) (b) in HepaRG-differentiated cells, as assessed by the MTT viability assay after 24-h incubation at 37 °C. ResearchGate. Available at: [Link]

  • Gee, P., et al. (2010). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology, 49(4), 217-225. Available at: [Link]

  • Katz, S. (2021). Cell Death Mechanisms, BCL-2 Proteins, & CAR-T Cells - The Katz Lab at Yale School of Medicine. YouTube. Available at: [Link]

  • López-Arnau, R., et al. (2012). In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells. Journal of Applied Toxicology, 32(11), 907-916. Available at: [Link]

  • Persona, K., et al. (2016). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research, 29(4), 509-522. Available at: [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Available at: [Link]

  • Wikipedia. (n.d.). 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Benzylpiperazine. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Youle, R. J., & Strasser, A. (2008). The BCL-2 protein family: opposing roles in cell death and survival. Nature Reviews Molecular Cell Biology, 9(1), 47-59. Available at: [Link]

Sources

Comparative

A Researcher's Guide to the Pharmacological Validation of 2-(4-Benzylpiperazin-1-yl)acetic acid

For researchers and drug development professionals, the rigorous validation of a new chemical entity is the cornerstone of innovative therapeutic development. This guide provides an in-depth, objective comparison of 2-(4...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the rigorous validation of a new chemical entity is the cornerstone of innovative therapeutic development. This guide provides an in-depth, objective comparison of 2-(4-Benzylpiperazin-1-yl)acetic acid as a potential pharmacological tool, contrasting it with established alternatives and detailing the requisite experimental protocols for its comprehensive validation. Our focus is on empowering researchers to make informed decisions by understanding the "why" behind the "how" of pharmacological characterization.

Introduction to 2-(4-Benzylpiperazin-1-yl)acetic acid: A Potential Modulator of Monoaminergic Systems

2-(4-Benzylpiperazin-1-yl)acetic acid is a synthetic compound belonging to the piperazine class of molecules.[1] While direct pharmacological studies on this specific molecule are not extensively published, its structural similarity to benzylpiperazine (BZP) provides a strong rationale for investigating its activity within the central nervous system (CNS). BZP is a well-documented monoamine releasing agent, known to increase the extracellular concentrations of dopamine, norepinephrine, and serotonin by interacting with their respective transporters.[2][3][4] This action underlies its stimulant and euphoriant effects.[2][5]

The addition of an acetic acid moiety to the benzylpiperazine scaffold in 2-(4-Benzylpiperazin-1-yl)acetic acid may alter its pharmacokinetic and pharmacodynamic properties, potentially modifying its potency, selectivity, and mechanism of action at monoamine transporters. Therefore, a systematic validation is essential to determine if it acts as a pharmacological tool for modulating monoaminergic neurotransmission and to understand its potential therapeutic applications or liabilities.

Comparative Analysis: 2-(4-Benzylpiperazin-1-yl)acetic acid vs. Alternative Monoamine Releasing Agents

To effectively evaluate the potential of 2-(4-Benzylpiperazin-1-yl)acetic acid, it is crucial to compare its pharmacological profile with known monoamine releasing agents. The following table outlines key parameters for comparison, with the data for 2-(4-Benzylpiperazin-1-yl)acetic acid being hypothetical and representing the target data points for the validation studies described later in this guide.

Compound Primary Mechanism of Action Selectivity (DA/NE/5-HT Release) Potency (EC50 for Release) Known In Vivo Effects Potential Therapeutic Areas
2-(4-Benzylpiperazin-1-yl)acetic acid To be determinedTo be determinedTo be determinedTo be determinedTo be determined
Benzylpiperazine (BZP) Monoamine Releaser and Reuptake InhibitorDopamine/Norepinephrine > SerotoninVaries by transporterStimulant, euphoriant, anorecticInvestigated for antidepressant and anorectic properties; now primarily a recreational drug.
(+)-Phenmetrazine Monoamine ReleaserDopamine/Norepinephrine > SerotoninPotentStimulant, anorecticPreviously used as an anorectic; has abuse potential.
4-Benzylpiperidine Monoamine ReleaserDopamine/Norepinephrine > SerotoninPotentStimulantPreclinical tool for studying monoamine release.
Amphetamine Monoamine ReleaserDopamine/Norepinephrine >> SerotoninPotentPotent psychostimulant, anorecticADHD, narcolepsy
MDMA ("Ecstasy") Monoamine ReleaserSerotonin > Dopamine/NorepinephrinePotentEmpathogen, stimulantInvestigated for psychotherapy

Experimental Validation Workflow: A Step-by-Step Guide

The following sections detail the essential in vitro and in vivo experiments required to validate 2-(4-Benzylpiperazin-1-yl)acetic acid as a pharmacological tool. The causality behind each experimental choice is explained to provide a deeper understanding of the validation process.

In Vitro Characterization: Target Engagement and Mechanism of Action

The foundational step in validating a new compound is to determine its interaction with the putative biological targets. For 2-(4-Benzylpiperazin-1-yl)acetic acid, this involves assessing its effects on the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

This assay determines if the compound inhibits the primary function of monoamine transporters, which is the reuptake of their respective neurotransmitters.

  • Cell Culture: Utilize human embryonic kidney (HEK293) cells stably expressing human DAT, NET, or SERT. Culture the cells in appropriate media until they reach 80-90% confluency.

  • Assay Preparation: Seed the cells into 96-well plates. On the day of the experiment, wash the cells with Krebs-HEPES buffer.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of 2-(4-Benzylpiperazin-1-yl)acetic acid, a known inhibitor (e.g., cocaine), or vehicle control for 10-15 minutes at room temperature.

  • Radioligand Addition: Add a mixture of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and its corresponding unlabeled counterpart to the wells.

  • Incubation and Termination: Incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for transporter-mediated uptake. Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the amount of radioactivity taken up using a liquid scintillation counter.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a sigmoidal dose-response curve.

Causality: A potent IC50 value suggests that the compound interacts with the transporter. However, this assay alone does not distinguish between a competitive inhibitor (a blocker) and a substrate (a releaser).

This assay directly measures the ability of the compound to induce the release of pre-loaded neurotransmitters, a hallmark of a monoamine releasing agent.

  • Cell Culture and Seeding: Use HEK293 cells expressing DAT, NET, or SERT as described above.

  • Radioligand Loading: Incubate the cells with a radiolabeled monoamine substrate for a sufficient time (e.g., 30-60 minutes) to allow for its accumulation within the cells.

  • Washing: Wash the cells thoroughly with buffer to remove any extracellular radioligand.

  • Compound-Induced Release: Add varying concentrations of 2-(4-Benzylpiperazin-1-yl)acetic acid, a known releaser (e.g., amphetamine), or vehicle control to the cells.

  • Sample Collection: At specific time points, collect the supernatant, which contains the released radioligand.

  • Quantification: Measure the radioactivity in the collected supernatant using a liquid scintillation counter.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) for release.

Causality: A potent EC50 value in this assay, coupled with a potent IC50 in the uptake inhibition assay, strongly indicates that the compound acts as a substrate for the transporter and is a monoamine releasing agent.

Diagram: In Vitro Validation Workflow

G cluster_0 In Vitro Characterization cluster_1 In Vivo Validation uptake_assay Monoamine Transporter Uptake Inhibition Assay data_analysis Data Analysis (IC50, EC50, Ki) uptake_assay->data_analysis IC50 release_assay Monoamine Transporter Release Assay release_assay->data_analysis EC50 binding_assay Receptor Binding (Off-Target Screening) binding_assay->data_analysis Ki microdialysis In Vivo Microdialysis data_analysis->microdialysis Inform In Vivo Dosing pk_pd Pharmacokinetic/ Pharmacodynamic Modeling microdialysis->pk_pd behavioral Behavioral Assays behavioral->pk_pd G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron VMAT2 VMAT2 Vesicular Monoamine Transporter MA_cytoplasm Cytoplasmic Monoamines VMAT2->MA_cytoplasm Release MA_vesicle Monoamine Vesicle MA_vesicle->VMAT2 Storage DAT_NET_SERT DAT/NET/SERT Monoamine Transporter MA_cytoplasm->DAT_NET_SERT Reuptake MA_synapse Extracellular Monoamines DAT_NET_SERT->MA_synapse Release Receptor Postsynaptic Receptors MA_synapse->Receptor Binding Compound 2-(4-Benzylpiperazin-1-yl)acetic acid Compound->DAT_NET_SERT Inhibits Reuptake & Induces Reverse Transport

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride

As researchers and scientists at the forefront of drug development, our commitment to safety extends beyond the benchtop to the entire lifecycle of the chemical compounds we handle. The proper disposal of chemical waste...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety extends beyond the benchtop to the entire lifecycle of the chemical compounds we handle. The proper disposal of chemical waste is not merely a regulatory obligation but a cornerstone of responsible laboratory practice, ensuring the safety of our personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride, grounding our procedures in established safety principles and regulatory standards. While a specific Safety Data Sheet (SDS) for this exact compound is not always readily available, a robust and conservative disposal plan can be expertly formulated by analyzing its structural analogs and adhering to federal and local guidelines.

Hazard Assessment & Characterization: A Proactive Approach

The fundamental principle of chemical safety is to treat unknown compounds as hazardous until proven otherwise. For 2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride, we can infer a likely hazard profile by examining its constituent parts: the piperazine core, a known irritant and sensitizer, and its acidic nature. This analysis compels a conservative approach, classifying it as hazardous waste.

Data from closely related piperazine derivatives validates this assessment. A review of analogous compounds reveals consistent hazard classifications that must be respected when handling the target molecule.

Analogous Compound CAS Number Key Hazards Identified Source
2-(Piperazin-1-yl)acetic acid37478-58-3Harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4).[1]ChemicalBook SDS[1]
Piperazine (anhydrous)110-85-0Causes severe skin burns and eye damage; May cause allergic skin or respiratory reaction.[2]Fisher Scientific SDS[2]
3-(1-Piperazinyl)-1,2-benzisothiazole87691-87-0Toxic if swallowed; Causes skin and serious eye irritation.[3]Sigma-Aldrich SDS[3]

The Regulatory Framework: Adherence to Mandated Standards

All laboratory waste disposal procedures are governed by stringent regulations. Understanding this framework is critical to ensuring compliance and safety.

  • Occupational Safety and Health Administration (OSHA): Under the "Occupational exposure to hazardous chemicals in laboratories" standard (29 CFR 1910.1450), all laboratories are required to develop a Chemical Hygiene Plan (CHP)[4][5]. This plan must include specific procedures for the safe removal and disposal of contaminated waste[6]. Your institution's CHP is the primary document you must follow.

  • Environmental Protection Agency (EPA): The EPA, through the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from "cradle-to-grave"[7]. This includes generation, transportation, treatment, storage, and disposal[7]. Our disposal protocol is designed to meet these rigorous standards by ensuring the waste is correctly identified, segregated, and handled by a licensed disposal facility.

Standard Operating Procedure (SOP) for Disposal

This protocol provides a clear, step-by-step process for the safe management and disposal of 2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride waste.

Phase 1: Preparation and Personal Protective Equipment (PPE)

Before handling any waste, the foundation of safety is proper preparation. This minimizes personal exposure and prevents accidental releases.

  • Consult Your CHP: Review your laboratory's specific Chemical Hygiene Plan for waste disposal.

  • Designate a Waste Area: Identify a specific, low-traffic area within the lab for the temporary accumulation of the hazardous waste container.

  • Assemble PPE: Always wear appropriate PPE to prevent skin and eye contact. This is non-negotiable.

    • Eye Protection: Chemical safety goggles are mandatory.

    • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use[3].

    • Body Protection: A standard laboratory coat must be worn and kept fully fastened.

Phase 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions and to ensure the waste can be safely processed by the disposal facility.

  • Obtain a Designated Container: Use a container approved by your institution's Environmental Health & Safety (EHS) office. It must be made of a material compatible with the chemical waste and have a secure, leak-proof lid.

  • Label the Container: Affix a "Hazardous Waste" label to the container before adding any waste. Fill out the label completely, including the full chemical name: "2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride".

  • Collect Waste at the Source:

    • Solid Waste: Carefully transfer solid waste (e.g., residual powder, contaminated weighing paper, or pipette tips) into the designated hazardous waste container using a spatula or funnel. This minimizes the generation of dust[8][9].

    • Liquid Waste: If the compound is in solution, collect it in a designated liquid hazardous waste container. Crucially, do not mix this waste with other incompatible waste streams [8][10].

  • Seal the Container: After adding waste, securely close the container lid to prevent the release of vapors or dust.

Phase 3: Spill and Decontamination Procedures

Accidents can happen, but a clear plan ensures a swift and safe response.

  • Spill Management:

    • Evacuate and Ventilate: Clear the immediate area of personnel and ensure adequate ventilation.

    • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to cover and contain the spill[8].

    • Collect Absorbed Material: Carefully scoop the contaminated absorbent material into the designated solid hazardous waste container.

    • Decontaminate the Area: Clean the spill surface thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste[8].

  • Routine Decontamination:

    • Thoroughly decontaminate non-disposable equipment (e.g., glassware, spatulas) that has come into contact with the chemical.

    • Dispose of any contaminated cleaning materials as hazardous waste.

Phase 4: Temporary Storage and Final Disposal
  • Store Safely: Keep the sealed hazardous waste container in the designated accumulation area, away from heat sources or incompatible chemicals[9].

  • Arrange for Pickup: Follow your institution's established procedure for having the full waste container collected by your EHS department or a licensed hazardous waste contractor. These professionals will ensure the waste is transported and disposed of in a compliant and environmentally sound manner, often through controlled incineration at a permitted facility[1][10].

Disposal Pathway Decision Logic

The following diagram illustrates the logical workflow for the proper disposal of 2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride, ensuring every critical step is considered.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS / Contractor Operations Generate Waste Generation (Solid or Liquid) Assess Hazard Assessment (Treat as Hazardous) Generate->Assess Step 1 Spill Spill Occurs Generate->Spill Potential Event PPE Select & Wear PPE (Goggles, Gloves, Coat) Assess->PPE Step 2 Collect Collect Waste in Designated Container PPE->Collect Step 3 Label Label Container (Chemical Name & Hazard) Collect->Label Step 4 Store Temporary Storage (Secure, Designated Area) Label->Store Step 5 Pickup Scheduled Waste Pickup by EHS/Contractor Store->Pickup Step 6 Institutional Hand-off Transport Compliant Transportation Pickup->Transport Disposal Final Disposal (e.g., Incineration) Transport->Disposal Spill_PPE Don PPE Spill->Spill_PPE Contain Contain with Inert Absorbent Spill_PPE->Contain Collect_Spill Collect Material Contain->Collect_Spill Collect_Spill->Collect Add to Waste Container Decon Decontaminate Area Collect_Spill->Decon

Caption: Disposal workflow for 2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride.

Conclusion

The responsible disposal of 2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride is a multi-step process that hinges on a conservative hazard assessment, strict adherence to established protocols, and compliance with all institutional and regulatory requirements. By following this guide, researchers can confidently manage this chemical waste stream, upholding the highest standards of laboratory safety and environmental stewardship. Always remember that your institution's Environmental Health & Safety department is your primary resource for any specific questions regarding waste disposal.

References

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). US Environmental Protection Agency. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • Sustainable Materials Management: Non-Hazardous Materials and Waste Management Hierarchy. US Environmental Protection Agency. [Link]

  • OSHA Laboratory Standard. National Center for Biotechnology Information. [Link]

  • How To Dispose Non-Hazardous Waste. (2020). IDR Environmental Services. [Link]

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • 2026 Regulatory Outlook: Advanced Recycling. (2026). K&L Gates HUB. [Link]

  • Piperazine Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Non-Hazardous Waste Disposal. U.S. Waste Industries Inc.[Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. University of Puerto Rico. [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride (CAS No: 106461-41-0). The...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride (CAS No: 106461-41-0). The guidance herein is synthesized from established safety protocols for structurally related compounds and general principles of laboratory safety. Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for the dihydrochloride salt, a conservative approach is recommended, assuming hazards associated with both the piperazine functional group and acidic corrosive solids.

Hazard Assessment: Understanding the Risks

2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride is a piperazine derivative. The parent compound, piperazine, is known to be corrosive, capable of causing severe skin burns and eye damage, and may cause sensitization upon inhalation or skin contact[1][2]. The dihydrochloride salt form suggests the compound is a solid and likely acidic, which can contribute to its corrosive and irritant properties[3]. Structurally similar piperazine compounds are reported to cause skin and eye irritation and may cause respiratory irritation[4][5].

Therefore, this compound should be handled as a hazardous substance with the following potential risks:

  • Acute Toxicity: Harmful if swallowed[1].

  • Skin Corrosion/Irritation: Causes skin irritation, and potentially severe chemical burns upon prolonged contact[1][4].

  • Serious Eye Damage/Irritation: Poses a risk of serious eye damage[1][4][6].

  • Respiratory/Skin Sensitization: May cause an allergic skin reaction or asthma-like symptoms if inhaled[1][7].

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust particles[4][5].

The following table summarizes the key chemical identifiers for 2-(4-Benzylpiperazin-1-yl)acetic acid, the free base form of the compound of interest.

IdentifierValueSource
IUPAC Name 2-(4-benzylpiperazin-1-yl)acetic acidPubChem[8]
Molecular Formula C13H18N2O2PubChem[8]
Molecular Weight 234.29 g/mol PubChem[8]
CAS Number 119929-87-2PubChem[8]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling 2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride. The following table outlines the recommended PPE, categorized by the area of protection.

Area of Protection Required PPE Rationale and Specifications
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and potential burns or sensitization. Ensure gloves are appropriate for handling corrosive materials[3][9].
Eye and Face Protection Safety goggles with side shields or a full-face shieldTo protect against splashes and airborne dust particles that can cause severe eye damage[3][4][9].
Body Protection Laboratory coat or chemical-resistant apronTo protect against skin contact from spills and splashes[9][10].
Respiratory Protection NIOSH-approved respiratorRequired when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles[1][11][12]. The type of respirator should be selected based on a risk assessment[11][13].
Foot Protection Closed-toe shoesTo protect feet from spills.

The logical workflow for donning and doffing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: PPE Donning and Doffing Sequence.

Operational Plan: From Receipt to Use

Adherence to a strict operational plan will ensure the safe handling of 2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride throughout its lifecycle in the laboratory.

3.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases[1][14].

  • Keep the container tightly closed when not in use[14].

3.2. Handling and Use

  • All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure[15].

  • Avoid generating dust when handling the material[16][17].

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.

  • Do not eat, drink, or smoke in the area where the compound is handled[1][18].

  • Wash hands thoroughly after handling the compound, even if gloves were worn[1][19].

3.3. Preparation of Solutions

  • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • If dissolving in water, be aware that the solution will be acidic and may be corrosive.

Emergency and Disposal Plan

A clear and well-rehearsed emergency plan is paramount for the safety of all laboratory personnel.

4.1. Spill Response

The appropriate response to a spill will depend on its size and location.

Spill_Response cluster_minor_spill Minor Spill (in fume hood) cluster_major_spill Major Spill (outside fume hood) Spill Spill Occurs Minor1 Alert others in the immediate area Spill->Minor1 Minor Major1 Evacuate the immediate area Spill->Major1 Major Minor2 Ensure appropriate PPE is worn Minor1->Minor2 Minor3 Cover with an inert absorbent material Minor2->Minor3 Minor4 Carefully sweep and collect the material Minor3->Minor4 Minor5 Place in a labeled, sealed container for disposal Minor4->Minor5 Major2 Alert laboratory supervisor and safety officer Major1->Major2 Major3 Restrict access to the spill area Major2->Major3 Major4 Allow trained personnel to clean the spill Major3->Major4

Caption: Decision tree for spill response.

For any spill, avoid raising dust. Do not dry sweep fine powders, as this can make them airborne[2][20].

4.2. First Aid

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure Route First Aid Procedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing[1][21]. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1][17].
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[15][16].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1][17].

4.3. Disposal Plan

  • All waste containing 2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste[22][23].

  • Place waste in a clearly labeled, sealed, and compatible container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain[23].

Conclusion

While 2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride is a valuable compound in research and development, its potential hazards necessitate careful and informed handling. By understanding the risks, consistently using the correct PPE, adhering to safe operational procedures, and being prepared for emergencies, researchers can work with this compound safely and effectively. Always prioritize safety and consult your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.

References

  • PubChem. (4-Benzyl-piperazin-1-yl)-acetic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid. National Center for Biotechnology Information. [Link]

  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]

  • XiXisys. Safety Data Sheet for (2-{4-[(1R)-1-(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)acetic acid(R). [Link]

  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]

  • Centers for Disease Control and Prevention. Respirator Types and Use. [Link]

  • Florida State University. Chemical Spills - Emergency Management. [Link]

  • Princeton University. Chemical Spill Procedures. Environmental Health and Safety. [Link]

  • New Jersey Department of Health. Hazard Summary: Piperazine. [Link]

  • OSHA Training School. Corrosive Safety: Protecting Workers from Harmful Substances. [Link]

  • Health and Safety Authority. Respiratory Protective Equipment (RPE). [Link]

  • University of Toronto. Chemical Spill Procedures. Environmental Health & Safety. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • University of Manitoba. Chemical Spill Response Procedure. [Link]

  • DENIOS. Managing Corrosive Substances: Safety Protocols for Businesses. [Link]

  • Occupational Safety and Health Administration. eTool: Shipyard Employment - General Requirements - Personal Protective Equipment (PPE) - PPE Selection - Respiratory Protection. [Link]

  • Oxford Academic. Use of Personal Protective Equipment for Respiratory Protection. ILAR Journal. [Link]

  • Chemsafe. 10 Tips Working Safely with corrosives. [Link]

  • U.S. Environmental Protection Agency. Acetic acid, 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-, hydrochloride (1:2) - Substance Details. [Link]

  • PubChem. Piperidin-1-yl-acetic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (4-Acetylpiperazin-1-yl)acetic acid. National Center for Biotechnology Information. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.